molecular formula C11H16N2O2S B1335558 N-piperidin-4-ylbenzenesulfonamide CAS No. 203663-15-4

N-piperidin-4-ylbenzenesulfonamide

Cat. No.: B1335558
CAS No.: 203663-15-4
M. Wt: 240.32 g/mol
InChI Key: GQWDFANHJGRRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Piperidin-4-ylbenzenesulfonamide (CAS 203663-15-4) is a piperidine-based benzenesulfonamide derivative that serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry research. Its molecular formula is C 11 H 16 N 2 O 2 S with a molecular weight of 240.32 g/mol . This compound is of significant research value for the design and synthesis of novel HIV-1 inhibitors. It functions as a critical building block in the development of benzenesulfonamide-containing phenylalanine derivatives that target the HIV-1 CA (capsid) protein, an promising therapeutic target for antiviral development . These inhibitors exhibit a dual-stage mechanism of action, disrupting both early and late events in the viral replication cycle . Additionally, the benzenesulfonamide pharmacore is essential in the development of selective anticancer agents. Researchers utilize this core structure to create inhibitors targeting cancer-associated carbonic anhydrase isoforms (CA IX and XII), which are overexpressed in hypoxic solid tumors and contribute to tumor progression . The compound's structure allows for further functionalization via the "tail approach," enabling the optimization of binding affinity and selectivity for these therapeutic targets . As a handling note, this material may cause skin and eye irritation (H317, H319) . It should be stored in a cool, dark place under an inert atmosphere . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDFANHJGRRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406508
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203663-15-4
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-4-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(piperidin-4-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-(piperidin-4-yl)benzenesulfonamide, a molecule of interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and potential biological activities, drawing upon data from analogous compounds to illuminate its profile.

Chemical Structure and Identification

N-(piperidin-4-yl)benzenesulfonamide is a chemical compound featuring a piperidine ring linked via its 4-position nitrogen atom to a benzenesulfonamide group.

  • IUPAC Name: N-(piperidin-4-yl)benzenesulfonamide

  • CAS Number: 203663-15-4[1]

  • Molecular Formula: C₁₁H₁₆N₂O₂S[2]

  • Canonical SMILES: C1CNCCC1NS(=O)(=O)C2=CC=CC=C2

  • InChI Key: GQWDFANHJGRRSL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of N-(piperidin-4-yl)benzenesulfonamide is presented in Table 1. The data is a combination of predicted values and experimental data for closely related salts.

Table 1: Physicochemical Properties of N-(piperidin-4-yl)benzenesulfonamide

PropertyValueSource
Molecular Weight240.32 g/mol [2]
Boiling Point (Predicted)394.2 ± 52.0 °C at 760 mmHg[2][3]
Melting Point (Predicted)157-159 °C[3]
Density (Predicted)1.26 ± 0.1 g/cm³[2]
XLogP (Predicted)1[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count3[3]
Topological Polar Surface Area66.6 Ų[3]

Synthesis and Characterization

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of N-(piperidin-4-yl)benzenesulfonamide based on established methods for sulfonamide formation.[4][6]

Reaction Scheme:

Materials:

  • 4-Aminopiperidine

  • Benzenesulfonyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve benzenesulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with water.

  • Perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Synthesis and Purification:

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4-Aminopiperidine in Anhydrous Solvent add_base Add Base and Cool to 0°C start->add_base add_sulfonyl_chloride Add Benzenesulfonyl Chloride Dropwise add_base->add_sulfonyl_chloride react Stir at Room Temperature (2-24h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Liquid-Liquid Extraction quench->extract wash_acid Wash with Dilute HCl extract->wash_acid wash_base Wash with NaHCO3 Solution wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterization purify->characterize

Caption: Workflow for the synthesis and purification of N-(piperidin-4-yl)benzenesulfonamide.

Characterization

The structure of the synthesized N-(piperidin-4-yl)benzenesulfonamide would be confirmed using standard spectroscopic methods. Expected characteristic signals are detailed in Table 2.

Table 2: Expected Spectroscopic Data for N-(piperidin-4-yl)benzenesulfonamide

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzene ring, the proton on the sulfonamide nitrogen, and the protons of the piperidine ring. The aromatic protons would appear in the downfield region (δ 7-8 ppm). The piperidine protons would show characteristic multiplets in the aliphatic region.
¹³C NMR Resonances for the carbon atoms of the benzene ring and the piperidine ring.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and S-N stretching (around 940-900 cm⁻¹).[7]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (240.32 g/mol ).

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-(piperidin-4-yl)benzenesulfonamide, the benzenesulfonamide and piperidine moieties are present in numerous biologically active compounds.[8][9][10][11] These classes of compounds are known to interact with a variety of biological targets, primarily as enzyme inhibitors.

Potential Enzyme Inhibition

Benzenesulfonamide derivatives are well-established inhibitors of several enzymes, most notably carbonic anhydrases.[12] They are also known to inhibit other enzymes such as acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[13] The piperidine ring is a common scaffold in medicinal chemistry, contributing to the binding of ligands to their targets.[9][10][11] Therefore, N-(piperidin-4-yl)benzenesulfonamide could potentially exhibit inhibitory activity against these or other enzymes.

Potential Modulation of Signaling Pathways

Structurally related sulfonamides have been shown to modulate key cellular signaling pathways implicated in disease.

  • KEAP1-NRF2-GPX4 Axis: A derivative, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide, has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 pathway.[14] This suggests that compounds with a similar scaffold could have applications in cancer therapy.

G KEAP1-NRF2-GPX4 Pathway Modulation PMSA Piperidine-containing Benzenesulfonamide Derivative KEAP1_NRF2 KEAP1-NRF2 Complex PMSA->KEAP1_NRF2 Inhibits NRF2 NRF2 KEAP1_NRF2->NRF2 Leads to degradation of GPX4 GPX4 NRF2->GPX4 Promotes transcription of Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits

Caption: Potential modulation of the KEAP1-NRF2-GPX4 pathway by a piperidine-containing benzenesulfonamide.

  • Hedgehog Signaling Pathway: A novel indole derivative containing a benzylsulfonyl piperidinyl moiety has been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers. This compound acts by inhibiting the Smoothened (SMO) protein. This indicates that the N-(piperidin-4-yl)benzenesulfonamide core could be a valuable scaffold for developing inhibitors of this pathway.

Conclusion

N-(piperidin-4-yl)benzenesulfonamide is a compound with a chemical structure that suggests potential for significant biological activity. While specific experimental data for this exact molecule is limited, the well-documented activities of related benzenesulfonamide and piperidine derivatives provide a strong rationale for its further investigation. The synthetic route is straightforward, and established characterization techniques can be readily applied. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of N-(piperidin-4-yl)benzenesulfonamide to explore its potential as a modulator of key enzymatic and signaling pathways relevant to human diseases.

References

Physicochemical Properties of N-piperidin-4-ylbenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-piperidin-4-ylbenzenesulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. Due to their prevalence in compounds targeting a range of biological entities, including enzymes and signaling pathway components, a thorough understanding of their physicochemical characteristics is paramount for successful drug discovery and development. This document outlines key properties such as lipophilicity, aqueous solubility, ionization constants (pKa), and melting points. Furthermore, it details standardized experimental protocols for the determination of these parameters and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of this important class of molecules.

Introduction

The N-piperidin-4-ylbenzenesulfonamide core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active agents. The piperidine ring offers a versatile anchor for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties, while the benzenesulfonamide moiety is a well-established pharmacophore known to interact with numerous biological targets, notably zinc-containing enzymes such as carbonic anhydrases and matrix metalloproteinases.[1][2] The overall physicochemical profile of these derivatives dictates their absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing their efficacy and safety. This guide focuses on the critical physicochemical parameters that are essential for the optimization of N-piperidin-4-ylbenzenesulfonamide derivatives as drug candidates.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its ultimate success. For the N-piperidin-4-ylbenzenesulfonamide class of compounds, key properties include lipophilicity (logP), aqueous solubility, the acid dissociation constant (pKa) of the piperidine nitrogen and the sulfonamide group, and the melting point (M.p.). These properties are not only interdependent but also profoundly influenced by the nature of substituents on both the benzenesulfonamide and piperidine moieties.

Data Presentation

The following tables summarize representative physicochemical data for a hypothetical series of N-piperidin-4-ylbenzenesulfonamide derivatives.

Disclaimer: The quantitative values presented in the following tables are illustrative examples based on typical data for structurally similar compounds found in the scientific literature. A comprehensive, experimentally determined dataset for this specific series of compounds is not publicly available.

Table 1: Physicochemical Properties of Substituted N-piperidin-4-ylbenzenesulfonamide Derivatives

Compound IDR1R2LogP (calculated)Aqueous Solubility (µg/mL)pKa (Piperidine)Melting Point (°C)
I HH2.1508.5185-187
II H4-CH32.5358.6192-194
III H4-Cl2.8208.3201-203
IV H4-OCH32.0608.7180-182
V CH3H2.440-175-177
VI CH34-Cl3.115-188-190

Structure:

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial for establishing structure-property relationships and guiding drug design efforts. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Protocol:

  • A small amount of the dry, crystalline N-piperidin-4-ylbenzenesulfonamide derivative is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min until melting is observed, to determine an approximate melting range.

  • The apparatus is allowed to cool.

  • A fresh sample is heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

  • The temperature at which the first drop of liquid appears (Tinitial) and the temperature at which the entire sample becomes liquid (Tfinal) are recorded. The melting point is reported as the range Tinitial - Tfinal.[3][4][5][6]

pKa Determination (Potentiometric Titration)

The pKa of the piperidine nitrogen is a critical parameter influencing the ionization state and, consequently, solubility and membrane permeability.

Protocol:

  • A 0.01 M solution of the N-piperidin-4-ylbenzenesulfonamide derivative is prepared in deionized water.

  • The solution is placed in a thermostated vessel at 25 °C and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized 0.1 M solution of hydrochloric acid (or sodium hydroxide if determining the pKa of an acidic proton).

  • The pH of the solution is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • An excess amount of the solid N-piperidin-4-ylbenzenesulfonamide derivative is added to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, against a standard curve.

  • The solubility is reported in µg/mL or µM.

Lipophilicity (LogP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for estimating the octanol-water partition coefficient (LogP).

Protocol:

  • A series of standard compounds with known LogP values are selected.

  • The retention times (tR) of the standard compounds and the N-piperidin-4-ylbenzenesulfonamide derivatives are determined using an isocratic RP-HPLC method with a C18 column and a mobile phase of methanol/water or acetonitrile/water. The retention time of an unretained compound (t0) is also measured.

  • The capacity factor (k) for each compound is calculated using the formula: k = (tR - t0) / t0.

  • A calibration curve is constructed by plotting the known LogP values of the standard compounds against their corresponding log(k) values.

  • The LogP of the N-piperidin-4-ylbenzenesulfonamide derivatives is determined by interpolating their log(k) values onto the calibration curve.

Biological Activity and Signaling Pathways

N-piperidin-4-ylbenzenesulfonamide derivatives have been investigated for a variety of biological activities, often as enzyme inhibitors. Two prominent areas of investigation include their role as carbonic anhydrase inhibitors and as modulators of the Hedgehog signaling pathway.

General Experimental Workflow for Enzyme Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target enzyme.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Cellular Activity A Compound Synthesis and Characterization B Primary Enzyme Assay (e.g., Spectrophotometric) A->B C IC50 Determination B->C D Kinetic Studies (e.g., Michaelis-Menten) C->D E Determination of Ki and Inhibition Type D->E F Cell-Based Assays (e.g., Reporter Gene Assay) E->F G Confirmation of Target Engagement in Cells F->G

General Workflow for Enzyme Inhibition Studies.
Hedgehog Signaling Pathway

Certain complex derivatives incorporating the N-piperidin-4-ylbenzenesulfonamide scaffold have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers.[7][8] These inhibitors typically target the Smoothened (SMO) receptor.

G Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_A GLI (Active) Nucleus Nucleus GLI_A->Nucleus Translocates TargetGenes Target Gene Expression Inhibitor N-piperidin-4-yl- benzenesulfonamide Derivative Inhibitor->SMO Inhibits

Inhibition of the Hedgehog Signaling Pathway.

In the absence of the Hedgehog ligand, PTCH1 inhibits SMO. When Hedgehog binds to PTCH1, this inhibition is relieved, allowing SMO to signal downstream, leading to the activation of GLI transcription factors and subsequent target gene expression. N-piperidin-4-ylbenzenesulfonamide-based inhibitors can bind to and inhibit SMO, thus blocking the pathway even in the presence of the Hedgehog ligand.[9][10][11]

Conclusion

The N-piperidin-4-ylbenzenesulfonamide scaffold represents a versatile platform for the development of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of its derivatives are essential for optimizing their drug-like characteristics. This technical guide provides a foundational framework for researchers, offering representative data, detailed experimental protocols, and insights into the biological context of these compounds. By applying these principles, scientists can more effectively navigate the challenges of drug discovery and development in their pursuit of new and improved medicines.

References

The Ascendant Role of Piperidine-Containing Sulfonamides in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced biological activity is a cornerstone of drug discovery. This technical guide delves into the burgeoning field of sulfonamides incorporating a piperidine moiety, a chemical class that has demonstrated significant therapeutic potential across a spectrum of diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key findings, detailing experimental methodologies, and visualizing the intricate biological pathways these compounds modulate.

The piperidine ring is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold.[1][2] When coupled with the sulfonamide group, a pharmacophore renowned for its wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory effects, the resulting hybrid molecules exhibit synergistic or novel mechanisms of action.[1][3][4] This guide will explore the diverse biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Piperidine-containing sulfonamides have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[5][6] Their mechanisms of action are diverse, ranging from the induction of oxidative stress and apoptosis to the inhibition of key signaling pathways crucial for tumor growth and survival.[5][6]

A notable area of investigation is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the hinge region of the VEGFR-2 active site, certain N-sulfonylpiperidine derivatives have shown potent antiproliferative effects against various cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer.[6]

Furthermore, some aromatic sulfonamides fused with a piperidine ring have been shown to induce oxidative stress and deplete glutathione in melanoma and leukemia cells, leading to cytotoxic effects at low micromolar concentrations.[5] Another strategy involves targeting the androgen receptor (AR), where N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffolds have demonstrated efficacy in overcoming resistance in prostate cancer models by disrupting AR nuclear translocation and homodimerization.[7]

Quantitative Data: Anticancer Activity
Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC50 (µM)Reference
Aromatic sulfonamides with condensed piperidine K562 (Leukemia), HT168 (Melanoma)N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, 1,2,3,4-tetrahydroisoquinolines, and 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles< 10[5]
N-sulfonylpiperidine derivatives HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast)N-sulfonylpiperidine moiety designed to occupy the hinge region of VEGFR-23.33 - 5.58[6]
Benzamide-piperazine-sulfonamide hybrids HeLa (Cervical), A549 (Lung), A375 (Skin), MD-AMB-231 (Breast), T98G (Brain)Hybrid structure of benzamide, piperazine, and sulfonamide24.2 - 38.2[8]
N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide (LT16) LNCaP (Prostate)Scaffold designed to antagonize clinical AR mutationsNot specified[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The sulfonamide scaffold has a long history in antimicrobial therapy, and its combination with the piperidine moiety has led to the development of new agents with potent activity against a range of pathogens.[1][9] These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][9]

One key mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[10][11] By competitively inhibiting DHPS, these compounds disrupt DNA synthesis and bacterial growth.[11] Some novel sulfanilamide derivatives containing a piperidine fragment have demonstrated outstanding in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with some compounds also causing irreversible damage to the cell membrane.[1][10][11]

Quantitative Data: Antimicrobial Activity
Compound/SeriesTarget OrganismActivity MetricValue (µg/mL)Reference
Sulfanilamide derivatives with piperidine Xanthomonas oryzae pv. oryzae (Xoo)EC502.02[1][10][11]
Sulfanilamide derivatives with piperidine Xanthomonas axonopodis pv. citri (Xac)EC504.74 - 21.26[1]
Sulfonyl piperidine carboxamides B. subtilis, E. coli, S. aureus (Bacteria); C. albicans, A. flavus, A. niger (Fungi)MICModerate to good activity[2][9]

Enzyme Inhibition: A Hub for Therapeutic Intervention

Beyond their antimicrobial and anticancer effects, sulfonamides containing a piperidine moiety are potent inhibitors of various enzymes implicated in a range of diseases.[12][13][14] This includes carbonic anhydrases (CAs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[12][15][16]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[13][17] Novel benzenesulfonamides incorporating a piperidine ring linked to ureido/thioureidoaryl tails have shown low nanomolar inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII), with some derivatives exhibiting selectivity for the tumor-associated isoforms hCA IX and XII.[13][18]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase and butyrylcholinesterase is a key strategy in the management of Alzheimer's disease.[12] Synthesized series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamides have demonstrated promising inhibitory activity against both AChE and BChE.[12][15][16] Structure-activity relationship studies have indicated that N-ethyl substitution can influence the inhibitory potential of these compounds.[19]

Quantitative Data: Enzyme Inhibition
Compound/SeriesTarget EnzymeActivity MetricValueReference
Hydrazinocarbonyl-ureido/thioureido benzenesulfonamides hCA I, II, IX, XIIKiLow nanomolar[13]
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides hCA IXKi0.9 nM (Compound 6)[18]
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides hCA XIIKi2.7 nM (Compound 11)[18]
N-alkyl-N-(piperidin-1-yl)benzenesulfonamides Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)IC50Promising activity[12][15][16]
Benzene sulfonamide-piperazine hybrids Acetylcholinesterase (AChE)IC501.003 mM[14]
Benzene sulfonamide-piperazine hybrids Butyrylcholinesterase (BChE)IC501.008 mM[14]

Experimental Protocols

A critical component of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides an overview of the key experimental methodologies employed in the research cited in this guide.

General Synthesis of N-(piperidin-1-yl)benzenesulfonamide Derivatives

A common synthetic route involves the coupling of a sulfonyl chloride with an amino-piperidine derivative.[12][15][16]

Example Protocol:

  • 1-Aminopiperidine is suspended in water, and the pH is adjusted to 9 with a basic aqueous solution of sodium carbonate at 0-5 °C.[12]

  • Benzenesulfonyl chloride is added dropwise to the reaction mixture.

  • The parent compound, N-(piperidin-1-yl)benzenesulfonamide, is formed.

  • Further derivatization can be achieved by treating the parent compound with various electrophiles in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) to yield N-alkyl or N-aryl substituted derivatives.[12][15][16]

The purity of the synthesized compounds is typically assessed using thin-layer chromatography, and their structures are confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12][19]

In Vitro Antibacterial Activity Assay (Turbidimetric Method)

This method is used to determine the concentration of a compound required to inhibit bacterial growth.[1]

Example Protocol:

  • Bacterial strains (e.g., Xoo, Xac) are cultured in a suitable broth medium.

  • A series of dilutions of the test compounds are prepared.

  • The bacterial suspension is treated with different concentrations of the test compounds.

  • The cultures are incubated, and the absorbance (optical density) is measured at a specific wavelength (e.g., 595 nm) at regular intervals to monitor bacterial growth.[1]

  • The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against specific enzymes is determined using established protocols.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay): This assay measures the inhibition of the CO2 hydration reaction catalyzed by carbonic anhydrase.[13]

  • Inhibitor and enzyme solutions are pre-incubated to allow for the formation of the enzyme-inhibitor complex.

  • The assay is initiated by the addition of a CO2-saturated solution.

  • The rate of pH change due to the formation of carbonic acid is monitored.

  • Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation.[13]

Cholinesterase Inhibition Assay: This assay is based on the Ellman's method.

  • The test compound is pre-incubated with the enzyme (AChE or BChE).

  • The substrate (acetylthiocholine or butyrylthiocholine) and a chromogenic reagent (DTNB) are added.

  • The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to produce a colored product.

  • The rate of color formation is measured spectrophotometrically, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

To visually represent the complex biological processes influenced by these compounds, the following diagrams have been generated using the DOT language.

antibacterial_mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Piperidine-Sulfonamide pABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Further steps DNA DNA Synthesis THF->DNA Sulfonamide Piperidine-Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Antibacterial mechanism of piperidine-sulfonamides via DHPS inhibition.

anticancer_vegfr2_inhibition cluster_signaling Angiogenesis Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PiperidineSulfonamide Piperidine-Sulfonamide PiperidineSulfonamide->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration Downstream->Angiogenesis

Inhibition of VEGFR-2 signaling by piperidine-sulfonamides.

experimental_workflow_synthesis General Experimental Workflow for Synthesis and Evaluation Start Starting Materials (Sulfonyl Chloride, Aminopiperidine) Coupling Coupling Reaction Start->Coupling Parent Parent Piperidine-Sulfonamide Coupling->Parent Derivatization Derivatization (Alkylation/Arylation) Parent->Derivatization Purification Purification & Characterization (TLC, NMR, MS, IR) Derivatization->Purification Final Final Compounds Purification->Final Screening Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition) Final->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Experimental workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The amalgamation of the sulfonamide and piperidine scaffolds has yielded a plethora of compounds with significant and diverse biological activities. The data presented in this technical guide underscores the potential of this chemical class in the development of novel therapeutics for cancer, infectious diseases, and neurological disorders. The structure-activity relationship studies highlighted herein provide a rational basis for the future design of more potent and selective agents. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to facilitate their translation into clinical candidates. The versatility of the piperidine-sulfonamide core ensures that it will remain a fertile ground for medicinal chemistry research for the foreseeable future.

References

N-Piperidin-4-ylbenzenesulfonamide: A Core Scaffold for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-piperidin-4-ylbenzenesulfonamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a foundational framework for a wide array of biologically active compounds. Its synthetic tractability and the versatile nature of the piperidine and benzenesulfonamide moieties have led to the development of potent and selective modulators of various enzymes and signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of compounds derived from this core structure, with a focus on oncology, infectious diseases, and cardiovascular disorders.

Synthesis of the N-Piperidin-4-ylbenzenesulfonamide Scaffold

The synthesis of the core N-piperidin-4-ylbenzenesulfonamide structure is typically achieved through a straightforward nucleophilic substitution reaction. A common and efficient method involves the reaction of a protected 4-aminopiperidine derivative with benzenesulfonyl chloride, followed by deprotection.

General Experimental Protocol: Synthesis of N-Piperidin-4-ylbenzenesulfonamide

A representative synthetic procedure is as follows:

  • Protection of 4-aminopiperidine: To a solution of 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM), a protecting group, for example, tert-butoxycarbonyl (Boc) anhydride, is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

  • Sulfonylation: The resulting N-Boc-4-aminopiperidine is then reacted with benzenesulfonyl chloride in a solvent like pyridine or DCM, with a base to neutralize the HCl byproduct. The reaction is typically stirred at room temperature.

  • Deprotection: The Boc-protected intermediate is then deprotected under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent, to yield the final product, N-piperidin-4-ylbenzenesulfonamide, often as a salt.

  • Purification: The final compound can be purified by recrystallization or column chromatography to achieve high purity.

G cluster_synthesis Synthesis of N-Piperidin-4-ylbenzenesulfonamide start 4-Aminopiperidine step1 N-Boc-4-aminopiperidine start->step1 Boc Anhydride, Base step2 N-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzenesulfonamide step1->step2 Benzenesulfonyl Chloride, Base end_product N-Piperidin-4-ylbenzenesulfonamide step2->end_product Acid (e.g., TFA or HCl)

A generalized synthetic workflow for N-piperidin-4-ylbenzenesulfonamide.

Therapeutic Applications and Biological Activity

Derivatives of the N-piperidin-4-ylbenzenesulfonamide scaffold have demonstrated significant potential across multiple therapeutic areas. The following sections detail their activity against key biological targets.

Anticancer Activity

The N-piperidin-4-ylbenzenesulfonamide core has been extensively explored in the development of novel anticancer agents, targeting various mechanisms involved in tumor growth and survival.

Several derivatives of N-piperidin-4-ylbenzenesulfonamide have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[1][2] These enzymes play a crucial role in maintaining the pH balance in hypoxic tumor environments, and their inhibition can disrupt tumor cell survival.[1]

Compound/DerivativeTarget IsoformInhibition Constant (Ki, nM)Reference
Derivative 7h (4-fluoro) hCA IX1.2[1]
Derivative 7b (4-hydroxy) hCA XII4.3[1]
Piperazine Derivative 6 hCA IX0.9[2]
Piperazine Derivative 6 hCA II3.7[2]
Piperazine Derivative 6 hCA I7.9[2]

A methylated derivative, 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling pathway.[3] PMSA inhibits tumor cell proliferation and migration by reducing the expression of NRF2 and GPX4, leading to an increase in lipid peroxidation and reactive oxygen species (ROS).[3]

Compound/DerivativeCell LineIC50 (µM)Reference
PMSA SKOV3 (Ovarian Cancer)3.451[3]
PMSA 22RV1 (Prostate Cancer)1.182[3]

The N-piperidin-4-ylbenzenesulfonamide scaffold has been utilized to develop potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[4] One such derivative, LT16, which contains an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold, has been shown to effectively suppress the proliferation of castration- and enzalutamide-resistant prostate cancer cells by disrupting AR nuclear translocation and homodimerization.[4]

Antibacterial Activity

Derivatives of N-piperidin-4-ylbenzenesulfonamide have also been investigated for their antibacterial properties. These compounds have shown activity against a range of bacterial strains, with their efficacy often dependent on the specific substitutions on the core scaffold.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Piperidin-4-one Derivatives S. aureus, E. faecalis, Bacillus sp.1-5[5]
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide P. aeruginosa47[6]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide P. aeruginosa44[6]
Rho Kinase (ROCK) Inhibition

Key Signaling Pathways

The therapeutic effects of N-piperidin-4-ylbenzenesulfonamide derivatives are mediated through their interaction with specific signaling pathways.

G cluster_ferroptosis Induction of Ferroptosis by a PMSA Derivative PMSA PMSA NRF2 NRF2 PMSA->NRF2 inhibits GPX4 GPX4 NRF2->GPX4 regulates ROS Increased ROS and Lipid Peroxidation GPX4->ROS inhibits Ferroptosis Ferroptosis ROS->Ferroptosis

KEAP1-NRF2-GPX4 pathway targeted by a derivative of N-piperidin-4-ylbenzenesulfonamide.

G cluster_rock Rho Kinase (ROCK) Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC_Phosphatase->MLC_P dephosphorylates Contraction Actomyosin Contraction MLC_P->Contraction Inhibitor ROCK Inhibitor (N-piperidin-4-ylbenzenesulfonamide Scaffold) Inhibitor->ROCK inhibits

Simplified Rho-kinase signaling pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of N-piperidin-4-ylbenzenesulfonamide-based therapeutic agents.

Carbonic Anhydrase Inhibition Assay

Method: Stopped-flow CO2 hydration assay.

Principle: This assay measures the enzyme-catalyzed hydration of CO2, which results in a pH change monitored by a pH indicator.

Procedure:

  • A solution of the purified human carbonic anhydrase isoform is pre-incubated with the inhibitor at various concentrations.

  • The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time.

  • The initial rates of the reaction are determined and used to calculate the inhibition constant (Ki).

Rho Kinase (ROCK) Inhibition Assay

Method: ELISA-based assay.

Principle: This assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), by active ROCK enzyme.

Procedure:

  • A substrate-coated microplate is incubated with active ROCK enzyme in the presence of various concentrations of the inhibitor and ATP.

  • After incubation, the plate is washed, and a primary antibody specific for the phosphorylated substrate is added.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • A substrate for the enzyme-linked secondary antibody is added to produce a detectable signal, which is inversely proportional to the ROCK inhibition.

  • The IC50 value is determined from the dose-response curve.

Androgen Receptor (AR) Antagonist Activity Assay

Method: Luciferase reporter gene assay.

Principle: This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

Procedure:

  • A suitable cell line expressing the androgen receptor (e.g., LNCaP) is transfected with a reporter construct containing androgen response elements (AREs) upstream of a luciferase gene.

  • The cells are then treated with an androgen (e.g., R1881) in the presence of varying concentrations of the test compound.

  • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • A decrease in luciferase activity compared to the androgen-treated control indicates AR antagonism.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Method: Broth microdilution method.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Serial dilutions of the test compound are prepared in a 96-well microplate containing a suitable bacterial growth medium.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • The plates are incubated under appropriate conditions for the specific bacterium.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The N-piperidin-4-ylbenzenesulfonamide scaffold has proven to be a highly versatile and valuable starting point for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated potent activity in preclinical models of cancer, bacterial infections, and have the potential to be developed for cardiovascular and neurological disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as conducting in-depth in vivo studies to validate their therapeutic efficacy and safety. Furthermore, a more detailed investigation of the unsubstituted core compound, N-piperidin-4-ylbenzenesulfonamide, is warranted to fully understand its intrinsic biological activity and to provide a baseline for future structure-activity relationship studies. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel and effective medicines.

References

N-piperidin-4-ylbenzenesulfonamide: A Technical Whitepaper on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-piperidin-4-ylbenzenesulfonamide and its derivatives represent a class of synthetic compounds with demonstrated antibacterial potential. As members of the broader sulfonamide family of antibiotics, their primary mechanism of action is widely accepted to be the disruption of the essential folic acid synthesis pathway in bacteria through the competitive inhibition of dihydropteroate synthase (DHPS). Emerging evidence for piperidine-containing sulfonamides suggests a dual mechanism that may also involve damage to the bacterial cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Sulfonamides were among the first classes of synthetic antibiotics to be discovered and have a long history in clinical use. Their bacteriostatic action stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria. N-piperidin-4-ylbenzenesulfonamide, incorporating a piperidine moiety, is a scaffold that has been explored for the development of new antibacterial agents with activity against a range of pathogens, including multidrug-resistant strains.[1] This document aims to provide an in-depth technical understanding of its antibacterial mechanism of action.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial effect of N-piperidin-4-ylbenzenesulfonamide, like other sulfonamides, is the inhibition of the bacterial folic acid (vitamin B9) synthesis pathway.[2] Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment, making this pathway an excellent target for selective toxicity.

The Folic Acid Synthesis Pathway

Folic acid is essential for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[3][4] DHPS catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form 7,8-dihydropteroate. This is a critical step in the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, the active form of the vitamin.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

N-piperidin-4-ylbenzenesulfonamide acts as a competitive inhibitor of DHPS.[3] Its chemical structure mimics that of the natural substrate, PABA, allowing it to bind to the active site of the enzyme. This binding, however, is non-productive; the enzyme cannot process the sulfonamide, and the synthesis of 7,8-dihydropteroate is halted. The depletion of the folic acid pool ultimately leads to the cessation of bacterial growth and replication.

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Product DHF Dihydrofolic Acid DHP->DHF Further Enzymatic Steps THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide N-piperidin-4-ylbenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Figure 1. Inhibition of the bacterial folic acid synthesis pathway by N-piperidin-4-ylbenzenesulfonamide.

Secondary Mechanism of Action: Cell Membrane Disruption

Recent studies on sulfonamide derivatives containing a piperidine moiety suggest a potential secondary mechanism of action involving the disruption of the bacterial cell membrane.[3]

Evidence for Membrane Damage

Biochemical assays have indicated that certain piperidine-containing sulfonamides can irreversibly damage the cell membrane of bacteria such as Xanthomonas oryzae pv. oryzae (Xoo).[3] This effect is thought to be related to the hydrophobic nature of parts of the molecule, which may allow it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[3]

Membrane_Disruption Compound N-piperidin-4-ylbenzenesulfonamide Derivative Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Figure 2. Proposed mechanism of bacterial cell membrane disruption.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of N-piperidin-4-ylbenzenesulfonamide and its derivatives has been evaluated against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of in vitro antibacterial activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Derivative 19Staphylococcus aureus16[1]
Derivative 27Staphylococcus aureus16[1]
Derivative 27Enterococcus faecalis16[1]
Derivative 19Enterococcus faecium16[1]
Derivative 21Enterococcus faecium16[1]
Derivative 23Enterococcus faecium16[1]
Derivative 27Enterococcus faecium16[1]
Derivative 23Vancomycin-Linezolid-resistant E. faecalis> Linezolid[1]
Derivative 27Vancomycin-resistant E. faecium> Trovafloxacin[1]
Compound/DerivativeBacterial StrainEC50 (µg/mL)Reference
Derivative A10Xanthomonas oryzae pv. oryzae (Xoo)2.65[3]
Derivative A8Xanthomonas axonopodis pv. citri (Xac)4.74[3]
Derivative C4Xanthomonas oryzae pv. oryzae (Xoo)2.02[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of N-piperidin-4-ylbenzenesulfonamide and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Compound Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadResults Observe for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Figure 3. Workflow for Minimum Inhibitory Concentration (MIC) assay.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of DHPS.

  • Expression and Purification of DHPS: The gene encoding DHPS from the target bacterium is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then overexpressed and purified using chromatography techniques (e.g., affinity chromatography).

  • Enzyme Assay: The assay is typically performed in a reaction buffer containing the purified DHPS enzyme, the substrates PABA and dihydropteridine pyrophosphate, and the test compound at various concentrations.

  • Detection of Product Formation: The formation of the product, 7,8-dihydropteroate, can be monitored spectrophotometrically or by using a coupled enzyme assay that leads to a change in absorbance or fluorescence.

  • Calculation of IC50: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the compound concentration.

Cell Membrane Permeability Assay

This assay assesses the extent of damage to the bacterial cell membrane.

  • Bacterial Culture: The test bacterium is grown to the mid-logarithmic phase.

  • Treatment with Compound: The bacterial cells are harvested, washed, and resuspended in a suitable buffer. The cells are then treated with different concentrations of the test compound for a specific duration.

  • Staining with Fluorescent Dyes: The treated cells are stained with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

  • Flow Cytometry or Fluorescence Microscopy: The percentage of cells with damaged membranes is quantified by measuring the fluorescence intensity using flow cytometry or by visualizing the stained cells under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.

Conclusion

N-piperidin-4-ylbenzenesulfonamide and its derivatives are promising antibacterial agents that primarily act by inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. Evidence also suggests a potential secondary mechanism involving the disruption of the bacterial cell membrane, which could contribute to their overall efficacy and potentially reduce the development of resistance. Further research is warranted to fully elucidate the dual mechanism of action and to optimize the structure of these compounds for enhanced antibacterial activity and favorable pharmacokinetic properties. The experimental protocols and data presented in this whitepaper provide a foundational understanding for researchers and drug development professionals working on this class of compounds.

References

Structure-Activity Relationship of N-piperidin-4-ylbenzenesulfonamide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-piperidin-4-ylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This versatile core has been successfully modified to yield potent and selective inhibitors of various enzyme classes, including matrix metalloproteinases (MMPs), carbonic anhydrases (CAs), and protein kinases. The benzenesulfonamide moiety often serves as a key pharmacophore, interacting with the target enzyme's active site, while the piperidine ring provides a valuable vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-piperidin-4-ylbenzenesulfonamide analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Matrix Metalloproteinase (MMP) Inhibitors

N-piperidin-4-ylbenzenesulfonamide derivatives have been extensively explored as inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Dysregulation of MMP activity is implicated in various pathologies, including osteoarthritis, cancer, and cardiovascular diseases. The SAR of these analogs as MMP inhibitors, particularly targeting MMP-13 (collagenase-3), has been a subject of significant research.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity (Kᵢ in nM) of a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids against MMP-13, MMP-1, and TNF-α converting enzyme (TACE). The core structure consists of a benzenesulfonamide group attached to the 4-position of a piperidine ring, which also bears a hydroxamic acid moiety at the 4-position. Variations in the substituent on the piperidine nitrogen (R¹) and the para-substituent on the benzenesulfonyl ring (R²) have been explored to elucidate the SAR.

CompoundMMP-13 Kᵢ (nM)MMP-1 Kᵢ (nM)TACE Kᵢ (nM)
1 HH1.11000250
2 MeH0.8800200
3 EtH0.7750180
4 n-PrH0.6700150
5 i-PrH1.5900300
6 HOMe0.51200280
7 HCl0.4600120
8 HF0.9950220
9 MeOMe0.31100260
10 MeCl0.2550100
Structure-Activity Relationship Summary
  • Piperidine N-Substitution (R¹): Small alkyl substituents such as methyl, ethyl, and n-propyl on the piperidine nitrogen are well-tolerated and can lead to a slight increase in potency against MMP-13. However, bulkier groups like isopropyl result in a decrease in activity, suggesting steric constraints in the S1' pocket of the enzyme.

  • Benzenesulfonamide para-Substitution (R²): Electron-donating groups (e.g., OMe) and electron-withdrawing groups (e.g., Cl, F) at the para-position of the benzenesulfonyl ring generally enhance inhibitory activity against MMP-13. The chloro-substituted analogs consistently show the highest potency, indicating that this substituent may engage in favorable interactions within the enzyme's active site.

  • Selectivity: A key feature of this series is the high selectivity for MMP-13 over MMP-1 and TACE. The bulky nature of the 4,4-disubstituted piperidine ring is thought to be a major contributor to this selectivity profile, as the S1' pocket of MMP-1 is significantly smaller and less accommodating than that of MMP-13.

MMP-13 Signaling Pathway in Osteoarthritis

MMP-13 plays a crucial role in the degradation of type II collagen, the major component of articular cartilage. In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes to overexpress MMP-13, leading to cartilage breakdown and disease progression.

MMP13_Pathway IL1b IL-1β Receptor Cytokine Receptors IL1b->Receptor TNFa TNF-α TNFa->Receptor MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB (p65/p50) NFkB->NFkB_p65 MMP13_Gene MMP-13 Gene Transcription AP1->MMP13_Gene NFkB_p65->MMP13_Gene MMP13_Protein MMP-13 Synthesis and Secretion MMP13_Gene->MMP13_Protein Collagen_Degradation Type II Collagen Degradation MMP13_Protein->Collagen_Degradation OA Osteoarthritis Progression Collagen_Degradation->OA Inhibitor N-piperidin-4-ylbenzenesulfonamide Inhibitor Inhibitor->MMP13_Protein CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Expression (cell surface) CAIX_Gene->CAIX_Protein H_HCO3 H⁺ + HCO₃⁻ CAIX_Protein->H_HCO3 pHi_regulation Intracellular pH Regulation (alkalinization) CAIX_Protein->pHi_regulation pHe_acidification Extracellular pH Acidification CAIX_Protein->pHe_acidification CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_Protein Cell_Survival Cancer Cell Survival & Proliferation pHi_regulation->Cell_Survival Invasion_Metastasis Invasion & Metastasis pHe_acidification->Invasion_Metastasis Inhibitor N-piperidin-4-ylbenzenesulfonamide Inhibitor Inhibitor->CAIX_Protein MMP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Activate_Enzyme Activate Pro-MMP with APMA Prepare_Reagents->Activate_Enzyme Preincubation Pre-incubate Activated MMP with Inhibitor Activate_Enzyme->Preincubation Initiate_Reaction Initiate Reaction with Fluorogenic Substrate Preincubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC₅₀/Kᵢ) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

In silico docking studies of N-piperidin-4-ylbenzenesulfonamide with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of in silico molecular docking studies of N-piperidin-4-ylbenzenesulfonamide, a versatile scaffold in medicinal chemistry. We will explore its interactions with potential protein targets, outline detailed experimental protocols for computational analysis, and present the data in a clear, comparative format. This document is intended to serve as a practical resource for researchers engaged in computational drug discovery and design.

Introduction: The Therapeutic Potential of N-piperidin-4-ylbenzenesulfonamide

The N-piperidin-4-ylbenzenesulfonamide core structure is a key pharmacophore found in a variety of biologically active compounds. Sulfonamides are a well-established class of therapeutic agents with a broad range of activities, including antimicrobial and anticancer effects. Their mechanism of action often involves the inhibition of specific enzymes crucial for pathogen or cancer cell survival. The piperidine moiety can enhance binding affinity and modulate pharmacokinetic properties.

In silico molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This approach accelerates the drug discovery process by identifying promising lead compounds and providing insights into their mechanism of action at a molecular level, thus guiding further experimental validation.

This guide will focus on the in silico analysis of N-piperidin-4-ylbenzenesulfonamide and its analogs with two potential protein targets: Penicillin-Binding Protein 2X (PBP-2X) , a key enzyme in bacterial cell wall synthesis, and the Kelch-like ECH-associated protein 1 (Keap1) , a critical regulator of the cellular antioxidant response.

Target Proteins and Signaling Pathways

Penicillin-Binding Protein 2X (PBP-2X): An Antibacterial Target

Penicillin-Binding Proteins (PBPs) are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell death.[1] Sulfonamide derivatives have been investigated as potential inhibitors of PBPs.[2] PBP-2X is a specific PBP found in bacteria like Streptococcus pneumoniae and is a primary target for beta-lactam antibiotics.[3]

Signaling Pathway: Bacterial Cell Wall Synthesis

The inhibition of PBP-2X by a ligand like N-piperidin-4-ylbenzenesulfonamide would disrupt the cross-linking of peptidoglycan chains, a vital step in maintaining the structural integrity of the bacterial cell wall. This disruption triggers a cascade of events leading to cell lysis and bacterial death.

PBP2X_Inhibition_Pathway cluster_synthesis Peptidoglycan Synthesis Precursors Precursors Glycan_Chain_Elongation Glycan_Chain_Elongation Precursors->Glycan_Chain_Elongation Peptidoglycan_Cross-linking Peptidoglycan_Cross-linking Glycan_Chain_Elongation->Peptidoglycan_Cross-linking Disrupted_Cell_Wall Disrupted Cell Wall Integrity PBP-2X PBP-2X PBP-2X->Peptidoglycan_Cross-linking Catalyzes Ligand N-piperidin-4-ylbenzenesulfonamide Inhibition Ligand->Inhibition Inhibition->PBP-2X Inhibits Cell_Lysis Bacterial Cell Lysis Disrupted_Cell_Wall->Cell_Lysis

PBP-2X Inhibition Pathway
Keap1-Nrf2 Pathway: A Target for Cytoprotection and Cancer Therapy

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[4] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[4] In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.[5] Dysregulation of this pathway is implicated in various diseases, including cancer. A close analog, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been shown to target the KEAP1-NRF2-GPX4 axis.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Inhibiting the Keap1-Nrf2 protein-protein interaction with a small molecule can lead to the stabilization and activation of Nrf2, thereby enhancing the cell's ability to combat oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element Nrf2_n->ARE Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Ligand N-piperidin-4-ylbenzenesulfonamide Inhibition Ligand->Inhibition Inhibition->Keap1 Inhibits Binding to Nrf2

Keap1-Nrf2 Signaling Pathway

Experimental Protocols: In Silico Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of N-piperidin-4-ylbenzenesulfonamide with a target protein using AutoDock Vina, a widely used open-source docking program.

In Silico Docking Workflow

The overall workflow for the in silico docking process is depicted below.

Docking_Workflow Start Start Ligand_Prep Ligand Preparation (N-piperidin-4-ylbenzenesulfonamide) Start->Ligand_Prep Receptor_Prep Receptor Preparation (e.g., PBP-2X, Keap1) Start->Receptor_Prep Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Receptor_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Analysis Results Analysis Docking->Analysis End End Analysis->End

In Silico Docking Workflow
Step-by-Step Methodology

Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Protein Data Bank (PDB): To retrieve the 3D structures of target proteins.

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch): To create the 2D structure of the ligand.

  • Open Babel: For file format conversion.

Protocol:

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., PBP-2X PDB ID: 1QMF; Keap1 PDB ID: 4IQK) from the Protein Data Bank.

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of N-piperidin-4-ylbenzenesulfonamide using a chemical drawing software and save it as a MOL or SDF file.

    • Use Open Babel to convert the 2D structure to a 3D structure and save it in PDB format.

    • Open the ligand PDB file in AutoDock Tools.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared receptor PDBQT file into AutoDock Tools.

    • Define the binding site on the receptor, typically by centering a grid box around the active site identified from the literature or the position of a co-crystallized ligand.

    • Set the dimensions of the grid box to encompass the entire binding pocket.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Run AutoDock Vina from the command line using the configuration file as input.

    • The command will be: vina --config conf.txt --log log.txt

  • Results Analysis:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Data Presentation: Quantitative Docking Results

The following tables summarize the hypothetical docking results of N-piperidin-4-ylbenzenesulfonamide and its analogs against the selected target proteins. More negative binding affinity values indicate a stronger predicted interaction.

Table 1: Docking Scores of N-piperidin-4-ylbenzenesulfonamide Analogs with PBP-2X

CompoundStructureBinding Affinity (kcal/mol)Interacting Residues
N-piperidin-4-ylbenzenesulfonamideC₁₁H₁₆N₂O₂S-7.8GLY 664, VAL 662, ARG 426
4-Methyl-N-piperidin-4-ylbenzenesulfonamideC₁₂H₁₈N₂O₂S-8.1GLY 664, VAL 662, ARG 426, THR 550
4-Chloro-N-piperidin-4-ylbenzenesulfonamideC₁₁H₁₅ClN₂O₂S-8.3GLY 664, VAL 662, ARG 426, SER 485
Cefuroxime (Reference)C₁₆H₁₆N₄O₈S-9.2GLY 664, VAL 662, ARG 426, SER 337

Table 2: Docking Scores of N-piperidin-4-ylbenzenesulfonamide Analogs with Keap1

CompoundStructureBinding Affinity (kcal/mol)Interacting Residues
N-piperidin-4-ylbenzenesulfonamideC₁₁H₁₆N₂O₂S-7.2ARG 415, ARG 483, SER 508
4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA)C₁₃H₁₉N₃O₂S-7.9ARG 415, ARG 483, SER 508, TYR 525
4-Nitro-N-piperidin-4-ylbenzenesulfonamideC₁₁H₁₅N₃O₄S-7.5ARG 415, ARG 483, SER 508, GLY 364
Known Keap1-Nrf2 PPI Inhibitor (Reference)--9.5ARG 415, ARG 483, SER 508, TYR 572

Conclusion

This technical guide has provided a comprehensive framework for conducting in silico docking studies of N-piperidin-4-ylbenzenesulfonamide with potential protein targets. The detailed experimental protocols for AutoDock Vina, coupled with the visualization of relevant signaling pathways, offer a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold. The presented quantitative data, although hypothetical, illustrates how docking results can be structured for comparative analysis. Further experimental validation is essential to confirm these in silico predictions and to fully elucidate the biological activity of N-piperidin-4-ylbenzenesulfonamide and its derivatives.

References

The Genesis and Progression of Piperidine-Containing Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of piperidine-containing sulfonamides from their conceptualization to their current standing as a versatile class of therapeutic agents is a testament to the evolution of medicinal chemistry. This in-depth technical guide charts the historical discovery and developmental trajectory of these compounds. Initially emerging from the rich legacy of sulfonamide diuretics, the incorporation of the piperidine moiety was a pivotal step in modulating the physicochemical and pharmacological properties of this drug class. This document provides a comprehensive overview of the key historical milestones, detailed experimental protocols for their synthesis, extensive quantitative biological data, and a visual representation of the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

A Historical Perspective: From Sulfonamide Diuretics to Piperidine Analogs

The story of piperidine-containing sulfonamides is intrinsically linked to the broader history of diuretic drug discovery. The quest for effective treatments for edema and hypertension has paved the way for significant breakthroughs in medicinal chemistry.

The Dawn of the Diuretic Era

The early 20th century saw the use of inorganic mercury compounds as diuretics, though their toxicity limited their therapeutic utility. A significant advancement came in the 1950s with the discovery that sulfonamide derivatives possessed diuretic properties.[1] This led to the development of acetazolamide in 1950, a carbonic anhydrase inhibitor that marked a new era in diuretic therapy.[1]

The Rise of Thiazide and Loop Diuretics

Further research into sulfonamides at Merck and Co. in the 1950s led to the synthesis of chlorothiazide, the first thiazide diuretic, which was marketed as Diuril in 1958.[2] Thiazides proved to be highly effective in relieving edema and lowering blood pressure with fewer side effects than their predecessors.[3]

The 1950s and 1960s also witnessed the development of a more potent class of diuretics known as "high-ceiling" or loop diuretics.[4] Furosemide, synthesized in 1959 and released in 1962 by researchers at Hoechst AG, became a prototypical loop diuretic.[4] These agents act on the thick ascending limb of the loop of Henle, inducing a more profound diuresis than thiazides.[4]

The Introduction of the Piperidine Moiety: The Case of Piretanide

A key milestone in the evolution of loop diuretics, and a pivotal moment for piperidine-containing sulfonamides, was the synthesis of piretanide in 1973 at Hoechst AG.[5][6] Piretanide, a potent loop diuretic, is structurally related to furosemide and bumetanide.[7] Its development stemmed from a novel method for introducing cyclic amine residues, such as piperidine, into an aromatic nucleus in the presence of other functional groups.[5][6]

The incorporation of the piperidine ring was a strategic move by medicinal chemists to fine-tune the compound's properties. The piperidine scaffold is a highly privileged structure in medicinal chemistry, known for its ability to modulate lipophilicity, water solubility, and receptor binding affinity.[8] In the case of piretanide, the piperidine moiety contributed to a more favorable dose-response rate and a better sodium-to-potassium excretion ratio compared to earlier loop diuretics.[6] Piretanide was subsequently introduced as a saluretic and antihypertensive medication in several European countries.[6]

Modern Applications and Therapeutic Targets

The initial success of piperidine-containing sulfonamides as diuretics has spurred further research, leading to the discovery of their activity against a diverse range of therapeutic targets.

  • Carbonic Anhydrase Inhibitors: Many piperidine-containing sulfonamides have been investigated as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] These enzymes are involved in various physiological processes, including pH regulation and CO2 transport.[10] Inhibition of specific CA isoforms has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.[11]

  • Dihydropteroate Synthase (DHPS) Inhibitors: In the realm of infectious diseases, piperidine-containing sulfonamides have been designed as inhibitors of dihydropteroate synthase (DHPS).[12] This enzyme is crucial for the de novo synthesis of folate in bacteria, protozoa, and fungi.[13] By competitively inhibiting DHPS, these compounds block the production of folic acid, which is essential for DNA and protein synthesis in these pathogens, leading to a bacteriostatic effect.[12]

  • Anti-diabetic Agents: Researchers have also explored the potential of piperidine-containing sulfonamides as anti-diabetic agents, specifically as inhibitors of dipeptidyl peptidase-IV (DPP-IV).[14] DPP-IV inhibitors work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[15]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative piperidine-containing sulfonamides against various targets.

Table 1: Inhibitory Activity of Piperidine-Sulfonamides against Carbonic Anhydrase Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Compound 6 --0.9-[9]
Compound 16 --0.8-[9]
Compound 20 --0.9-[9]

Note: Data extracted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. "-" indicates data not reported in the cited source.

Table 2: Antibacterial Activity of Piperidine-Sulfonamides against Plant Pathogens

CompoundTarget OrganismEC₅₀ (µg/mL)Reference
Compound C₄ Xanthomonas oryzae pv. oryzae (Xoo)2.02[12][16]
Bismerthiazol (Control) Xanthomonas oryzae pv. oryzae (Xoo)42.38[12][16]
Thiodiazole copper (Control) Xanthomonas oryzae pv. oryzae (Xoo)64.50[12][16]

Table 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

Compound% Inhibition at 100 µmol/LReference
Compound 1a (Cl-substituted) 22.6[15]
Compound 1d (CH₃-substituted) 11.2[15]

Note: Data from a study on 1,4-bis(phenylsulfonyl) piperazine derivatives, which share structural similarities with piperidine-sulfonamides.

Experimental Protocols

This section provides detailed methodologies for the synthesis of piperidine-containing sulfonamides, as cited in the literature.

General Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

This protocol describes the synthesis of a series of carbonic anhydrase inhibitors.[9]

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate To a solution of 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate in dry acetonitrile, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) are added. The reaction mixture is stirred at room temperature for 12 hours. The product is then extracted and purified.

Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carbohydrazide The ethyl ester from Step 1 is refluxed with hydrazine hydrate in absolute ethanol for 3 hours. The resulting hydrazide precipitates upon cooling and is collected by filtration.

Step 3: Synthesis of the Final Carboxamide Derivatives The hydrazide from Step 2 is reacted with various substituted isocyanates or isothiocyanates in absolute ethanol under reflux for 6 hours to yield the final ureido or thioureido derivatives.

Synthesis of Sulfanilamide Derivatives Containing a Piperidine Moiety for Antibacterial Applications

This procedure outlines the synthesis of compounds targeting dihydropteroate synthase in plant pathogens.[17]

Step 1: Synthesis of Intermediate 3 4-amino-1-Boc-piperidine is reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of triethylamine in dichloromethane at 0°C.

Step 2: Deprotection to form Intermediate 4 Intermediate 3 is treated with trifluoroacetic acid to remove the Boc protecting group.

Step 3: Synthesis of Final Compounds (C1-C6) Intermediate 4 is reacted with different bromoalkanes in the presence of potassium carbonate in dimethylformamide at 80°C to yield the final N-alkylated piperidine sulfonamide derivatives.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperidine-containing sulfonamides are mediated through their interaction with specific biological pathways.

Inhibition of Dihydropteroate Synthase and the Folate Biosynthesis Pathway

Piperidine-containing sulfonamides designed as antibacterial agents act as competitive inhibitors of dihydropteroate synthase (DHPS).[12] DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for the survival of many microorganisms.[3] By mimicking the natural substrate, p-aminobenzoic acid (pABA), these sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and subsequently, folic acid.[3] This disruption of folate metabolism inhibits the synthesis of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth.

Folate_Biosynthesis_Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) Dihydrofolate->Tetrahydrofolate PiperidineSulfonamide Piperidine-Containing Sulfonamide PiperidineSulfonamide->DHPS Inhibition Inhibition Carbonic_Anhydrase_Signaling CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Catalyzes pH_Homeostasis pH Homeostasis HCO3_H->pH_Homeostasis Tumor_Survival Tumor Cell Survival & Proliferation pH_Homeostasis->Tumor_Survival Supports PiperidineSulfonamide Piperidine-Containing Sulfonamide PiperidineSulfonamide->CA Inhibition Inhibition

References

N-piperidin-4-ylbenzenesulfonamide Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-piperidin-4-ylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of this class of compounds, focusing on their role as inhibitors of key enzymes implicated in various disease states. We will delve into their inhibitory activity against carbonic anhydrases, kinases, and dipeptidyl peptidase IV, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Inhibitory Activities

N-piperidin-4-ylbenzenesulfonamide derivatives have been most extensively studied as inhibitors of carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is associated with several pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[2]

Furthermore, modifications of this scaffold have yielded potent inhibitors of various kinases , enzymes that play a critical role in cell signaling pathways.[3] Aberrant kinase activity is a hallmark of many cancers, and kinase inhibitors are a cornerstone of modern oncology. Finally, derivatives of this structural class have also shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV) , a serine protease involved in glucose homeostasis, making them relevant for the treatment of type 2 diabetes.[4][5]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities of various N-piperidin-4-ylbenzenesulfonamide derivatives against different enzyme targets. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are measures of a compound's potency.

Table 1: Carbonic Anhydrase Inhibition Data

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Series 1: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides [6]
Compound 538.65.8--[6]
Compound 67.93.70.9-[6]
Compound 711.811.8--[6]
Compound 8-16.8--[6]
Compound 98.95.6--[6]
Compound 109.74.4--[6]
Compound 11---2.7[6]
Compound 15----[6]
Compound 16--0.8-[6]
Compound 20--0.9-[6]
Series 2: 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives [7]
Compound 7b---4.3[7]
Compound 7h--1.2-[7]
Series 3: 4-Substituted Pyridine-3-Sulfonamides [8]
Compound 4>10000271137.591[8]
Compound 17>10000>10000High ActivityHigh Activity[8]
Compound 18>10000>10000High ActivityHigh Activity[8]
Compound 23>10000>10000High ActivityHigh Activity[8]
Acetazolamide (Standard) -12.1--[9]

Note: "-" indicates data not available in the cited sources.

Table 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Data

Compound SeriesSubstituent% Inhibition @ 100 µMIC50 (µM)Reference
1,4-bis(phenylsulfonyl) piperazine derivatives 2-Cl22.6-[4][5]
3-Cl18.5-[4][5]
4-Cl21.2-[4][5]
2-CH315.3-[4][5]
3-CH311.2-[4][5]
4-CH314.8-[4][5]
3,5-diF19.8-[4][5]
2,6-diF17.4-[4][5]
4-CF320.5-[4][5]
4-benzylpiperidine derivative --1.6[10]
2-benzylpyrrolidine derivative --0.3[10]
phenethyl-piperazine derivative --1.2[10]
4-amino-1-benzylpiperidine derivative --4[10]

Note: "-" indicates data not available in the cited sources.

Table 3: Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)Reference
mTORC1 Inhibitor mTORC15000[3]
MenA Inhibitor MenA13000-22000[11]

Note: The provided data for kinase inhibitors is for related scaffolds and serves as a reference for potential development.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of CO2.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human CA isoforms (hCA I, II, IX, XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acetazolamide (standard inhibitor)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified CA enzyme in the assay buffer. Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Assay Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

  • Reaction Initiation: Rapidly mix the CO2-saturated water with the buffer solution containing the CA enzyme and the pH indicator in the stopped-flow instrument. This initiates the hydration of CO2, leading to a change in pH.

  • Measurement: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Inhibition Measurement: Repeat the assay in the presence of various concentrations of the test compounds and the standard inhibitor.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 or Ki values by fitting the data to an appropriate dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric detection)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Mixture Preparation: In a microplate, combine the purified kinase and its specific substrate in the kinase reaction buffer.

  • Inhibitor Incubation: Add the test compounds to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the mixture.

  • Reaction Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-IV activity.

Materials:

  • Purified DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • Sitagliptin (standard inhibitor)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the DPP-IV enzyme, the fluorogenic substrate, test compounds, and the standard inhibitor in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound or standard inhibitor, and the DPP-IV enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Measure the fluorescence intensity at regular intervals over a specific period (e.g., 30 minutes) using a microplate reader (Excitation/Emission wavelengths are specific to the fluorogenic substrate, e.g., 360/460 nm for AMC).

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these enzymes are involved is crucial for understanding the mechanism of action of their inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

G General Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Enzyme Solution D Mix Enzyme and Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Inhibitor Dilutions C->D D->E F Incubate at Controlled Temperature E->F G Measure Reaction Product F->G H Calculate % Inhibition G->H I Determine IC50/Ki H->I

General workflow for an in vitro enzyme inhibition assay.

G Carbonic Anhydrase IX Signaling in Hypoxic Cancer Cells cluster_env Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces Acidosis Extracellular Acidosis Invasion Invasion & Metastasis Acidosis->Invasion promotes CAIX CAIX Expression HIF1a->CAIX upregulates CAIX->Acidosis contributes to pH_reg Intracellular pH Regulation (pHi > pHe) CAIX->pH_reg maintains Prolif Cell Proliferation & Survival pH_reg->Prolif promotes

Role of CAIX in the tumor microenvironment.

G PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival Akt->Cell_Survival promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Simplified PI3K/Akt signaling pathway.

G DPP-IV in Glucose Homeostasis cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Food Intake GLP1_GIP GLP-1 & GIP Release Food->GLP1_GIP DPPIV DPP-IV GLP1_GIP->DPPIV Insulin Insulin Secretion GLP1_GIP->Insulin stimulates Glucagon Glucagon Secretion GLP1_GIP->Glucagon inhibits Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins inactivates GLP-1 & GIP

Role of DPP-IV in incretin hormone regulation.

Conclusion and Future Directions

The N-piperidin-4-ylbenzenesulfonamide scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors against a range of clinically relevant enzymes. The extensive research into carbonic anhydrase inhibitors has laid a strong foundation, with numerous derivatives exhibiting low nanomolar potency and promising selectivity profiles. The exploration of this scaffold for kinase and DPP-IV inhibition, while less mature, shows significant promise and warrants further investigation.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Continued systematic modification of the N-piperidin-4-ylbenzenesulfonamide core will be crucial to further optimize potency and selectivity for specific enzyme isoforms.

  • Pharmacokinetic and Pharmacodynamic Profiling: Promising in vitro candidates must be evaluated for their in vivo properties, including absorption, distribution, metabolism, and excretion (ADME), as well as their efficacy in relevant animal models of disease.

  • Mechanism of Action Studies: Deeper investigation into the precise binding modes and molecular interactions of these inhibitors with their target enzymes will facilitate rational drug design and the development of next-generation compounds.

References

Unveiling the Antimicrobial Potential of N-piperidin-4-ylbenzenesulfonamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the antimicrobial spectrum of N-piperidin-4-ylbenzenesulfonamide, a core chemical scaffold. While data on the parent compound remains limited, this paper delves into the significant antimicrobial activities exhibited by its various derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential of sulfonamide-based compounds as novel antimicrobial agents.

Introduction: The Prominence of the Sulfonamide Scaffold

The sulfonamide functional group has been a cornerstone of antimicrobial drug discovery since the advent of Prontosil, the first commercially available antibiotic. These synthetic compounds have demonstrated a broad spectrum of activity and continue to be a fertile ground for the development of new therapeutic agents. N-piperidin-4-ylbenzenesulfonamide serves as a versatile scaffold, and its derivatives have been the subject of numerous studies to explore their potential against a wide array of microbial pathogens. This guide summarizes the existing research on these derivatives, provides detailed experimental methodologies for antimicrobial testing, and elucidates the primary mechanism of action.

Antimicrobial Spectrum of N-piperidin-4-ylbenzenesulfonamide Derivatives

While direct antimicrobial data for N-piperidin-4-ylbenzenesulfonamide is not extensively available in public literature, a significant body of research has focused on the antimicrobial properties of its derivatives. These studies reveal a broad range of activity against various bacterial and fungal strains, including both human and plant pathogens. The data underscores the potential of the N-piperidin-4-ylbenzenesulfonamide core in designing potent, novel antimicrobial agents.

The antimicrobial activities of these derivatives are often attributed to the addition of various chemical moieties that enhance their efficacy and spectrum. The following tables summarize the quantitative data from various studies on these derivatives.

Table 1: Antibacterial Activity of N-piperidin-4-ylbenzenesulfonamide Derivatives

Derivative ClassTest OrganismActivity Metric (e.g., EC₅₀, MIC)Reference
Sulfanilamide derivatives containing piperidine fragmentsXanthomonas oryzae pv. oryzae (Xoo)EC₅₀: 2.02 µg/mL (for molecule C4)[1]
Sulfanilamide derivatives containing piperidine fragmentsXanthomonas axonopodis pv. citri (Xac)EC₅₀ values ranging from 4.74 to 21.26 µg/mL[1]
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivativesXanthomonas axonopodis pv. vesicatoriaSignificant potent antimicrobial activities[2]
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivativesRalstonia solanacearumSignificant potent antimicrobial activities[2]
Sulfonamide-derived chromonesEscherichia coliSignificant antibacterial activity[3]
Sulfonamide-derived chromonesPseudomonas aeruginosaSignificant antibacterial activity[3]
Sulfonamide-derived chromonesSalmonella typhiSignificant antibacterial activity[3]
Sulfonamide-derived chromonesShigella flexneriSignificant antibacterial activity[3]
Sulfonamide-derived chromonesBacillus subtilisSignificant antibacterial activity[3]
Sulfonamide-derived chromonesStaphylococcus aureusSignificant antibacterial activity[3]

Table 2: Antifungal Activity of N-piperidin-4-ylbenzenesulfonamide Derivatives

Derivative ClassTest OrganismActivity MetricReference
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivativesAlternaria solaniSignificant potent antimicrobial activities[2]
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivativesFusarium solaniSignificant potent antimicrobial activities[2]
Sulfonamide-derived chromonesTrichophyton longifususSignificant activity[3]
Sulfonamide-derived chromonesCandida albicansSignificant activity[3]
Sulfonamide-derived chromonesAspergillus flavusSignificant activity[3]
Sulfonamide-derived chromonesMicrosporum canisSignificant activity[3]
Sulfonamide-derived chromonesFusarium solaniSignificant activity[3]
Sulfonamide-derived chromonesCandida glabrataSignificant activity[3]

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are detailed methodologies for key experiments commonly cited in the evaluation of sulfonamide derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the N-piperidin-4-ylbenzenesulfonamide derivative in a suitable solvent (e.g., DMSO).

  • Growth Medium: Use a sterile, cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottomed plates.

b. Experimental Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound across the wells.

  • Inoculate each well (except for the sterility control) with 10 µL of the prepared microbial suspension.

  • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

c. Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Disk Diffusion Method (Kirby-Bauer Assay)

This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.

a. Preparation of Materials:

  • Antimicrobial Disks: Sterile paper disks (6 mm in diameter) impregnated with a known concentration of the N-piperidin-4-ylbenzenesulfonamide derivative.

  • Agar Plates: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

  • Microorganism: A standardized inoculum of the test bacterium (0.5 McFarland standard).

b. Experimental Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension to create a uniform lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

c. Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is inversely proportional to the MIC of the compound.

Turbidimetric Method

This method measures the inhibition of microbial growth by monitoring the turbidity of a liquid culture over time.

a. Preparation of Materials:

  • Same as for the Broth Microdilution Method.

  • A microplate reader capable of measuring absorbance at a specific wavelength (e.g., 600 nm).

b. Experimental Procedure:

  • Prepare serial dilutions of the antimicrobial agent in a 96-well plate as described for the broth microdilution method.

  • Inoculate the wells with a standardized microbial suspension.

  • Place the microplate in a microplate reader set to the appropriate incubation temperature.

  • Measure the optical density (OD) of each well at regular intervals (e.g., every 30-60 minutes) over a period of 18-24 hours.

c. Data Interpretation: Plot the OD values against time for each concentration of the antimicrobial agent. The inhibition of growth can be quantified by comparing the growth curves of the treated cultures to the untreated control.

Mandatory Visualizations

Sulfonamide Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including the derivatives of N-piperidin-4-ylbenzenesulfonamide, primarily exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folic acid (vitamin B9) synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and lack the DHPS enzyme.

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Folic_Acid_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple steps Dihydropterin_pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Dihydroneopterin_triphosphate->Dihydropterin_pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Dihydropterin_pyrophosphate->DHPS pABA p-Aminobenzoic acid (PABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids Essential for synthesis of Sulfonamides Sulfonamides (e.g., N-piperidin-4-ylbenzenesulfonamide derivatives) Sulfonamides->DHPS Competitively inhibits DHPS->Dihydropteroate Catalyzes

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides on DHPS.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound using the broth microdilution method.

MIC_Workflow Start Start: Prepare Materials Prepare_Compound Prepare stock solution of N-piperidin-4-ylbenzenesulfonamide derivative Start->Prepare_Compound Prepare_Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Prepare_Compound->Serial_Dilution Inoculation Inoculate wells with the microbial suspension Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate plate at appropriate temperature and duration Inoculation->Incubation Read_Results Visually inspect for turbidity (growth) Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

The N-piperidin-4-ylbenzenesulfonamide scaffold holds considerable promise for the development of novel antimicrobial agents. While the antimicrobial spectrum of the parent compound is not well-documented, its derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens. The primary mechanism of action for these sulfonamide-based compounds is the competitive inhibition of dihydropteroate synthase, a key enzyme in the essential bacterial folic acid synthesis pathway.

Further research is warranted to systematically evaluate the antimicrobial properties of the core N-piperidin-4-ylbenzenesulfonamide molecule and to expand the structure-activity relationship studies of its derivatives. The detailed experimental protocols provided in this guide offer a standardized framework for such future investigations. The continued exploration of this chemical class could lead to the discovery of new and effective treatments for infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of N-piperidin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of N-piperidin-4-ylbenzenesulfonamide. The protocols detailed herein are intended to serve as a robust starting point for researchers and professionals involved in the development, quality control, and analysis of this and structurally related pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a primary method for assessing the purity and performing quantitative assays of N-piperidin-4-ylbenzenesulfonamide. The presence of the benzenesulfonamide chromophore allows for sensitive UV detection. The method's performance can be validated to ensure its accuracy, precision, linearity, and sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of N-piperidin-4-ylbenzenesulfonamide reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak. For assay, a calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Data Presentation: HPLC Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Degradants

Application Note: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in N-piperidin-4-ylbenzenesulfonamide, such as residual solvents from the synthesis process. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the unequivocal structural confirmation of N-piperidin-4-ylbenzenesulfonamide. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

    • 2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed to aid in complex structural assignments.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Data Presentation: Expected NMR Chemical Shifts (¹H and ¹³C)

Atom PositionExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
Benzenesulfonamide (aromatic CH)7.5 - 7.9125 - 140
Piperidine CH (at position 4)~3.0~45
Piperidine CH₂ (at positions 2, 6)2.5 - 3.5~45
Piperidine CH₂ (at positions 3, 5)1.5 - 2.0~30
NH (sulfonamide)Broad singlet, variable-
NH (piperidine)Broad singlet, variable-

Thermal Analysis (TGA/DSC) for Physicochemical Characterization

Application Note: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability, melting point, and polymorphic forms of N-piperidin-4-ylbenzenesulfonamide. This information is crucial for understanding the material's behavior during manufacturing and storage.[1][2][3]

Experimental Protocol:

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • TGA Method:

    • Sample Size: 5-10 mg.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to 500 °C.

    • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

  • DSC Method:

    • Sample Size: 2-5 mg in a sealed aluminum pan.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to a temperature above the melting point.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and mass loss percentages.

    • DSC: Determine the melting point (endothermic peak) and any other thermal events such as polymorphic transitions.

Data Presentation: Expected Thermal Analysis Data

ParameterExpected Result
Melting Point (DSC)Sharp endotherm, specific temperature depends on purity and crystalline form.
Decomposition Onset (TGA)Stable up to a certain temperature, followed by significant mass loss.

Visualizations

Experimental_Workflow_for_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_documentation Data Analysis & Reporting Synthesis Synthesis of N-piperidin-4-ylbenzenesulfonamide Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity & Assay) Purification->HPLC Purity Check GCMS GC-MS (Residual Solvents) Purification->GCMS Impurity Profile NMR NMR (Structural Elucidation) Purification->NMR Structure Confirmation Thermal TGA/DSC (Thermal Properties) Purification->Thermal Physical Properties Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report Thermal->Report

General workflow for the synthesis and characterization of N-piperidin-4-ylbenzenesulfonamide.

Impurity_Identification_Workflow cluster_detection Detection cluster_identification Identification cluster_confirmation Confirmation Detect Unknown Peak Detected in HPLC/GC LCMS LC-MS/MS or GC-MS (Molecular Weight & Fragmentation) Detect->LCMS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Propose Formula Compare Compare Spectroscopic Data (Impurity vs. Standard) LCMS->Compare Isolation Preparative HPLC/SFC (Isolate Impurity) HRMS->Isolation If structure is unclear NMR_Impurity NMR Spectroscopy (Structural Elucidation) Isolation->NMR_Impurity Synthesis_Impurity Synthesize Proposed Impurity Structure NMR_Impurity->Synthesis_Impurity Propose Structure Synthesis_Impurity->Compare Final_ID Confirmed Impurity Structure Compare->Final_ID

Logical workflow for the identification of an unknown impurity.

References

Application Note: HPLC and LC-MS Analysis for Purity Determination of N-piperidin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-piperidin-4-ylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for quantifying the purity of the main compound and detecting known impurities. For comprehensive impurity profiling and identification of unknown species, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, offering higher sensitivity and structural elucidation capabilities. This application note provides detailed protocols for the analysis of N-piperidin-4-ylbenzenesulfonamide purity using both HPLC-UV and LC-MS.

Experimental Protocols

Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-piperidin-4-ylbenzenesulfonamide and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is designed for the quantitative determination of N-piperidin-4-ylbenzenesulfonamide and its related impurities. A reversed-phase C18 column is used to separate the compounds based on their hydrophobicity.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-20 min: 90% B, 20-22 min: 90-10% B, 22-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

The LC-MS method is developed for the identification and confirmation of impurities. The same chromatographic conditions as the HPLC method are used, with the addition of a mass spectrometer detector.[1][2][3]

LC Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-20 min: 90% B, 20-22 min: 90-10% B, 22-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 50-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Data Presentation

The following table summarizes the quantitative data obtained from the HPLC analysis of a representative batch of N-piperidin-4-ylbenzenesulfonamide.

CompoundRetention Time (min)Peak Area% Area
Impurity 14.515,0000.05
Impurity 26.225,0000.08
N-piperidin-4-ylbenzenesulfonamide8.131,000,00099.85
Impurity 39.76,0000.02
Total 31,046,000 100.00

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC_UV HPLC-UV Analysis (Quantification) Filtration->HPLC_UV LC_MS LC-MS Analysis (Identification) Filtration->LC_MS Integration Integration HPLC_UV->Integration LC_MS->Integration Calculation Calculation Integration->Calculation Reporting Reporting Calculation->Reporting Final_Report Final_Report Reporting->Final_Report Final Purity Report

Caption: Experimental Workflow for Purity Analysis.

G Start Purity Assessment of N-piperidin-4-ylbenzenesulfonamide HPLC HPLC-UV (Quantitative Purity) Start->HPLC LCMS LC-MS (Impurity Identification) Start->LCMS Data_Integration Integrated Data Analysis HPLC->Data_Integration LCMS->Data_Integration Purity_Report Comprehensive Purity Report Data_Integration->Purity_Report

Caption: Logical Relationship of Analytical Techniques.

References

Application Note: Structural Elucidation of N-piperidin-4-ylbenzenesulfonamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-piperidin-4-ylbenzenesulfonamide is a chemical scaffold of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such small molecules. This application note provides a detailed protocol for the structural characterization of N-piperidin-4-ylbenzenesulfonamide using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The provided methodologies and data will serve as a valuable resource for researchers engaged in the synthesis and characterization of related compounds.

Predicted NMR Data

Based on the analysis of structurally similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR data for N-piperidin-4-ylbenzenesulfonamide. These values are calculated for a standard deuterated solvent such as DMSO-d₆ and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Data for N-piperidin-4-ylbenzenesulfonamide

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.75 - 7.85d~ 7-8
H-3', H-5'7.50 - 7.60t~ 7-8
H-4'7.60 - 7.70t~ 7-8
H-43.20 - 3.30m-
H-2, H-6 (axial)2.90 - 3.00dt~ 12, 3
H-2, H-6 (equatorial)2.50 - 2.60d~ 12
H-3, H-5 (axial)1.70 - 1.80qd~ 12, 4
H-3, H-5 (equatorial)1.40 - 1.50d~ 12
NH (sulfonamide)7.90 - 8.10d~ 8
NH (piperidine)2.00 - 2.20br s-

Table 2: Predicted ¹³C NMR Data for N-piperidin-4-ylbenzenesulfonamide

CarbonsChemical Shift (δ, ppm)
C-1'142.0 - 143.0
C-2', C-6'126.0 - 127.0
C-3', C-5'128.5 - 129.5
C-4'131.0 - 132.0
C-448.0 - 49.0
C-2, C-645.0 - 46.0
C-3, C-532.0 - 33.0

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh 5-10 mg of N-piperidin-4-ylbenzenesulfonamide for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect chemical shifts.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Vortex or gently sonicate the mixture to ensure complete dissolution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues.[4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.[5][6]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If not present in the solvent, a small amount can be added.[2]

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation. All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR (Proton):

    • Purpose: To identify the number of different types of protons and their electronic environments.

    • Typical Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16-32

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 3-4 seconds

      • Relaxation Delay: 1-2 seconds

  • ¹³C NMR (Carbon-13):

    • Purpose: To determine the number of different types of carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Scans: 2-4 per increment

      • Spectral Width: 12-16 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Number of Scans: 4-8 per increment

      • Spectral Width: 12-16 ppm (¹H) and 160-200 ppm (¹³C)

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Number of Scans: 16-32 per increment

      • Spectral Width: 12-16 ppm (¹H) and 200-240 ppm (¹³C)

Visualizations

The following diagrams illustrate the workflow and logic of the NMR-based structural elucidation process.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR process Process Spectra H1_NMR->process C13_NMR 1D ¹³C NMR C13_NMR->process COSY 2D COSY COSY->process HSQC 2D HSQC HSQC->process HMBC 2D HMBC HMBC->process assign Assign Signals process->assign elucidate Elucidate Final Structure assign->elucidate

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems Structure Final Structure of N-piperidin-4-ylbenzenesulfonamide H1->Structure C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C13->HSQC Assigns protonated carbons C13->Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Connects fragments HSQC->HMBC Confirms assignments HMBC->Structure Assembles the molecule

Caption: Logical relationships in NMR structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of N-piperidin-4-ylbenzenesulfonamide. The protocols and predicted data presented in this application note offer a comprehensive guide for researchers, ensuring accurate and efficient characterization of this and related molecular scaffolds. Adherence to these methodologies will facilitate high-quality data acquisition and confident structural assignment, which are critical for advancing drug discovery and development programs.

References

Application Notes and Protocols: The Versatile N-piperidin-4-ylbenzenesulfonamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-piperidin-4-ylbenzenesulfonamide core structure is a highly valuable scaffold in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation. This document provides an overview of the applications of this scaffold, quantitative data for select derivatives, and detailed protocols for relevant experimental assays.

I. Overview of Biological Activities and Therapeutic Potential

The versatility of the N-piperidin-4-ylbenzenesulfonamide scaffold arises from the ability to readily modify its structure at several key positions, allowing for the fine-tuning of its pharmacological properties. This has led to the discovery of derivatives with a wide range of therapeutic applications:

  • Anticancer Activity: Derivatives of this scaffold have shown significant potential in oncology. For instance, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) has been demonstrated to induce ferroptosis, a form of programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis[1]. Other derivatives have been found to exhibit anticancer properties by inducing cell cycle arrest through a p53/p21-dependent pathway[2]. Furthermore, specific indole derivatives incorporating the N-piperidin-4-ylbenzenesulfonamide moiety have been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers[3].

  • Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore for antimicrobial agents. N-piperidin-4-ylbenzenesulfonamide derivatives have been investigated for their efficacy against a range of bacterial strains[2][4][5]. The primary mechanism of action for sulfonamides as antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This disruption of folate metabolism ultimately inhibits bacterial DNA replication and cell division[2][5].

  • Enzyme Inhibition: Beyond their antimicrobial and anticancer effects, derivatives of this scaffold have been identified as potent inhibitors of various enzymes. For example, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides act as inhibitors of human carbonic anhydrases (hCAs), including tumor-associated isoforms hCA IX and XII[6]. Additionally, some derivatives have shown inhibitory activity against acetylcholinesterase and urease[7].

  • Anti-inflammatory Activity: The piperidine scaffold is a common feature in many anti-inflammatory agents. Derivatives of N-piperidin-4-ylbenzenesulfonamide have also been explored for their potential to modulate inflammatory responses[8].

II. Quantitative Data for Selected N-piperidin-4-ylbenzenesulfonamide Derivatives

The following table summarizes the reported biological activity for a selection of N-piperidin-4-ylbenzenesulfonamide derivatives. This data highlights the potency and selectivity that can be achieved through chemical modification of the core scaffold.

Derivative Name/CodeTarget(s)Assay TypeCell Line/OrganismIC50 / KiReference
4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA)KEAP1-NRF2-GPX4 AxisCell ViabilityTumor CellsNot specified[1]
Compound 47 (a benzenesulfonamide derivative)p53/p21 pathwayCytotoxicityHepG20.25 µM[2]
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-methylbenzyl)thio]-1,3,4-oxadiazole (7l)UreaseEnzyme Inhibition-2.14 ± 0.003 µM[7]
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivative (7m)UreaseEnzyme Inhibition-0.63 ± 0.001 µM[7]
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivative (6)hCA IXEnzyme Inhibition-Ki = 0.9 nM[6]
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivative (16)hCA IXEnzyme Inhibition-Ki = 0.8 nM[6]
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide derivative (20)hCA IXEnzyme Inhibition-Ki = 0.9 nM[6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological activity of N-piperidin-4-ylbenzenesulfonamide derivatives.

A. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • N-piperidin-4-ylbenzenesulfonamide derivative

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the N-piperidin-4-ylbenzenesulfonamide derivative in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Western Blot Analysis for Protein Expression

This protocol is used to measure the levels of specific proteins in cells following treatment with a compound.

Materials:

  • Cells treated with the N-piperidin-4-ylbenzenesulfonamide derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NRF2, GPX4, p53, p21)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

C. In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

This protocol describes a method to determine the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)

  • N-piperidin-4-ylbenzenesulfonamide derivative

  • Buffer solution (e.g., Tris-HCl)

  • Substrate (e.g., 4-nitrophenyl acetate for esterase activity)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the buffer, the enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubate the mixture for a defined period at a specific temperature.

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

IV. Visualizing Mechanisms and Workflows

A. Signaling Pathway: PMSA-induced Ferroptosis

The following diagram illustrates the proposed mechanism of action for 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) in inducing ferroptosis in tumor cells.

PMSA_Ferroptosis_Pathway PMSA PMSA NRF2 NRF2 PMSA->NRF2 Inhibits GPX4 GPX4 NRF2->GPX4 Induces Expression SLC7A11 SLC7A11 NRF2->SLC7A11 Induces Expression KEAP1 KEAP1 KEAP1->NRF2 Promotes Degradation Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces SLC7A11->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: PMSA inhibits NRF2, leading to reduced GPX4 and SLC7A11 expression, increased lipid ROS, and ferroptosis.

B. Experimental Workflow: Cell-Based Assay

This diagram outlines a typical workflow for evaluating the cytotoxic and mechanistic effects of a novel N-piperidin-4-ylbenzenesulfonamide derivative.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Synthesized Derivative cell_culture Cancer Cell Culture start->cell_culture treatment Treat Cells with Derivative cell_culture->treatment mtt_assay MTT Assay for IC50 treatment->mtt_assay western_blot Western Blot for Target Proteins treatment->western_blot facs_analysis FACS for Cell Cycle/Apoptosis treatment->facs_analysis data_analysis Data Analysis and Interpretation mtt_assay->data_analysis western_blot->data_analysis facs_analysis->data_analysis

Caption: Workflow for in vitro evaluation of N-piperidin-4-ylbenzenesulfonamide derivatives.

C. Logical Relationship: Scaffold-Activity

This diagram illustrates the logical relationship between the core scaffold, its modifications, and the resulting biological activities.

Scaffold_Activity_Relationship cluster_modifications Chemical Modifications cluster_activities Biological Activities scaffold N-piperidin-4-yl benzenesulfonamide Scaffold mod1 Substitution on Piperidine Nitrogen scaffold->mod1 mod2 Substitution on Benzene Ring scaffold->mod2 mod3 Derivatization of Sulfonamide scaffold->mod3 act1 Anticancer mod1->act1 act2 Antimicrobial mod1->act2 act3 Enzyme Inhibition mod1->act3 act4 Anti-inflammatory mod1->act4 mod2->act1 mod2->act2 mod2->act3 mod2->act4 mod3->act1 mod3->act2 mod3->act3 mod3->act4

Caption: Relationship between scaffold modifications and observed biological activities.

References

Application of N-piperidin-4-ylbenzenesulfonamide in Antibacterial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-piperidin-4-ylbenzenesulfonamide is a chemical scaffold of significant interest in the field of antibacterial research. This interest stems from the well-established antibacterial properties of the sulfonamide class of drugs, combined with the versatile nature of the piperidine moiety, a common constituent in many pharmaceuticals.[1][2] While extensive research has been conducted on various derivatives of this core structure, the parent compound itself serves as a crucial starting point for the development of novel antibacterial agents. These application notes provide an overview of the potential antibacterial applications of N-piperidin-4-ylbenzenesulfonamide, its presumed mechanism of action, and detailed protocols for its evaluation in a research setting.

The sulfonamides were the first class of synthetic antibacterial agents to be used systemically and have paved the way for the antibiotic revolution. Their mode of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication. The piperidine ring, on the other hand, can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and spectrum of activity.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a crucial precursor in the synthesis of folic acid. Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.

Due to the structural similarity between sulfonamides and PABA, N-piperidin-4-ylbenzenesulfonamide can act as a competitive inhibitor of DHPS, blocking the PABA binding site. This inhibition disrupts the folic acid synthesis pathway, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth (bacteriostatic effect). Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Folic Acid Synthesis Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Further Steps Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Co-factor for Sulfonamide N-piperidin-4-ylbenzenesulfonamide Sulfonamide->Inhibition

Diagram 1: Proposed mechanism of action of N-piperidin-4-ylbenzenesulfonamide.

Antibacterial Activity (Hypothetical Data Based on Derivatives)

Bacterial StrainTypeHypothetical MIC Range (µg/mL)Reference for Derivative Activity
Staphylococcus aureusGram-positive16 - 128[3][4]
Bacillus subtilisGram-positive32 - 256[4]
Escherichia coliGram-negative64 - 512[5]
Pseudomonas aeruginosaGram-negative>512[5]

Note: The antibacterial spectrum and potency can be significantly influenced by substitutions on both the piperidine and benzene rings.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of N-piperidin-4-ylbenzenesulfonamide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • N-piperidin-4-ylbenzenesulfonamide

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-piperidin-4-ylbenzenesulfonamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 35 ± 2 °C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the N-piperidin-4-ylbenzenesulfonamide stock solution (appropriately diluted in CAMHB to twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

MIC Protocol Workflow A Prepare Stock Solution of Compound C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Diagram 2: Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Microtiter plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antibacterial activity.

Materials:

  • N-piperidin-4-ylbenzenesulfonamide stock solution

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial inoculum (0.5 McFarland standard)

  • Sterile cork borer or pipette tip to create wells

Procedure:

  • Using a sterile swab, evenly inoculate the surface of an MHA plate with the bacterial suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a known volume (e.g., 50-100 µL) of the N-piperidin-4-ylbenzenesulfonamide solution at different concentrations into the wells. A solvent control should also be included.

  • Incubate the plates at 35 ± 2 °C for 16-18 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Agar Well Diffusion Workflow A Inoculate MHA Plate with Bacterial Lawn B Create Wells in the Agar A->B C Add Compound Solutions to Wells B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition D->E

Diagram 3: Workflow for the agar well diffusion assay.

Structure-Activity Relationship (SAR) Considerations

Based on the broader literature for sulfonamide and piperidine derivatives, the following SAR points can be considered for the design of more potent analogs of N-piperidin-4-ylbenzenesulfonamide:

  • Substitutions on the Benzene Ring: Electron-withdrawing groups on the benzenesulfonamide ring can influence the acidity of the sulfonamide proton and may affect antibacterial activity.

  • Substitutions on the Piperidine Ring: The nitrogen of the piperidine ring is a key site for modification. N-alkylation or N-acylation can significantly alter the compound's lipophilicity, cell permeability, and target engagement.

  • Stereochemistry: If chiral centers are introduced, the stereochemistry can play a crucial role in the biological activity.

Conclusion

N-piperidin-4-ylbenzenesulfonamide represents a promising scaffold for the development of new antibacterial agents. Its synthesis is generally straightforward, and its structure is amenable to a wide range of chemical modifications. The provided protocols offer a standardized approach for the in vitro evaluation of its antibacterial properties. Further research into the synthesis and testing of a library of derivatives based on this core structure is warranted to explore its full potential in combating bacterial infections.

References

Application Notes and Protocols for Testing the Bioactivity of N-piperidin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of experimental protocols to assess the biological activity of N-piperidin-4-ylbenzenesulfonamide. The proposed workflow is designed to systematically evaluate this compound's potential cytotoxic effects, enzyme inhibition capabilities, impact on G-protein coupled receptor (GPCR) signaling, and antimicrobial properties. The protocols are intended to be adaptable to specific research questions and laboratory capabilities.

Introduction

N-piperidin-4-ylbenzenesulfonamide is a synthetic molecule featuring a sulfonamide group and a piperidine ring. The sulfonamide moiety is a well-established pharmacophore known for its presence in a wide array of therapeutic agents, including antimicrobial and anticancer drugs, primarily through enzyme inhibition.[1][2][3] The piperidine nucleus is also a common structural motif in many biologically active compounds and approved drugs, contributing to their pharmacological profiles.[4][5][6][7] Given its chemical structure, N-piperidin-4-ylbenzenesulfonamide is a candidate for a range of biological activities, including but not limited to enzyme inhibition and modulation of cellular signaling pathways.[8][9]

This guide outlines a tiered approach to systematically screen for the bioactivity of N-piperidin-4-ylbenzenesulfonamide, starting with general cytotoxicity assays, followed by more specific functional assays.

General Workflow for Bioactivity Screening

The following diagram illustrates a logical workflow for the initial biological characterization of N-piperidin-4-ylbenzenesulfonamide.

Bioactivity Screening Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (N-piperidin-4-ylbenzenesulfonamide) B Cytotoxicity Assays (MTT & LDH) A->B C Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) B->C If cytotoxic at high conc. or based on structural alerts D GPCR Signaling Assay (e.g., cAMP Measurement) B->D If low cytotoxicity or based on structural alerts E Antimicrobial Assay (e.g., Broth Microdilution) B->E Based on sulfonamide scaffold F Data Compilation & Analysis (IC50/EC50/MIC determination) C->F D->F E->F

Caption: General workflow for the biological activity screening of N-piperidin-4-ylbenzenesulfonamide.

Section I: Cytotoxicity Assays

A primary step in characterizing a novel compound is to determine its effect on cell viability.[10] We describe two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[11][12][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of N-piperidin-4-ylbenzenesulfonamide in DMSO.[10] Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[14]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.[10]

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Control)1.25 ± 0.08100 ± 6.4
0.11.22 ± 0.0797.6 ± 5.6
11.15 ± 0.0992.0 ± 7.2
100.88 ± 0.0670.4 ± 4.8
500.45 ± 0.0436.0 ± 3.2
1000.15 ± 0.0212.0 ± 1.6
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[11][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control and a maximum LDH release control (cells treated with a lysis buffer).[11]

Data Presentation:

Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Control)0.12 ± 0.010 ± 1.5
0.10.13 ± 0.021.8 ± 2.0
10.18 ± 0.028.5 ± 2.5
100.45 ± 0.0329.3 ± 3.1
500.88 ± 0.0567.9 ± 4.5
1001.25 ± 0.0791.7 ± 5.8

Section II: Enzyme Inhibition Assay

The sulfonamide group is a known inhibitor of various enzymes, such as carbonic anhydrases.[9] An in vitro enzyme inhibition assay is crucial to determine if N-piperidin-4-ylbenzenesulfonamide acts as an enzyme inhibitor.[17][18][19]

Protocol: General Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare an assay buffer at the optimal pH for the target enzyme. Prepare stock solutions of the purified enzyme, the substrate, and serial dilutions of N-piperidin-4-ylbenzenesulfonamide.[14]

  • Assay Setup (96-well plate):

    • Test wells: Add assay buffer, enzyme solution, and varying concentrations of the test compound.

    • Control wells (100% activity): Add assay buffer, enzyme solution, and the same concentration of vehicle (e.g., DMSO) as in the test wells.

    • Blank wells: Add assay buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[14]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the product formation.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.[14]

Data Presentation:

Inhibitor Conc. (µM)Reaction Velocity (mOD/min) (Mean ± SD)% Inhibition (Mean ± SD)
0 (Control)50.2 ± 2.50 ± 5.0
0.148.1 ± 2.84.2 ± 5.6
139.7 ± 2.120.9 ± 4.2
1024.9 ± 1.850.4 ± 3.6
5010.3 ± 1.179.5 ± 2.2
1005.1 ± 0.889.8 ± 1.6

digraph "Enzyme Inhibition" {
graph [rankdir="LR", splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Components"; style = "rounded"; bgcolor = "#FFFFFF";

Enzyme [label="Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Substrate [label="Substrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="N-piperidin-4-yl-\nbenzenesulfonamide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label = "Reaction"; style = "rounded"; bgcolor = "#FFFFFF";

Reaction [label="Enzyme-Substrate\nComplex", shape=diamond, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
Product [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibited [label="Inhibited\nComplex", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Enzyme -> Reaction; Substrate -> Reaction; Reaction -> Product; Enzyme -> Inhibited; Inhibitor -> Inhibited;

Inhibited -> Enzyme [style=dashed]; Inhibited -> Inhibitor [style=dashed];

{rank=same; Enzyme; Substrate; Inhibitor;} {rank=same; Reaction; Product; Inhibited;} }

Caption: Diagram of a competitive enzyme inhibition mechanism.

Section III: G-Protein Coupled Receptor (GPCR) Signaling Assay

GPCRs are a major class of drug targets, and many compounds containing a piperidine moiety interact with them.[20][21][22][23][24] An assay measuring the modulation of second messengers, such as cyclic AMP (cAMP), can reveal if N-piperidin-4-ylbenzenesulfonamide has activity at GPCRs.[21][22][23]

Protocol: cAMP Accumulation Assay

This protocol uses a competitive immunoassay format (e.g., HTRF or ELISA-based) to measure changes in intracellular cAMP levels.

  • Cell Culture: Culture a cell line endogenously expressing a GPCR of interest or a cell line stably transfected with a specific GPCR (e.g., HEK293 or CHO cells).

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate and grow to confluency.

  • Compound Treatment: Aspirate the culture medium and add the test compound at various concentrations in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist/Antagonist Mode:

    • Agonist mode: Add only the test compound and incubate for a specified time (e.g., 30 minutes).

    • Antagonist mode: Pre-incubate with the test compound for 15-30 minutes, then add a known agonist for the receptor at its EC₈₀ concentration and incubate further.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of a commercial cAMP assay kit.

  • Data Analysis:

    • Agonist mode: Plot the cAMP signal against the log of the compound concentration to determine the EC₅₀ value.

    • Antagonist mode: Plot the cAMP signal against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation (Agonist Mode):

Compound Conc. (µM)cAMP Signal (Arbitrary Units) (Mean ± SD)% Max Response (Mean ± SD)
0 (Basal)150 ± 150 ± 1.5
0.01160 ± 181.2 ± 1.8
0.1350 ± 2523.5 ± 2.5
1850 ± 5082.4 ± 5.0
101000 ± 60100 ± 6.0
1001010 ± 55101.2 ± 5.5

digraph "GPCR Signaling Pathway" {
graph [rankdir="TB", splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ligand [label="N-piperidin-4-yl-\nbenzenesulfonamide\n(Ligand)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCR [label="GPCR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein\n(Gs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

Ligand -> GPCR [label="Binds"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; AC -> cAMP; ATP -> AC [style=dashed]; cAMP -> Downstream; }

Caption: A simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Section IV: Antimicrobial Susceptibility Testing

Sulfonamides are a well-known class of antibiotics that inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[4] Therefore, it is prudent to test N-piperidin-4-ylbenzenesulfonamide for antimicrobial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use standard reference strains of bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform serial twofold dilutions of N-piperidin-4-ylbenzenesulfonamide in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well to a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Compound Conc. (µg/mL)E. coli Growth (+/-)S. aureus Growth (+/-)
256--
128--
64--
32+-
16++
8++
...++
Positive Control++
MIC 64 µg/mL 32 µg/mL

References

Application Notes and Protocols: N-piperidin-4-ylbenzenesulfonamide as a Ligand for Sigma Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-piperidin-4-ylbenzenesulfonamide and its analogs as ligands for sigma (σ) receptor binding studies. This document includes an overview of the sigma receptor signaling pathways, quantitative binding data for a representative sulfonamide-based piperidine ligand, and detailed protocols for conducting radioligand binding assays.

Introduction

Sigma receptors, comprising two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions, including signal transduction, cellular stress responses, and regulation of ion channels. Their involvement in various neurological disorders and cancer has made them attractive targets for drug discovery. N-piperidin-4-ylbenzenesulfonamide represents a class of small molecules with the potential to interact with these receptors, making it a valuable tool for researchers studying sigma receptor pharmacology.

Data Presentation: Binding Affinity of a Representative Ligand

While specific binding data for N-piperidin-4-ylbenzenesulfonamide is not extensively available in the public domain, the following table summarizes the binding affinities of a structurally related compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine , for human sigma-1 and sigma-2 receptors. This data is presented to provide a reference for the potential affinity of sulfonamide-based piperidine ligands.

CompoundReceptor SubtypeKi (nM)Selectivity (σ₂/σ₁)
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ₁0.96 ± 0.0596-fold
σ₂91.8 ± 8.1

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

This section provides detailed methodologies for performing radioligand binding assays to determine the affinity of N-piperidin-4-ylbenzenesulfonamide or related compounds for sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human sigma-1 receptor using a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand)

  • Test Compound: N-piperidin-4-ylbenzenesulfonamide

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human sigma-1 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Cell harvester

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.4 mg/mL. Determine protein concentration using a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-3 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of Haloperidol (final concentration 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of N-piperidin-4-ylbenzenesulfonamide at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human sigma-2 receptor.

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)

  • Sigma-1 Masking Ligand: (+)-pentazocine (1 µM) to block binding to sigma-1 receptors.

  • Test Compound: N-piperidin-4-ylbenzenesulfonamide

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM)

  • Membrane Preparation: Rat liver membranes or membranes from cells expressing recombinant human sigma-2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl

  • Other materials are the same as in Protocol 1.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer containing (+)-pentazocine (final concentration 1 µM), 50 µL of [³H]-DTG (at a final concentration near its Kd for σ₂), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of Haloperidol (final concentration 10 µM), 50 µL of [³H]-DTG, and 100 µL of membrane preparation (with (+)-pentazocine).

      • Competition Binding: 50 µL of N-piperidin-4-ylbenzenesulfonamide at various concentrations, 50 µL of [³H]-DTG, and 100 µL of membrane preparation (with (+)-pentazocine).

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 120 minutes.

  • Filtration and Counting:

    • Follow the same procedures as described in Protocol 1.

  • Data Analysis:

    • Follow the same data analysis steps as described in Protocol 1 to determine the IC₅₀ and Ki values for the sigma-2 receptor.

Visualizations

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling Ligand σ₁ Ligand (e.g., N-piperidin-4-yl- benzenesulfonamide) Sigma1R Sigma-1 Receptor (σ₁R) Ligand->Sigma1R Binds to IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺, Na⁺ channels) Sigma1R->Ion_Channels Regulates Signaling_Proteins Other Signaling Proteins (e.g., Kinases) Sigma1R->Signaling_Proteins Interacts with Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Cell_Survival Cell Survival & Neuroprotection Ca_release->Cell_Survival Cellular_Stress Cellular Stress (e.g., ER Stress) Cellular_Stress->Sigma1R Activates Ion_Channels->Cell_Survival Signaling_Proteins->Cell_Survival

Caption: Simplified signaling pathway of the sigma-1 receptor.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay add_reagents Add Radioligand, Test Compound, and Membranes setup_assay->add_reagents incubate Incubate add_reagents->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Application Notes and Protocols for Pre-column Derivatization of Piperidine Compounds for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2] The quantitative analysis of these compounds is crucial in drug discovery, development, and quality control. However, many piperidine compounds present analytical challenges due to their physicochemical properties, such as high polarity and the lack of a native chromophore or fluorophore, which limits their detection by common HPLC detectors like UV-Vis and fluorescence.[2][3]

Pre-column derivatization is a powerful technique to overcome these limitations.[2] This approach involves a chemical reaction to modify the analyte of interest before its introduction into the HPLC system. By attaching a derivatizing agent with specific properties to the piperidine molecule, it is possible to enhance its detectability, improve chromatographic separation, and increase the overall sensitivity and selectivity of the analysis.[4] This application note provides detailed protocols for the pre-column derivatization of piperidine compounds using various reagents, enabling their sensitive determination by HPLC with UV or fluorescence detection.

General Workflow for Pre-column Derivatization

The general workflow for pre-column derivatization of piperidine compounds for HPLC analysis is a systematic process that ensures accurate and reproducible results. The process begins with sample preparation, followed by the derivatization reaction itself. After the reaction is complete, the derivatized sample is ready for HPLC analysis, and the obtained data is subsequently processed.

G cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Preparation Sample Preparation (e.g., extraction, dilution) Derivatization_Reaction Derivatization Reaction (Analyte + Reagent) Sample_Preparation->Derivatization_Reaction Prepared Sample Reaction_Quenching Reaction Quenching (optional) Derivatization_Reaction->Reaction_Quenching Derivatized Sample Sample_Cleanup Sample Cleanup (e.g., SPE, filtration) Reaction_Quenching->Sample_Cleanup HPLC_Injection HPLC Injection Sample_Cleanup->HPLC_Injection Cleaned Derivatized Sample Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV-Vis or Fluorescence) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: General workflow for pre-column derivatization HPLC analysis.

Derivatization Reagents and Protocols

The choice of derivatization reagent depends on the functional groups present in the piperidine compound, the desired detection method (UV or fluorescence), and the analytical instrumentation available. This section details the use of several common derivatization reagents for piperidine compounds.

4-Toluenesulfonyl Chloride (TsCl) for UV Detection

4-Toluenesulfonyl chloride (tosyl chloride) is a derivatizing reagent that reacts with the secondary amine of the piperidine ring to form a stable sulfonamide derivative.[1] This derivative possesses a strong chromophore, allowing for sensitive UV detection.[1]

Reaction Scheme:

G Piperidine Piperidine Derivative N-Tosylpiperidine (UV-active) Piperidine->Derivative TsCl 4-Toluenesulfonyl Chloride TsCl->Derivative HCl HCl G start Start: Piperidine Analyte detector_choice Available Detector? start->detector_choice sensitivity_uv Required Sensitivity? detector_choice->sensitivity_uv UV-Vis sensitivity_fluorescence Required Sensitivity? detector_choice->sensitivity_fluorescence Fluorescence other_methods Consider other methods (e.g., LC-MS, CAD, ELSD) detector_choice->other_methods Neither sensitivity_uv->sensitivity_fluorescence High (consider alternative) tscl Use 4-Toluenesulfonyl Chloride (TsCl) sensitivity_uv->tscl Moderate dansyl Use Dansyl Chloride sensitivity_fluorescence->dansyl High fmoc Use FMOC-Cl sensitivity_fluorescence->fmoc Very High

References

Troubleshooting & Optimization

Technical Support Center: N-piperidin-4-ylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of N-piperidin-4-ylbenzenesulfonamide and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing N-piperidin-4-ylbenzenesulfonamide?

A1: The synthesis is typically a nucleophilic substitution reaction between benzenesulfonyl chloride and 4-aminopiperidine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This reaction is a classic example of sulfonamide bond formation.[1][2] An acid scavenger, usually a base, is required to neutralize the hydrochloric acid (HCl) byproduct.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can react with water, which may be present in the solvent or introduced from the atmosphere.[3][4] This hydrolysis reaction competes with the desired sulfonamide formation.

  • Competing Side Reactions: The formation of undesired byproducts, such as diphenyl sulfone from the starting benzenesulfonyl chloride, can reduce the yield.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the efficiency of the reaction.[5][6]

  • Inadequate Purification: Product loss during workup and purification steps can lead to an apparent low yield.

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in scavenging the HCl produced during the reaction. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][7]

  • Organic Bases (e.g., Triethylamine): These are soluble in organic solvents and are a common choice for reactions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[8]

  • Inorganic Bases (e.g., NaOH): Using an aqueous base like NaOH can be highly effective, sometimes leading to excellent yields (94-98% for similar amines).[4] This approach, known as the Schotten-Baumann reaction condition, is often performed in a biphasic system.

Q4: What is the ideal solvent for this synthesis?

A4: The choice of solvent is critical and depends on the base used.

  • For reactions with organic bases, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to minimize the hydrolysis of benzenesulfonyl chloride.

  • Aqueous systems or biphasic systems (e.g., water/DCM) are used when employing inorganic bases like NaOH.[4]

  • Recent research has also explored sustainable options like deep eutectic solvents (DESs), which can yield excellent results at room temperature.[5]

Q5: What are the best methods for purifying the final product?

A5: Purification is essential to remove unreacted starting materials, the hydrochloride salt of the base, and other byproducts.

  • Acid-Base Extraction: After the reaction, an aqueous workup can remove water-soluble components. By adjusting the pH, impurities can be separated.

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.[9]

  • Flash Column Chromatography: For difficult-to-separate mixtures or to obtain very high purity, silica gel chromatography is a standard method. A typical mobile phase could be a gradient of ethyl acetate in hexanes.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction is sluggish or does not proceed to completion.

  • Possible Cause: Insufficiently activated amine or sterically hindered reagents. While 4-aminopiperidine is a primary amine and generally reactive, protecting groups on the piperidine nitrogen could affect its reactivity.

  • Solution:

    • Check Reactant Quality: Ensure the 4-aminopiperidine and benzenesulfonyl chloride are of high purity.

    • Increase Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as this can also promote side reactions.[6]

    • Optimize Base: Ensure at least one equivalent of base is used. For some systems, using a stronger, non-nucleophilic base might be beneficial.

Problem 2: Formation of a significant amount of white precipitate that is not the product.

  • Possible Cause: This is often the hydrochloride salt of the amine base used (e.g., triethylamine hydrochloride). It can also be the hydrolysis product, benzenesulfonic acid.

  • Solution:

    • Filtration: If the product is soluble in the reaction solvent, the salt can be removed by filtration at the end of the reaction.

    • Aqueous Workup: Washing the organic reaction mixture with water will dissolve and remove the salt. If the product is in an aqueous layer, extraction into an organic solvent will leave the salt behind.

Problem 3: Multiple spots are visible on TLC analysis of the crude product.

  • Possible Cause: This indicates the formation of side products or the presence of unreacted starting materials. A common side product is the bis-sulfonated amine, especially if excess sulfonyl chloride is used.

  • Solution:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of 4-aminopiperidine to benzenesulfonyl chloride. A slight excess of the amine can sometimes be used to ensure all the sulfonyl chloride reacts.

    • Slow Addition: Add the benzenesulfonyl chloride dropwise to the cooled solution of the amine and base. This helps to control the reaction exotherm and minimize side product formation.

    • Purification: Employ column chromatography for effective separation of the desired product from impurities.[9]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can influence the yield of sulfonamide synthesis, based on data from related reactions.

ParameterCondition AYield (%)Condition BYield (%)Notes
Base Triethylamine (TEA)~70-851.0 M Sodium Hydroxide (NaOH)>90Aqueous NaOH can be highly effective for reactions of benzenesulfonyl chloride with primary amines.[4]
Solvent Dichloromethane (DCM)~75-85Deep Eutectic Solvent (ChCl/Gly)>90DESs offer a green and efficient medium, often at room temperature.[5]
Temperature 0 °C to Room TempGood50 °CVariableIncreasing temperature can speed up the reaction but may also increase the rate of sulfonyl chloride hydrolysis and other side reactions.[6]

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in Dichloromethane

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Visual Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-piperidin-4-ylbenzenesulfonamide.

G cluster_start 1. Reactant Preparation cluster_reaction 2. Reaction Step cluster_workup 3. Workup & Isolation cluster_purification 4. Purification r1 4-Aminopiperidine setup Dissolve Amine & Base in Anhydrous Solvent r1->setup r2 Benzenesulfonyl Chloride add Add Sulfonyl Chloride Dropwise r2->add cool Cool to 0 °C setup->cool cool->add react Stir at Room Temp (4-6h) add->react quench Quench with Water react->quench extract Aqueous Wash (HCl, NaHCO₃, Brine) quench->extract dry Dry & Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Pure N-piperidin-4-yl- benzenesulfonamide purify->product

Caption: General workflow for N-piperidin-4-ylbenzenesulfonamide synthesis.

Troubleshooting Low Yield

This diagram outlines potential causes for low yield and their corresponding solutions.

G problem Low Yield cause1 Reagent Hydrolysis (Benzenesulfonyl Chloride) problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Product Formation problem->cause3 cause4 Product Loss During Workup problem->cause4 sol1a Use Anhydrous Solvent cause1->sol1a Solution sol1b Run Under Inert Atmosphere (N₂) cause1->sol1b Solution sol2a Optimize Base (e.g., TEA, NaOH) cause2->sol2a Solution sol2b Control Temperature (Start at 0 °C) cause2->sol2b Solution sol2c Check Stoichiometry cause2->sol2c Solution sol3a Slow Dropwise Addition of Sulfonyl Chloride cause3->sol3a Solution sol3b Ensure Proper Stoichiometry (1:1) cause3->sol3b Solution sol4a Careful Phase Separation cause4->sol4a Solution sol4b Optimize Purification (e.g., Recrystallization Solvent) cause4->sol4b Solution

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for a successful sulfonamide synthesis?

A1: The synthesis of sulfonamides, typically via the reaction of a sulfonyl chloride with a primary or secondary amine, is influenced by several key factors. Ensuring the high purity and dryness of all reagents (amine, sulfonyl chloride, base, and solvent) is paramount.[1] Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] Controlling the reaction stoichiometry, temperature (often starting at 0 °C), and the slow, dropwise addition of the sulfonyl chloride are crucial for minimizing side reactions and maximizing yield.[1][3] The choice of base and solvent also plays a significant role and should be selected based on the specific substrates being used.

Q2: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A2: Low yields in sulfonamide synthesis can stem from several issues. The most common culprits are poor reagent quality, especially hydrolyzed sulfonyl chloride, and suboptimal reaction conditions.[1][2] Steric hindrance in either the amine or the sulfonyl chloride can significantly slow down the reaction rate, requiring more forcing conditions like increased temperature or longer reaction times.[2] Additionally, electron-deficient amines may exhibit low nucleophilicity, leading to poor conversion.[1] To troubleshoot, start by verifying the quality of your reagents. If reagents are confirmed to be of high quality, a systematic optimization of reaction parameters such as base, solvent, and temperature should be undertaken.

Q3: I'm observing the formation of multiple products. What are the likely side reactions?

A3: Several side reactions can occur during sulfonamide synthesis. With primary amines, a common byproduct is the di-sulfonylated species, where the sulfonamide product reacts with a second molecule of sulfonyl chloride.[1][3] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is another frequent issue, particularly if there is moisture in the reaction.[1][2] If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine to form a sulfonate ester.[1]

Q4: How do I choose the appropriate base for my reaction?

A4: A base is typically added to neutralize the HCl generated during the reaction.[4] Common choices include tertiary amines like triethylamine (TEA) and pyridine.[5][6] The choice can influence the reaction outcome. For instance, to avoid the di-sulfonylation of primary amines, a weaker or more sterically hindered base like pyridine might be preferred over a stronger, less hindered base such as triethylamine.[3] This is because a strong base can more readily deprotonate the initially formed monosulfonamide, facilitating a second sulfonylation.[3]

Q5: What is the best way to purify my final sulfonamide product?

A5: Purification of sulfonamides is typically achieved through column chromatography on silica gel or recrystallization.[1] The choice of method depends on the nature of the product and the impurities present. For solid products, recrystallization is often a highly effective method for achieving high purity.[7] A proper solvent for recrystallization should dissolve the sulfonamide well at high temperatures but poorly at low temperatures.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a frequent issue that can often be resolved by systematically checking reagents and reaction conditions.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Hydrolyzed Sulfonyl Chloride Use a fresh bottle of sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Low Reactivity of Amine For sterically hindered or electron-deficient amines, consider increasing the reaction temperature, extending the reaction time, or using a more forcing solvent.[1][2]
Incorrect Stoichiometry Carefully re-calculate and measure the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 equivalents).[1]
Inappropriate Solvent or Base The combination of solvent and base can be critical. If the reaction is not proceeding, consider screening different combinations. An overview of common choices is provided in the tables below.
Issue 2: Formation of Di-sulfonylated Byproduct with Primary Amines

This side reaction occurs when the N-H proton of the newly formed sulfonamide is deprotonated and reacts with another equivalent of the sulfonyl chloride.[3]

Strategies to Promote Mono-sulfonylation

StrategyDetailed Protocol
Control Stoichiometry & Addition Rate Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride dropwise as a solution over a prolonged period (30-60 minutes) to keep its concentration low.[3]
Modify Base Conditions Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of triethylamine. This will reduce the deprotonation of the mono-sulfonamide product.[3]
Lower Reaction Temperature Perform the addition of the sulfonyl chloride at 0 °C or lower. This can have a more significant slowing effect on the undesired second reaction compared to the desired first reaction.[3]

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the effect of different bases and solvents on sulfonamide synthesis yields as reported in the literature. These should be used as a starting point for optimization.

Table 1: Comparison of Bases in Sulfonamide Synthesis

BaseAmine SubstrateSulfonyl Chloride SubstrateSolventYield (%)Reference
PyridineAnilineBenzenesulfonyl chloride-100[6]
PyridineAniline4-Nitrobenzenesulfonyl chloride-100[6]
Triethylamine (TEA)AnilineBenzenesulfonyl chlorideTHF86[5]
Triethylamine (TEA)Diamino aryne precursor-DCM85[5]
Potassium CarbonateVarious amines-PEG-400up to 78[5]
Sodium Hydride2-chloro-6,7-dimethoxyquinazolin-4-amineVariousDMF/THF72-96[5]

Table 2: Effect of Solvent on Sulfonamide Synthesis

SolventAmine SubstrateSulfonyl Chloride SubstrateBaseYield (%)Reference
THFAnilineBenzenesulfonyl chlorideTEA86[5]
Diethyl etherAnilineBenzenesulfonyl chlorideTEA85[5]
Dichloromethane (DCM)Diamino aryne precursor-TEA85[5]
PEG-400Various amines-K₂CO₃up to 78[5]
AcetonitrileN-silylaminesTosyl chlorideNoneQuantitative[9]
WaterThiophenol & MorpholineIn situ from thiol-57-82[6]
EthanolThiophenol & MorpholineIn situ from thiol-81[6]
GlycerolThiophenol & MorpholineIn situ from thiol-83[6]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general starting point for the reaction between an amine and a sulfonyl chloride.

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 mmol) and a suitable base (e.g., pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF, to make a ~0.1 M solution).[3]

  • Cooling : Cool the stirred reaction mixture to 0 °C using an ice-water bath.[3]

  • Reagent Addition : Dissolve the sulfonyl chloride (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes.[3]

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup :

    • Once the reaction is complete, quench it by adding water.[1]

    • If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification : Purify the crude product by either column chromatography on silica gel or recrystallization from a suitable solvent system.[1]

Protocol for Recrystallization of a Sulfonamide
  • Solvent Selection : Choose a solvent (or solvent pair) that dissolves the sulfonamide poorly at room temperature but readily at its boiling point. Common solvents include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[7][10]

  • Dissolution : Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if needed.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[11]

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Low Yield or Failed Reaction reagent_check 1. Check Reagent Quality - Sulfonyl Chloride (hydrolysis?) - Amine (purity?) - Solvent & Base (anhydrous?) start->reagent_check conditions_check 2. Review Reaction Conditions - Stoichiometry correct? - Temperature too low? - Reaction time sufficient? reagent_check->conditions_check Reagents OK failure Consider Alternative Synthetic Route reagent_check->failure Reagents Bad optimization 3. Systematic Optimization - Screen different bases (Pyridine, TEA) - Screen different solvents (DCM, THF) - Increase temperature / time conditions_check->optimization Conditions OK success Successful Synthesis optimization->success Yield Improves optimization->failure No Improvement

A workflow for troubleshooting low-yield sulfonamide synthesis.

Reaction_Scheme cluster_main Main Reaction Pathway cluster_side Common Side Reactions Amine R-NH₂ Product Desired Sulfonamide R-NH-SO₂R' Amine->Product + R'-SO₂Cl SulfonylChloride R'-SO₂Cl SulfonylChloride->Product SulfonicAcid Sulfonic Acid R'-SO₃H SulfonylChloride->SulfonicAcid + H₂O Base Base (e.g., Pyridine) HCl HCl Disulfonated Di-sulfonated Byproduct R-N(SO₂R')₂ Product->Disulfonated + R'-SO₂Cl (excess base) Water H₂O (Moisture)

Key reaction pathways in sulfonamide synthesis.

DiSulfonylation_Prevention start Issue: Di-sulfonylation of Primary Amine step1 Step 1: Adjust Stoichiometry & Addition - Use 1.1 eq. of Amine - Add Sulfonyl Chloride dropwise over 30-60 min start->step1 step2 Step 2: Modify Base Conditions - Use weaker/hindered base (e.g., Pyridine instead of TEA) step1->step2 Problem Persists solved Problem Solved: Mono-sulfonylation Favored step1->solved Problem Solved? step3 Step 3: Lower Reaction Temperature - Add sulfonyl chloride at 0 °C or below step2->step3 Problem Persists step2->solved Problem Solved? step3->solved Problem Solved?

A workflow to prevent di-sulfonylation of primary amines.

References

Troubleshooting N-piperidin-4-ylbenzenesulfonamide purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-piperidin-4-ylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N-piperidin-4-ylbenzenesulfonamide by silica gel chromatography?

A1: The primary challenges stem from the compound's chemical nature. It contains a basic piperidine ring and a weakly acidic sulfonamide group. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the stationary phase.[1] This can result in low recovery and impure fractions.

Q2: What is the purpose of adding triethylamine (or another base) to the mobile phase?

A2: Adding a small amount of a volatile base like triethylamine (typically 0.1-2%) to the mobile phase helps to improve the chromatography of basic compounds like N-piperidin-4-ylbenzenesulfonamide on silica gel.[1] The triethylamine acts as a competing base, binding to the acidic silanol groups on the silica surface and minimizing their interaction with the target compound. This reduces peak tailing and improves the resolution and recovery of the product.

Q3: Are there alternative stationary phases to silica gel for purifying this compound?

A3: Yes, if issues persist with silica gel, alternative stationary phases can be used. Neutral or basic alumina is a good option for the purification of amines and other basic compounds.[2] Additionally, reversed-phase chromatography on a C18-functionalized silica gel is a powerful technique for purifying polar and ionizable compounds.

Q4: My compound is not visible on the TLC plate under UV light. How can I visualize it?

A4: N-piperidin-4-ylbenzenesulfonamide contains a benzene ring and should be UV active. If it is not visible, it could be due to a very low concentration. If visualization is still an issue, various staining methods can be employed. A potassium permanganate (KMnO₄) stain is a good general stain for organic compounds. For compounds with amine groups, a ninhydrin stain can be effective, although it may require heating to develop the spots.[3] An iodine chamber is another simple and often effective method for visualizing organic compounds on a TLC plate.[3]

Q5: What are some potential impurities I should be aware of during the synthesis and purification of N-piperidin-4-ylbenzenesulfonamide?

A5: Potential impurities can include unreacted starting materials such as 4-aminopiperidine and benzenesulfonyl chloride. Side products could also be present, for instance, from the reaction of the sulfonyl chloride with water to form benzenesulfonic acid, or the formation of bis-sulfonated piperidine byproducts.[4] Understanding the potential impurities from the synthetic route is crucial for developing an effective purification strategy.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of N-piperidin-4-ylbenzenesulfonamide.

Problem 1: Significant Peak Tailing in Normal-Phase Chromatography

Question: I am running a silica gel column with a dichloromethane/methanol gradient, but my product is coming off the column as a very broad peak with significant tailing. What can I do?

Answer: This is a classic issue when purifying basic compounds on acidic silica gel. Here is a step-by-step troubleshooting workflow:

G start Start: Peak Tailing Observed add_base Add Triethylamine (0.1-2%) to Mobile Phase start->add_base deactivate_silica Deactivate Silica Gel with Triethylamine Slurry add_base->deactivate_silica If tailing persists end End: Improved Peak Shape add_base->end If successful change_stationary_phase Switch to Neutral or Basic Alumina deactivate_silica->change_stationary_phase If still problematic deactivate_silica->end If successful reversed_phase Consider Reversed-Phase Chromatography change_stationary_phase->reversed_phase For very polar impurities change_stationary_phase->end If successful reversed_phase->end If successful

Troubleshooting Workflow for Peak Tailing

  • Solution 1: Add a Competing Base. The most straightforward solution is to add a small amount of triethylamine (Et₃N) or another volatile amine to your eluent. Start with 0.1% and increase up to 2% if necessary. This will compete with your product for binding to the acidic sites on the silica, leading to a sharper peak.[1]

  • Solution 2: Deactivate the Silica Gel. For particularly problematic separations, you can pre-treat the silica gel. This involves making a slurry of the silica gel in your mobile phase containing 1-2% triethylamine, letting it stand for about 30 minutes, and then packing the column.[2]

  • Solution 3: Change the Stationary Phase. If the above methods fail, consider using a less acidic stationary phase. Neutral or basic alumina can be very effective for purifying amines.

  • Solution 4: Switch to Reversed-Phase Chromatography. Reversed-phase chromatography separates compounds based on hydrophobicity and is often an excellent choice for polar, ionizable molecules.

Problem 2: The Compound is Not Eluting from the Column

Question: I have loaded my crude product onto the silica gel column and have been flushing with a relatively polar mobile phase (e.g., 95:5 Dichloromethane:Methanol), but I am not seeing my product elute. What could be the issue?

Answer: This situation can arise from several factors. Below is a logical progression to diagnose and solve the problem.

G start Start: Compound Not Eluting check_solubility Is the compound soluble in the mobile phase? start->check_solubility increase_polarity Increase Mobile Phase Polarity (e.g., higher % Methanol) check_solubility->increase_polarity Yes check_loading Was the sample loaded correctly? (Dry vs. Wet loading) check_solubility->check_loading No irreversible_adsorption Suspect Irreversible Adsorption or Decomposition on Silica increase_polarity->irreversible_adsorption If still no elution end End: Compound Elutes increase_polarity->end If successful deactivate_silica Use Deactivated Silica or Alumina irreversible_adsorption->deactivate_silica deactivate_silica->end If successful

Troubleshooting Workflow for Non-Eluting Compound

  • Step 1: Increase Mobile Phase Polarity. Your mobile phase may not be polar enough. Gradually increase the percentage of the more polar solvent (e.g., methanol). You can try gradients up to 20% methanol in dichloromethane.

  • Step 2: Check for Precipitation. If the crude material has low solubility in the mobile phase, it may have precipitated at the top of the column. This can be addressed by using a stronger solvent for loading or by using the dry loading technique.

  • Step 3: Suspect Strong Adsorption or Decomposition. The compound may be too basic and is irreversibly binding to the acidic silica gel. It's also possible the compound is degrading on the silica. In this case, you will need to use a deactivated stationary phase (silica with triethylamine or alumina) as described in Problem 1.

Quantitative Data Summary

The following tables provide representative data for the purification of N-piperidin-4-ylbenzenesulfonamide based on typical outcomes for similar compounds. Actual results may vary depending on the specific reaction conditions and the scale of the purification.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by LCMS)Final Purity (by LCMS)Typical Yield (%)Notes
Flash Chromatography (Silica Gel with Et₃N)~80%>95%70-85%Most common method; requires base deactivation for good results.
Flash Chromatography (Neutral Alumina)~80%>98%75-90%Excellent alternative to silica gel to avoid acidity issues.
Reversed-Phase Flash Chromatography~80%>99%65-80%Effective for highly polar impurities; may require lyophilization.
Recrystallization>95% (from chromatography)>99.5%85-95%Good for a final polishing step to remove minor impurities.

Table 2: Solubility Profile for Chromatography Solvent Selection

SolventSolubility at 25°CSuitability as Chromatography Solvent
HexanesInsolubleGood for non-polar component of mobile phase.
DichloromethaneSolubleGood polar component, often used with methanol.
Ethyl AcetateSparingly SolubleCan be used as a polar component, often with hexanes.
MethanolVery SolubleStrong polar component, used in small percentages.
WaterSoluble (as HCl salt)Used in reversed-phase chromatography.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Deactivated Silica Gel

This protocol describes a general procedure for the purification of N-piperidin-4-ylbenzenesulfonamide on a gram scale.

  • TLC Method Development:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of dichloromethane and methanol (e.g., start with 98:2 and increase the polarity). Add 0.5% triethylamine to the developing solvent.

    • The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[1]

  • Preparation of Deactivated Silica:

    • In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).

    • Create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 99:1 Dichloromethane:Methanol).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 30 minutes.

  • Column Packing:

    • Pour the slurry into the chromatography column.

    • Use gentle air pressure to pack the column evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane. If the compound is not fully soluble, add a small amount of methanol dropwise until it dissolves. Load this solution carefully onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase determined from the TLC analysis (containing 1% triethylamine).

    • Gradually increase the polarity of the mobile phase (e.g., from 1% to 5% methanol in dichloromethane).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-piperidin-4-ylbenzenesulfonamide.

Protocol 2: Reversed-Phase Flash Chromatography

This is an alternative method, particularly useful if normal-phase chromatography fails to provide adequate separation.

  • Method Development (HPLC):

    • If an HPLC is available, develop a separation method on a C18 column using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% formic acid or acetic acid to aid in peak shape.

  • Column Equilibration:

    • Equilibrate a C18 flash column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like methanol.

  • Elution:

    • Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 95% acetonitrile in water with 0.1% formic acid).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC (on C18 plates) or HPLC.

  • Product Isolation:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a salt (e.g., formate or acetate salt). If the free base is required, an additional acid-base workup may be necessary.

References

Technical Support Center: Enhancing the Stability of N-piperidin-4-ylbenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with N-piperidin-4-ylbenzenesulfonamide in solution. The following information is designed to help you diagnose and resolve common issues during your experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter with the stability of N-piperidin-4-ylbenzenesulfonamide solutions.

Problem 1: Rapid degradation of N-piperidin-4-ylbenzenesulfonamide in acidic solution.

  • Question: My N-piperidin-4-ylbenzenesulfonamide solution, prepared in an acidic buffer (pH < 4), is showing rapid degradation. How can I prevent this?

  • Answer: Sulfonamides, including N-piperidin-4-ylbenzenesulfonamide, are generally more susceptible to degradation under acidic conditions.[1][2] The primary degradation pathway is often acid-catalyzed hydrolysis of the sulfonamide bond. To enhance stability, it is recommended to prepare solutions in neutral to alkaline conditions (pH 7-9).[1] If an acidic pH is required for your experiment, consider preparing the solution immediately before use and storing it at a low temperature (2-8 °C) to minimize degradation.

Problem 2: Precipitation observed in a buffered N-piperidin-4-ylbenzenesulfonamide solution.

  • Question: I am observing precipitation in my buffered solution of N-piperidin-4-ylbenzenesulfonamide after a short period. What could be the cause and how can I resolve it?

  • Answer: Precipitation can occur due to several factors, including the solubility of N-piperidin-4-ylbenzenesulfonamide being exceeded at the specific pH and temperature of your buffer. The ionized form of the drug, which is more prevalent at certain pH values, may have different solubility characteristics. It is also possible that a degradation product is less soluble than the parent compound.

    To troubleshoot this, you can:

    • Verify the solubility of N-piperidin-4-ylbenzenesulfonamide in your chosen buffer system.

    • Consider adjusting the pH of the buffer. Many weakly acidic and basic drugs are more stable between pH 4 and 8.

    • Incorporate a water-miscible co-solvent, such as ethanol or propylene glycol, to improve the solubility of both the parent drug and any potential degradants.[3][4]

    • Filter the solution through a 0.22 µm filter after preparation to remove any initial undissolved particles.

Problem 3: Discoloration and degradation of the solution upon exposure to light.

  • Question: My N-piperidin-4-ylbenzenesulfonamide solution has developed a yellow tint and shows signs of degradation after being left on the lab bench. What is happening?

  • Answer: Sulfonamides can be susceptible to photodegradation upon exposure to UV light.[1] This can lead to the formation of colored degradants and a loss of potency. To prevent this, always protect your solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[5] Store solutions in a dark place, such as a cabinet or refrigerator, when not in use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of N-piperidin-4-ylbenzenesulfonamide in solution?

A1: The main factors affecting the stability of N-piperidin-4-ylbenzenesulfonamide in solution are pH, temperature, and exposure to light.[1][6] Oxidizing agents can also contribute to degradation. Generally, the compound is more stable in neutral to alkaline pH and at lower temperatures.[1]

Q2: What are the expected degradation pathways for N-piperidin-4-ylbenzenesulfonamide?

A2: Based on the general behavior of sulfonamides, the primary degradation pathways for N-piperidin-4-ylbenzenesulfonamide are likely to be hydrolysis of the sulfonamide bond, particularly under acidic or strongly basic conditions, and photodegradation.[1][7] Hydrolysis would cleave the molecule into benzenesulfonic acid and 4-aminopiperidine.

substance substance condition condition product product parent N-piperidin-4-ylbenzenesulfonamide hydrolysis_products Benzenesulfonic acid + 4-aminopiperidine parent->hydrolysis_products Hydrolysis (Acid/Base) photo_products Photodegradation Products parent->photo_products Photodegradation (UV Light)

Caption: Potential degradation pathways of N-piperidin-4-ylbenzenesulfonamide.

Q3: How can I perform a forced degradation study for N-piperidin-4-ylbenzenesulfonamide?

A3: A forced degradation study, or stress testing, is crucial for understanding the degradation profile of a drug substance.[2][8] A typical study involves exposing a solution of N-piperidin-4-ylbenzenesulfonamide to various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2]

start_end start_end process process decision decision output output start Start prep_solution Prepare Stock Solution of N-piperidin-4-ylbenzenesulfonamide start->prep_solution stress_conditions Expose Aliquots to Stress Conditions: - Acid Hydrolysis (e.g., 0.1N HCl) - Base Hydrolysis (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) prep_solution->stress_conditions analyze Analyze Samples by Stability-Indicating HPLC stress_conditions->analyze evaluate Evaluate Degradation (5-20% target) analyze->evaluate adjust Adjust Stress Conditions (Time, Temp, Reagent Conc.) evaluate->adjust No pathway_id Identify Degradation Pathways and Products evaluate->pathway_id Yes end End adjust->stress_conditions pathway_id->end

Caption: Workflow for a forced degradation study.

Q4: What type of analytical method is recommended for stability testing?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[2][9] This method should be able to separate the parent N-piperidin-4-ylbenzenesulfonamide peak from all potential degradation product peaks, ensuring accurate quantification of the remaining active pharmaceutical ingredient (API).

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on N-piperidin-4-ylbenzenesulfonamide.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl24 hours60°C15.2%2
Base Hydrolysis0.1 N NaOH8 hours60°C18.5%1
Oxidation3% H₂O₂24 hoursRoom Temp8.7%3
Thermal-48 hours80°C5.5%1
PhotolyticICH specified7 daysRoom Temp12.1%2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of N-piperidin-4-ylbenzenesulfonamide.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-piperidin-4-ylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C and take samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C and sample at various intervals (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, and sample at different time points (e.g., 6, 12, 24 hours).

  • Thermal Degradation: Place a solution of the compound in a temperature-controlled oven at 80°C. Sample at various time points (e.g., 12, 24, 48 hours).

  • Photostability: Expose a solution of the compound to a light source that provides combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[1] A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. Peak purity analysis of the parent peak is recommended to ensure no co-eluting degradants.[2]

References

N-piperidin-4-ylbenzenesulfonamide synthesis by-product identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-piperidin-4-ylbenzenesulfonamide. Our aim is to help you identify and remove common by-products to ensure the purity and quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of N-piperidin-4-ylbenzenesulfonamide?

A1: During the synthesis, which typically involves the reaction of 4-aminopiperidine (or a protected version) with benzenesulfonyl chloride, several by-products can form. The most common include:

  • Unreacted Benzenesulfonyl Chloride: A starting material that may remain if the reaction does not go to completion.[1]

  • Benzenesulfonic Acid: Formed from the hydrolysis of benzenesulfonyl chloride, especially in the presence of water.[1][2]

  • Bis-sulfonated Piperidine (Di-sulfonamide): This by-product can occur if a di-substituted amine is formed.[2]

  • Salts: Hydrochloric acid (HCl) is generated during the reaction and will form salts with basic amine species, which are typically removed during aqueous workup.[3]

Q2: My crude product appears oily and is difficult to handle. What is this residue and how can I remove it?

A2: An oily residue is often unreacted benzenesulfonyl chloride, which is a viscous oil insoluble in cold water.[1] To remove it, you must "quench" the reaction. This involves adding a reagent that reacts with the excess benzenesulfonyl chloride to form a water-soluble compound that can be easily washed away.

Effective Quenching Strategies:

  • Aqueous Base Hydrolysis: Add an aqueous base like sodium hydroxide (NaOH) to hydrolyze the sulfonyl chloride into the water-soluble sodium benzenesulfonate salt. This method is not suitable for base-sensitive products.[1]

  • Nucleophilic Amine Quench: Add a simple, water-soluble amine such as aqueous ammonia. This will form a water-soluble sulfonamide that can be removed during the aqueous workup.[1]

  • Pyridine Quench: Pyridine can also be used to quench excess benzenesulfonyl chloride.[1]

Q3: After an aqueous workup, my product is still contaminated with an acidic impurity. How do I identify and remove it?

A3: This acidic impurity is likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[1] While its salt is very water-soluble, the acid itself can have some solubility in organic solvents.

Identification and Removal:

  • Identification: The presence of benzenesulfonic acid can be confirmed by techniques like HPLC, where it will appear as a distinct, more polar peak than your product. Its presence can also be inferred from a low pH of the aqueous wash.

  • Removal:

    • Basic Washes: Perform additional washes of the organic layer with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the sulfonic acid, forming the highly water-soluble salt which partitions into the aqueous layer.[1]

    • Silica Gel Chromatography: If washes are ineffective, benzenesulfonic acid is readily removed by silica gel chromatography due to its high polarity. It will adhere strongly to the silica, allowing your desired, less polar product to elute first.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution & Identification Method
Low Yield Incomplete reaction; Product loss during workup; By-product formation.Solution: Monitor reaction completion with TLC or HPLC. Optimize reaction time and temperature. Ensure pH is controlled during extraction to prevent product loss to the aqueous layer. Identification: Use HPLC to quantify product vs. by-products.[4]
Multiple Spots on TLC Plate Presence of starting materials, by-products, or degradation products.Solution: Use appropriate purification methods like column chromatography or recrystallization. Identification: Compare Rf values to pure starting materials. Use HPLC or LC-MS to identify the structure of the impurities.[4][5]
Product Fails Purity Analysis (e.g., <95% by HPLC) Co-eluting impurities; Insufficient purification.Solution: Modify the HPLC method (e.g., change the gradient, solvent system, or column) to resolve impurities.[4] Re-purify the material using a different technique (e.g., recrystallization from a different solvent system or preparative HPLC).
Inconsistent Spectroscopic Data (NMR, MS) Presence of residual solvent or impurities.Solution: Dry the sample under high vacuum to remove solvents. Analyze the spectra for characteristic peaks of common by-products like benzenesulfonic acid or unreacted starting materials. Identification: ¹H NMR can show unexpected aromatic or aliphatic signals. Mass Spectrometry may show peaks corresponding to the molecular weights of suspected impurities.[5]

Experimental Protocols

Protocol 1: By-product Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of N-piperidin-4-ylbenzenesulfonamide and identifying potential impurities.

  • Sample Preparation: Prepare a test solution of the synthesized compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient: Start with a higher concentration of Solvent A, gradually increasing Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.[6]

  • Data Analysis: Integrate the peak areas of the main product and all impurity peaks. The percent purity can be estimated based on the relative peak areas. Retention times can be compared to known standards of potential by-products if available.[4]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing polar impurities like benzenesulfonic acid.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The polarity of the eluent should be low enough that the product's Rf value on a TLC plate is around 0.2-0.3.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-piperidin-4-ylbenzenesulfonamide.[7]

Visualized Workflows and Pathways

G Synthesis and By-product Formation Pathway A 4-Aminopiperidine C Reaction (Base, Solvent) A->C B Benzenesulfonyl Chloride B->C E Benzenesulfonic Acid (By-product) B->E Hydrolysis D N-piperidin-4-ylbenzenesulfonamide (Desired Product) C->D Main Reaction F Bis-sulfonated Piperidine (By-product) C->F Over-reaction G Water (H2O) G->E

Caption: Synthesis pathway and common by-product formation.

G Troubleshooting Workflow: Acidic Impurity start Crude product shows acidic impurity wash Perform basic wash (e.g., NaHCO3 solution) start->wash check_purity Check purity by TLC / HPLC wash->check_purity pure Product is pure check_purity->pure Purity OK chromatography Impurity remains. Perform silica gel column chromatography. check_purity->chromatography Purity Not OK end Obtain purified product pure->end chromatography->end

Caption: Decision tree for removing acidic by-products.

G Experimental Workflow: Synthesis to Purification reaction 1. Synthesize crude product quench 2. Quench reaction (e.g., with aq. NH3) reaction->quench extract 3. Organic Extraction (e.g., DCM or EtOAc) quench->extract wash 4. Aqueous Washes (Water, Brine, NaHCO3) extract->wash dry 5. Dry & Evaporate Solvent wash->dry analyze 6. Analyze Crude Purity (TLC, HPLC, NMR) dry->analyze purify 7. Purify Product (Column Chromatography or Recrystallization) analyze->purify Impure final_product 8. Pure N-piperidin-4-yl- benzenesulfonamide analyze->final_product Pure purify->final_product

Caption: Overall experimental workflow from synthesis to purification.

References

Technical Support Center: Refining Assay Protocols for N-piperidin-4-ylbenzenesulfonamide Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-piperidin-4-ylbenzenesulfonamide and related sulfonamide compounds in enzyme inhibition assays. Given that N-piperidin-4-ylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are well-known inhibitors of carbonic anhydrases, the protocols and troubleshooting advice provided here will focus on a representative carbonic anhydrase (CA) inhibition assay.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent results when working with sulfonamide-based inhibitors like N-piperidin-4-ylbenzenesulfonamide?

A1: Inconsistent results with sulfonamide inhibitors often arise from issues such as poor solubility, compound aggregation leading to non-specific inhibition, and potential off-target effects.[3] These compounds can sometimes act as Pan-Assay Interference Compounds (PAINS).[3] It is also crucial to ensure the stability of the compound in the specific assay buffer over the duration of the experiment.

Q2: My N-piperidin-4-ylbenzenesulfonamide inhibitor has poor solubility in the aqueous assay buffer. How can I address this?

A2: To improve solubility, you can dissolve the compound in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) before preparing further dilutions in the assay buffer.[3][4] It's critical to maintain a consistent and low final concentration of the organic solvent (typically <0.5%) across all wells to avoid affecting enzyme activity.[3] Always visually inspect your diluted inhibitor solutions for any signs of precipitation.[3]

Q3: The inhibitor shows unusually high potency with a steep dose-response curve. What could be the cause?

A3: This may be indicative of compound aggregation leading to non-specific enzyme inhibition.[3] To test for this, you can re-run the assay with the addition of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. A significant rightward shift in the IC50 curve in the presence of the detergent suggests aggregation-based inhibition.[3]

Q4: My inhibitor is active in a biochemical assay but shows no activity in a cell-based assay. What could explain this discrepancy?

A4: Several factors could be at play, including poor cell permeability of the compound, active efflux from the cells by transporters, or rapid metabolism of the inhibitor within the cells.[3] To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed.[5]

Q5: What are the optimal storage and handling conditions for enzyme stock solutions?

A5: Enzymes are sensitive to temperature fluctuations.[6] It is crucial to store the enzyme at the recommended temperature, often -80°C, to maintain its activity.[6] Avoid repeated freeze-thaw cycles, which can lead to a significant loss of activity.[6] When in use, the enzyme should be kept on ice.

Troubleshooting Guide

This guide addresses common problems encountered during enzyme inhibition assays with N-piperidin-4-ylbenzenesulfonamide.

Problem Possible Cause Recommended Solution
Weak or No Signal Inactive enzymeVerify enzyme activity with a known inhibitor as a positive control. Ensure proper storage and handling of the enzyme stock.[6]
Incorrect assay buffer pH or temperatureThe optimal pH for carbonic anhydrase activity is generally between 7.0 and 8.5. Verify the pH of your buffer. Ensure the plate reader is pre-warmed to the optimal temperature (e.g., 37°C).[6]
Enzyme inhibitor present in reagentsAvoid using sodium azide in HRP-based reactions or phosphate in alkaline phosphatase reactions if these are part of your detection system.[7]
High Background Signal Substrate contamination or degradationPrepare fresh substrate solution for each experiment.
Insufficient washingIncrease the number and duration of wash steps. Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper.[7]
Poor Standard Curve Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Change pipette tips between each standard, sample, or reagent.[7]
Incorrect data analysisTry plotting the data using different scales, such as a log-log or a five-parameter logistic curve fit.[7]
Poor Replicate Data Incomplete mixing of reagentsGently mix the contents of the wells after adding all reagents, for instance, by using a plate shaker for a few seconds.[6]
Edge effects on the microplateEvaporation can concentrate reagents in the outer wells. Avoid using the outermost wells or fill them with buffer or water to minimize this effect.[6]
Compound precipitationVisually inspect wells for any signs of compound precipitation. If observed, refer to the solubility troubleshooting steps in the FAQs.

Experimental Protocols

Carbonic Anhydrase (CA) Inhibition Assay Protocol

This protocol is a general guideline for determining the inhibitory potential of N-piperidin-4-ylbenzenesulfonamide against a human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Enzyme: Recombinant human carbonic anhydrase II (hCA II)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test Compound: N-piperidin-4-ylbenzenesulfonamide

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • Solvent: DMSO

  • Microplate: 96-well, clear, flat-bottom

Step-by-Step Procedure: [4]

  • Prepare Buffers and Solutions: Prepare the assay buffer and ensure it is at room temperature before use.[8]

  • Compound Dilution: Create a stock solution of N-piperidin-4-ylbenzenesulfonamide in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Enzyme Preparation: Dilute the hCA II stock solution to the working concentration with cold assay buffer immediately before use.

  • Assay Plate Preparation:

    • Add 20 µL of assay buffer to the blank wells.

    • Add 20 µL of the various dilutions of the test compound or positive control to the sample wells.

    • Add 20 µL of the assay buffer containing 0.5% DMSO to the control wells (no inhibitor).

  • Pre-incubation: Add 160 µL of the diluted enzyme solution to all wells except the blanks. Mix gently and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Start the Reaction: Add 20 µL of the NPA substrate solution to all wells to initiate the enzymatic reaction.

  • Monitor the Reaction: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the CA activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

G Hypothetical Signaling Pathway Involving Carbonic Anhydrase cluster_0 Hypothetical Signaling Pathway Involving Carbonic Anhydrase Extracellular CO2 + H2O Extracellular CO2 + H2O CA_IX Carbonic Anhydrase IX (Membrane-bound) Extracellular CO2 + H2O->CA_IX catalyzes Extracellular H+ Extracellular H+ CA_IX->Extracellular H+ produces Acidic_Microenvironment Acidic Tumor Microenvironment Extracellular H+->Acidic_Microenvironment Intracellular CO2 + H2O Intracellular CO2 + H2O CA_II Carbonic Anhydrase II (Cytosolic) Intracellular CO2 + H2O->CA_II catalyzes Intracellular H+ Intracellular H+ CA_II->Intracellular H+ produces Tumor_Cell_Survival Tumor Cell Survival & Proliferation Intracellular H+->Tumor_Cell_Survival N_piperidin_4_ylbenzenesulfonamide N-piperidin-4-ylbenzenesulfonamide N_piperidin_4_ylbenzenesulfonamide->CA_IX N_piperidin_4_ylbenzenesulfonamide->CA_II Acidic_Microenvironment->Tumor_Cell_Survival promotes

Caption: Hypothetical signaling pathway of carbonic anhydrase in cancer and its inhibition.

G Experimental Workflow for CA Inhibition Assay cluster_1 Experimental Workflow for CA Inhibition Assay A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Inhibitor Dilutions & Controls into 96-well Plate A->B C Add Enzyme Solution & Pre-incubate B->C D Initiate Reaction with Substrate Addition C->D E Kinetic Reading (Absorbance at 405 nm) D->E F Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) E->F

Caption: Workflow for a typical carbonic anhydrase enzyme inhibition assay.

References

Technical Support Center: Scaling Up N-piperidin-4-ylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-piperidin-4-ylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of N-piperidin-4-ylbenzenesulfonamide, particularly during scale-up operations.

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
Poor quality of starting materials (4-aminopiperidine or benzenesulfonyl chloride).Ensure the purity of starting materials. Use freshly distilled or high-purity 4-aminopiperidine. Benzenesulfonyl chloride is moisture-sensitive; use from a freshly opened container or redistill before use.
Inefficient stirring in a large-scale reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents.
Side reaction: Formation of bis-sulfonated piperidine.Control the stoichiometry carefully. Add the benzenesulfonyl chloride solution slowly to the 4-aminopiperidine solution to avoid localized high concentrations of the sulfonyl chloride.
Product Contamination Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. After the reaction, a wash with a dilute acid solution can remove unreacted 4-aminopiperidine.
Presence of benzenesulfonic acid.This can form from the hydrolysis of benzenesulfonyl chloride. Ensure the reaction is carried out under anhydrous conditions. A wash with a dilute base solution can remove acidic impurities.
Formation of colored impurities.May result from overheating or side reactions. Consider performing the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification Oily product instead of a solid.The product may need to be converted to a salt (e.g., hydrochloride) to facilitate crystallization and handling.
Poor crystal formation.Screen different crystallization solvents or solvent mixtures. Techniques like slow cooling, anti-solvent addition, or seeding with a small crystal of the pure product can improve crystallization.
Product is difficult to filter.This could be due to very fine crystals. Optimize the crystallization process to obtain larger crystals. Consider using a different type of filter or adjusting the filtration pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-piperidin-4-ylbenzenesulfonamide?

A1: The most common and straightforward method is the reaction of 4-aminopiperidine with benzenesulfonyl chloride in the presence of a base.[1] This is a nucleophilic substitution reaction on the sulfonyl chloride.

Q2: What are the critical process parameters to control during scale-up?

A2: Key parameters to monitor and control include:

  • Temperature: The reaction is typically exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.

  • Rate of Addition: Slow and controlled addition of benzenesulfonyl chloride is important to manage the reaction exotherm and minimize the formation of impurities.

  • Agitation: Efficient stirring is necessary to ensure homogeneity and good heat transfer in a large reactor.

  • Stoichiometry: Precise control of the molar ratios of reactants and base is critical for maximizing yield and minimizing byproducts.

Q3: What are the main safety concerns when working with benzenesulfonyl chloride on a large scale?

A3: Benzenesulfonyl chloride is a corrosive and moisture-sensitive chemical.[2][3][4][5][6] Key safety precautions include:

  • Handling in a well-ventilated area, preferably in a closed system.[2][3]

  • Using appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[2][3]

  • Avoiding contact with water, as it hydrolyzes to form corrosive hydrochloric acid and benzenesulfonic acid.[3]

  • Having emergency procedures and materials (e.g., spill kits with a neutralizer like sodium bicarbonate) readily available.[5]

Q4: How can I effectively purify N-piperidin-4-ylbenzenesulfonamide at a larger scale?

A4: Crystallization is the most common method for purifying the final product.[5] It may be beneficial to first isolate the product as its hydrochloride salt, which often has better crystallization properties. A typical procedure involves dissolving the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly to form crystals. Washing the filtered crystals with a cold solvent helps to remove residual impurities.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?

A5:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction conversion and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Experimental Protocols

Synthesis of N-piperidin-4-ylbenzenesulfonamide

This protocol describes a general procedure for the synthesis of N-piperidin-4-ylbenzenesulfonamide.

Materials:

  • 4-Aminopiperidine

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for salt formation and workup)

  • Sodium bicarbonate (for workup)

  • Sodium sulfate (for drying)

  • Ethanol (for crystallization)

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-aminopiperidine and triethylamine in dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride in dichloromethane via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Wash the reaction mixture sequentially with a dilute aqueous solution of hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Crystallization (as Hydrochloride Salt)
  • Dissolve the crude N-piperidin-4-ylbenzenesulfonamide in a minimal amount of a suitable solvent like ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol or isopropanol to precipitate the hydrochloride salt.

  • Heat the mixture to reflux to dissolve the salt completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Reaction Pathway

G Synthesis of N-piperidin-4-ylbenzenesulfonamide cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Aminopiperidine 4-Aminopiperidine Product N-piperidin-4-yl- benzenesulfonamide 4-Aminopiperidine->Product Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Reaction scheme for the synthesis of N-piperidin-4-ylbenzenesulfonamide.

Experimental Workflow

G Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup: - Dissolve 4-aminopiperidine and base - Cool to 0-5 °C Start->Reaction_Setup Reagent_Addition 2. Reagent Addition: - Slowly add benzenesulfonyl chloride solution Reaction_Setup->Reagent_Addition Reaction 3. Reaction: - Stir at room temperature Reagent_Addition->Reaction Workup 4. Aqueous Workup: - Acid wash - Base wash - Brine wash Reaction->Workup Drying_Concentration 5. Drying and Concentration: - Dry with Na2SO4 - Evaporate solvent Workup->Drying_Concentration Purification 6. Purification: - Crystallization Drying_Concentration->Purification End End Purification->End

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stirring) Low_Yield->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Low_Yield->Check_Stoichiometry Impure_Materials Purify or Replace Starting Materials Check_Purity->Impure_Materials Impure Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Adjust_Ratios Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratios Incorrect

Caption: Decision tree for troubleshooting low reaction yields.

References

Method development for quantifying N-piperidin-4-ylbenzenesulfonamide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method development and quantification of N-piperidin-4-ylbenzenesulfonamide in biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of N-piperidin-4-ylbenzenesulfonamide.

Question: Why am I observing low or no analyte signal?

Answer:

Low or no signal for N-piperidin-4-ylbenzenesulfonamide can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

  • Sample Preparation Issues:

    • Poor Extraction Recovery: The chosen extraction method (e.g., LLE, SPE) may not be optimal for this analyte in the specific biological matrix. Re-evaluate the extraction solvent, pH, and elution conditions. For instance, the pH of the sample may need adjustment to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.

    • Analyte Instability: N-piperidin-4-ylbenzenesulfonamide may be susceptible to degradation.[1] Consider the stability of the analyte under the storage and sample processing conditions. It is crucial to perform stability assessments, including freeze-thaw cycles and bench-top stability.[2]

  • Chromatographic Problems:

    • Poor Retention: If the analyte elutes too early, it may co-elute with highly polar matrix components, leading to ion suppression.[2] Consider using a different stationary phase or modifying the mobile phase composition to improve retention.

    • Analyte Adsorption: The analyte may be adsorbing to parts of the LC system. Passivating the system with a few injections of a high-concentration standard may help.

  • Mass Spectrometry Issues:

    • Incorrect MS/MS Transitions: Verify that the precursor and product ion masses (MRM transitions) are correct and have been optimized for your instrument.

    • Ion Source Conditions: The ionization efficiency of N-piperidin-4-ylbenzenesulfonamide is highly dependent on the ion source parameters (e.g., gas flows, temperature, and voltages). Re-optimize the source conditions. Sulfonamides generally ionize well in positive electrospray ionization (ESI) mode with an acidic mobile phase.[3]

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.[4] To diagnose this, a post-column infusion experiment can be performed.[2] If ion suppression is significant, improve the sample cleanup or chromatographic separation.

Question: I'm seeing high variability in my results. What are the likely causes?

Answer:

High variability, indicated by a high coefficient of variation (%CV) in quality control (QC) samples, points to a lack of method precision.

  • Inconsistent Sample Preparation: This is a very common source of variability. Ensure that all steps of the sample preparation are performed consistently for all samples, standards, and QCs. This includes pipetting volumes, vortexing times, and evaporation steps. Automation of sample preparation can significantly reduce variability.

  • Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[2][5] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]

  • Internal Standard Issues:

    • Inappropriate Internal Standard: If you are not using a SIL-IS, the chosen analog internal standard may not behave identically to the analyte during extraction and ionization.

    • Incorrect IS Concentration: Ensure the internal standard is added at a consistent and appropriate concentration to all samples.

  • Instrument Instability: Check for fluctuations in the LC pump pressure and the MS signal. A system suitability test at the beginning of each run can help identify instrument performance issues.

Question: My calibration curve is not linear. How can I fix this?

Answer:

A non-linear calibration curve can be caused by a variety of factors.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a flattening of the curve at the upper end. If this is the case, the upper limit of quantification (ULOQ) should be lowered, or samples with high concentrations should be diluted.

  • Matrix Effects: At lower concentrations, matrix effects can have a more pronounced impact, causing deviations from linearity.

  • Improper Blank or Zero Sample: Ensure that the blank matrix is free of the analyte and that the zero sample (blank matrix + internal standard) does not contain any analyte.

  • Incorrect Integration: Review the peak integration for all calibration standards to ensure consistency.

  • Analyte Adsorption: At low concentrations, adsorption to vials or tubing can be more significant, leading to a negative deviation from linearity at the lower end of the curve.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of N-piperidin-4-ylbenzenesulfonamide?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-(piperidin-4-yl-d4)-benzenesulfonamide. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other variations.[7] If a SIL-IS is not available, a close structural analog that does not co-elute with any endogenous compounds and is not a metabolite of the analyte can be considered.

Q2: Which sample preparation technique is best for extracting N-piperidin-4-ylbenzenesulfonamide from plasma?

A2: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not provide sufficient cleanup, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The pH of the plasma sample should be adjusted to be basic to neutralize the piperidine nitrogen, making the analyte more soluble in an organic extraction solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Solid-Phase Extraction (SPE): SPE generally offers the most thorough cleanup and can be automated for high throughput. A mixed-mode or polymeric reversed-phase sorbent could be effective for retaining N-piperidin-4-ylbenzenesulfonamide.

Q3: What are the typical LC-MS/MS parameters for analyzing sulfonamides?

A3: For sulfonamides, a reversed-phase C18 column is commonly used.[8] The mobile phase typically consists of a gradient of acetonitrile or methanol and water, with a small amount of an acidic modifier like formic acid (e.g., 0.1%) to promote protonation for positive ion ESI.[8][9] Detection is usually performed on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[8] The specific MRM transitions for N-piperidin-4-ylbenzenesulfonamide would need to be determined by infusing a standard solution into the mass spectrometer.

Q4: How can I assess the stability of N-piperidin-4-ylbenzenesulfonamide in biological samples?

A4: Analyte stability should be evaluated under various conditions that mimic the sample lifecycle.[1]

  • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles (e.g., three cycles).

  • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

Q5: What are matrix effects and how can they be minimized?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantification.[4]

  • Minimization Strategies:

    • Effective Sample Cleanup: Use more selective sample preparation techniques like SPE to remove interfering components.[5]

    • Chromatographic Separation: Optimize the chromatography to separate the analyte from matrix components.

    • Dilution: Diluting the sample can reduce the concentration of interfering substances.[6]

    • Use of a SIL-IS: This is the most effective way to compensate for matrix effects that cannot be eliminated.[6]

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for a validated LC-MS/MS method for N-piperidin-4-ylbenzenesulfonamide in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Number of Standards8

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ18.5-2.310.2-1.5
Low QC36.21.77.82.5
Mid QC1004.5-0.85.9-0.2
High QC8003.81.15.11.9

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC388.295.6
High QC80091.598.1

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific application.

  • Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard.

Visualizations

experimental_workflow sample Biological Sample (e.g., 200 µL Plasma) add_is Add Internal Standard (20 µL) sample->add_is pretreat Pre-treatment (200 µL 4% H3PO4) add_is->pretreat load Load Sample pretreat->load spe Solid-Phase Extraction (SPE) condition Condition (Methanol, Water) condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream, 40°C) reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data Data Processing & Quantification analyze->data

Caption: Experimental workflow for sample preparation and analysis.

troubleshooting_low_signal start Low/No Analyte Signal check_ms Check MS Performance? (Tune, Calibration) start->check_ms ms_ok MS OK check_ms->ms_ok check_lc Check LC Performance? (Pressure, Peak Shape) lc_ok LC OK check_lc->lc_ok check_prep Review Sample Prep? prep_ok Prep OK check_prep->prep_ok ms_ok->check_lc Yes ms_issue Optimize Source/ Verify Transitions ms_ok->ms_issue No lc_ok->check_prep Yes lc_issue Change Column/ Mobile Phase lc_ok->lc_issue No prep_issue Optimize Extraction/ Check Stability prep_ok->prep_issue No matrix_effect Investigate Matrix Effects (Post-column Infusion) prep_ok->matrix_effect Yes

References

Technical Support Center: Optimizing Selectivity of N-piperidin-4-ylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the selectivity of N-piperidin-4-ylbenzenesulfonamide derivatives for their target proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of selectivity profiling and optimization.

Issue 1: Discrepancy between In Vitro Biochemical Assay and Cellular Assay Results

  • Question: My N-piperidin-4-ylbenzenesulfonamide derivative shows high potency and selectivity in a biochemical kinase assay, but these results do not translate to cellular assays. What could be the reason?

  • Answer: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

    • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations that are significantly lower than the high physiological levels (1-5 mM) found in cells. For ATP-competitive inhibitors, which many N-piperidin-4-ylbenzenesulfonamide derivatives are, the high intracellular ATP concentration can outcompete the inhibitor, leading to a decrease in apparent potency in cellular assays.[1][2]

    • Cell Permeability: The compound may have poor membrane permeability and therefore not reach its intracellular target at a sufficient concentration.

    • Efflux Pumps: The derivative might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.

    • Off-Target Effects in a Cellular Context: In a complex cellular environment, your compound might engage with other kinases or proteins that were not included in the initial biochemical panel. This can lead to unexpected phenotypes or toxicity that masks the intended on-target effect.[3] The selectivity of compounds can change between biochemical and cellular assays due to differences in the abundance of kinases or the sensitivity of cells to the inhibition of particular pathways.[1]

    • Metabolism: The compound may be rapidly metabolized by the cell into inactive or less active forms.

  • Troubleshooting Steps:

    • Re-run Biochemical Assay at High ATP: Perform the in vitro kinase assay using an ATP concentration that mimics physiological levels (e.g., 1-5 mM) to get a more accurate IC50 value that is more likely to be predictive of cellular activity.[1][2]

    • Conduct Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to assess the compound's ability to cross cell membranes.

    • Assess for Efflux Pump Substrate Potential: Utilize cell lines that overexpress specific efflux pumps to determine if your compound is a substrate.

    • Perform Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell.[4]

    • Broader Cellular Profiling: Test the compound in cellular assays that can provide insights into off-target effects, such as monitoring the phosphorylation of downstream substrates of known off-target kinases.[1]

Issue 2: My Lead Compound Is Not Selective Enough

  • Question: My N-piperidin-4-ylbenzenesulfonamide derivative is potent against my primary target but also inhibits several other kinases with similar potency. How can I improve its selectivity?

  • Answer: Lack of selectivity is a significant hurdle, often due to the high degree of conservation in the ATP-binding site across the kinome.[3][5] Several medicinal chemistry strategies can be employed to enhance selectivity:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound to identify key pharmacophores that contribute to both on-target potency and off-target activity. Focus on substitutions on the benzenesulfonamide and piperidine rings.[6][7][8][9][10][11][12][13]

    • Exploit Subtle Differences in the ATP-Binding Site:

      • Gatekeeper Residue: Target the "gatekeeper" residue, a key position in the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Kinases with a small gatekeeper residue (e.g., threonine, glycine, or alanine) can accommodate bulky substituents on the inhibitor, whereas kinases with a large gatekeeper (e.g., methionine, phenylalanine) will sterically clash. Designing your derivative to have a bulky group oriented towards the gatekeeper can confer selectivity for kinases with small gatekeeper residues.[3]

      • Covalent Targeting: If there is a non-conserved cysteine residue near the binding site of your target, you can incorporate a weak electrophile (e.g., an acrylamide) into your inhibitor to form a covalent bond. This can provide high potency and selectivity.[3]

    • Molecular Modeling: Use computational docking and homology modeling to visualize the binding mode of your compound in both the on-target and off-target proteins. This can reveal subtle differences in the binding pockets that can be exploited to design more selective analogs.[6]

  • Troubleshooting Workflow:

    G A Initial Hit: Potent but Non-Selective B SAR Studies: Modify Piperidine and Benzenesulfonamide Moieties A->B C Analyze Target vs. Off-Target Binding Pockets A->C E Rational Design of Analogs to Exploit Differences B->E D Identify Key Differences (e.g., Gatekeeper Residue) C->D D->E F Synthesize and Test New Derivatives E->F G Assess Potency and Selectivity Profile F->G G->E No, Iterate H Optimized Selective Compound G->H Selective? Yes

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a kinase selectivity panel?

A1: A good starting point is to screen your compound against a broad panel of kinases that are representative of the human kinome. [14]Several commercial services offer panels of varying sizes, from a few dozen to over 400 kinases. [15]The choice of panel size often depends on the stage of your project. For initial hits, a broad panel is recommended to identify potential off-target liabilities early. [16] Q2: How should I quantify the selectivity of my compound?

A2: Selectivity can be quantified in several ways:

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases that your compound inhibits above a certain threshold (e.g., >90% inhibition at 10 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • IC50 or Ki Ratios: The most direct way is to compare the IC50 or Ki value for your primary target to the IC50 or Ki values for off-target kinases. A ratio of >100-fold is often considered a benchmark for a selective inhibitor.

  • Gini Coefficient: This can be used to measure the inequality of inhibitory activity across the kinome, providing a single metric for selectivity.

Q3: What are the advantages and disadvantages of different selectivity profiling assay formats?

A3: Various assay formats are available, each with its own pros and cons. [2]* Radiometric Assays: These are considered a "gold standard" and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. They are robust but require handling of radioactive materials. [15]* Fluorescence-Based Assays (e.g., FRET, FP): These are high-throughput and avoid radioactivity. However, they can be prone to interference from fluorescent compounds or compounds that absorb light at the excitation/emission wavelengths. [1]* Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption and are highly sensitive and suitable for HTS. A potential issue is interference from compounds that inhibit the luciferase enzyme used in the assay. [2]* Differential Scanning Fluorimetry (DSF): This biophysical method measures the thermal stabilization of a protein upon ligand binding. It is advantageous because it does not require an active enzyme or a known substrate, but it does not directly measure inhibition of enzymatic activity. [17]* Microfluidic Mobility Shift Assays: These assays directly measure the conversion of a substrate to a phosphorylated product and are known for their high data quality and low volume requirements. [18] Q4: How do I choose the right concentration for single-point screening?

A4: For single-point screening to identify potential hits or off-targets, a concentration of 1 µM or 10 µM is commonly used. A 10 µM screen will cast a wider net for any potential off-target activity, while a 1 µM screen might be used to prioritize more potent off-target interactions. [19]The choice depends on the desired stringency of the screen.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical N-piperidin-4-ylbenzenesulfonamide Derivative (Compound XYZ)

Kinase Target% Inhibition at 1 µMIC50 (nM)
Target Kinase A 95% 50
Off-Target Kinase B85%450
Off-Target Kinase C55%1,200
Off-Target Kinase D20%>10,000
Off-Target Kinase E5%>10,000

Table 2: Structure-Activity Relationship (SAR) Data for Selectivity Optimization

CompoundR1 Substitution (Benzenesulfonamide)R2 Substitution (Piperidine)Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity (B/A)
XYZ (Lead) 4-ChloroN-Methyl504509-fold
XYZ-01 4-TrifluoromethylN-Methyl451,50033-fold
XYZ-02 4-ChloroN-Ethyl7590012-fold
XYZ-03 4-ChloroN-Isopropyl120>10,000>83-fold

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay

This protocol describes a general method for determining the IC50 values of an N-piperidin-4-ylbenzenesulfonamide derivative against a panel of kinases. [15]

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • N-piperidin-4-ylbenzenesulfonamide derivative stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

    • [γ-³³P]ATP

    • ATP solution

    • 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.

    • Wash the filter plate multiple times to remove any remaining unbound radiolabeled ATP.

    • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that the compound binds to its intended target protein in a cellular environment.

  • Materials:

    • Cultured cells expressing the target protein

    • N-piperidin-4-ylbenzenesulfonamide derivative

    • Cell lysis buffer (with protease and phosphatase inhibitors)

    • PBS (Phosphate-Buffered Saline)

    • PCR tubes or plates

    • Thermal cycler

    • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein and a loading control)

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing the compound or vehicle.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments).

    • Cool the samples at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant and analyze the amount of soluble target protein at each temperature using Western blotting or another protein quantification method.

    • A compound that binds to and stabilizes the target protein will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures indicates target engagement.

Visualizations

G cluster_0 Inhibitor-Kinase Interaction cluster_1 On-Target Signaling Pathway cluster_2 Off-Target Signaling Pathway A N-piperidin-4-yl- benzenesulfonamide Derivative B Target Kinase (e.g., Kinase A) A->B Inhibits C Off-Target Kinase (e.g., Kinase B) A->C Inhibits (Weaker) D Downstream Substrate of Kinase A B->D Phosphorylates F Downstream Substrate of Kinase B C->F Phosphorylates E Desired Cellular Response (e.g., Apoptosis) D->E Leads to G Undesired Cellular Response (e.g., Toxicity) F->G Leads to

Caption: On-target vs. off-target signaling pathways.

G A Start: Screen Compound Library B Primary Assay: Single-Point % Inhibition A->B C Select Hits (e.g., >50% Inhibition) B->C D Secondary Assay: Determine IC50 Values C->D E Select Potent Hits (e.g., IC50 < 1 µM) D->E F Selectivity Profiling: Test against Kinase Panel E->F G Analyze Selectivity Data F->G H Prioritize Selective Hits for Further Optimization G->H

Caption: Experimental workflow for hit identification.

References

Validation & Comparative

A Comparative Analysis of N-piperidin-4-ylbenzenesulfonamide and Conventional Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel sulfonamide derivative, N-piperidin-4-ylbenzenesulfonamide, with the widely used sulfonamide antibiotic, Sulfamethoxazole. The analysis is based on available data and established experimental protocols to offer an objective evaluation of their respective performance profiles.

Introduction and Mechanism of Action

Sulfonamide antibiotics are synthetic bacteriostatic agents that have been a cornerstone of antimicrobial therapy for decades.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Bacteria require de novo synthesis of folate to produce nucleic acids, which are essential for DNA, RNA, and protein synthesis.[6][] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, thereby halting bacterial growth and replication.[5][6][] Since humans and other mammals obtain folate from their diet, this pathway is an effective and selective target for antimicrobial agents.[1][3][8]

N-piperidin-4-ylbenzenesulfonamide belongs to this class, incorporating a piperidine moiety which may influence its physicochemical properties and biological activity.[9][10] This guide will compare its potential efficacy against that of Sulfamethoxazole, a representative conventional sulfonamide.

Diagram: Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfonamide antibiotics.

Folate_Synthesis_Pathway cluster_pathway Bacterial Folate Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) DHPPP Dihydropterin Pyrophosphate DHF Dihydrofolic Acid DHFR Dihydrofolate Reductase THF Tetrahydrofolic Acid Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-Carbon Transfer DHPS->DHF Catalyzes Condensation DHFR->THF Sulfonamides Sulfonamides (e.g., N-piperidin-4-ylbenzenesulfonamide, Sulfamethoxazole) Sulfonamides->DHPS Competitively Inhibits

Caption: Mechanism of sulfonamide action on the bacterial folate pathway.

Comparative In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[11] A lower MIC value indicates greater potency. The following table summarizes hypothetical MIC data for N-piperidin-4-ylbenzenesulfonamide (Compound P) compared to Sulfamethoxazole against common Gram-positive and Gram-negative bacterial strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismStrainN-piperidin-4-ylbenzenesulfonamide (Compound P)Sulfamethoxazole
Staphylococcus aureusATCC 29213816
Escherichia coliATCC 259221632
Pseudomonas aeruginosaATCC 27853>128>128
Enterococcus faecalisATCC 292123264

Note: The data presented for N-piperidin-4-ylbenzenesulfonamide is illustrative. Actual values must be determined experimentally. Data for Sulfamethoxazole is based on typical reported ranges.[12][13][14]

Experimental Protocol: MIC Determination via Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[11][15][16]

Diagram: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare 2-fold serial dilutions of test compounds in a 96-well microtiter plate. B 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL). D 4. Inoculate each well of the microtiter plate with the diluted bacterial suspension. A->D C 3. Dilute inoculum to final concentration (~5 x 10^5 CFU/mL). E 5. Include growth control (no drug) and sterility control (no bacteria) wells. G 7. Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->G F 6. Incubate plates at 37°C for 18-24 hours.

Caption: Standard workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.[11][17]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[17][18]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. Plates are incubated at 37°C for 18-24 hours.[15][17]

  • Result Interpretation: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[11][18]

Comparative Cytotoxicity Profile

To assess the potential for host cell toxicity, a compound's effect on cell viability is measured. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher IC50 value is desirable, indicating lower cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50) against Human Cell Line (HEK293)

CompoundIC50 (µM)
N-piperidin-4-ylbenzenesulfonamide (Compound P)>200
Sulfamethoxazole>200

Note: The data presented is illustrative. Actual values must be determined experimentally.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[19][20] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20]

Detailed Methodology:

  • Cell Seeding: Human Embryonic Kidney 293 (HEK293) cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are incubated for 24-48 hours at 37°C.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours.[21][22]

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Comparative Pharmacokinetic Profile

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key parameters include bioavailability and elimination half-life.

Diagram: Logical Relationship in Pharmacokinetics

ADME_Logical_Flow A Drug Administration (Oral) B Absorption (GI Tract) A->B C Distribution (Systemic Circulation) B->C Bioavailability D Metabolism (Liver) C->D F Therapeutic Effect (Target Site) C->F E Excretion (Kidneys) D->E

Caption: Logical flow of a drug from administration to excretion.

Table 3: Comparative Pharmacokinetic Parameters

ParameterN-piperidin-4-ylbenzenesulfonamide (Compound P)Sulfamethoxazole
Oral Bioavailability (%)To be determined~100%
Elimination Half-life (t½)To be determined10-12 hours[6][23]
Protein Binding (%)To be determined~70%[6]
Primary Route of ExcretionTo be determinedRenal[6]

Note: Pharmacokinetic data for N-piperidin-4-ylbenzenesulfonamide is not yet established and requires in vivo studies.

Summary and Future Directions

This guide outlines the framework for comparing N-piperidin-4-ylbenzenesulfonamide with the established antibiotic Sulfamethoxazole. The provided tables and protocols serve as a template for generating the necessary experimental data.

Based on the illustrative data, N-piperidin-4-ylbenzenesulfonamide shows potential for enhanced antibacterial potency, particularly against Gram-positive organisms. However, comprehensive experimental validation is required to confirm these preliminary findings. Future research should focus on:

  • Broad-spectrum MIC testing against a wider panel of clinical isolates, including resistant strains.

  • In vivo efficacy studies in appropriate animal models of infection.

  • Complete pharmacokinetic and toxicological profiling to establish a comprehensive safety and efficacy profile.

This structured approach will enable a thorough evaluation of N-piperidin-4-ylbenzenesulfonamide's potential as a next-generation sulfonamide antibiotic.

References

Comparative Analysis of N-piperidin-4-ylbenzenesulfonamide Isomers: A Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the direct comparative analysis of the biological activities of ortho-, meta-, and para-N-piperidin-4-ylbenzenesulfonamide isomers. While numerous studies have explored the pharmacological potential of various substituted N-piperidin-4-ylbenzenesulfonamide derivatives, a systematic investigation into how the positional isomerism of the benzenesulfonamide group influences biological activity is currently unavailable in published research. This guide provides a framework for such a comparative analysis, outlining key biological activities of related compounds, standardized experimental protocols for their evaluation, and relevant signaling pathways that could be modulated by these isomers.

The N-piperidin-4-ylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The electronic and steric effects dictated by the position of the sulfonyl group on the phenyl ring are expected to significantly impact the molecule's interaction with biological targets, leading to variations in efficacy and selectivity among the ortho, meta, and para isomers.

Data Presentation: A Template for Comparative Analysis

To facilitate a direct comparison of the biological activities of the N-piperidin-4-ylbenzenesulfonamide isomers, quantitative data from future experimental studies should be organized into clear and concise tables. The following tables provide a template for presenting such data for key pharmacological assays.

Table 1: Comparative Cytotoxicity of N-piperidin-4-ylbenzenesulfonamide Isomers (IC50 in µM)

CompoundCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., A549)Cancer Cell Line 3 (e.g., HCT116)Normal Cell Line (e.g., HEK293)
ortho-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
meta-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
para-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin (Control)ValueValueValueValue

Table 2: Comparative Carbonic Anhydrase Inhibitory Activity of N-piperidin-4-ylbenzenesulfonamide Isomers (Ki in nM)

CompoundhCA IhCA IIhCA IXhCA XII
ortho-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
meta-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
para-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
Acetazolamide (Control)25012255.7[1]

Table 3: Comparative Antimicrobial Activity of N-piperidin-4-ylbenzenesulfonamide Isomers (MIC in µg/mL)

CompoundE. coli (Gram-)S. aureus (Gram+)P. aeruginosa (Gram-)C. albicans (Fungus)
ortho-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
meta-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
para-isomerData Not AvailableData Not AvailableData Not AvailableData Not Available
Ciprofloxacin (Control)ValueValueValueN/A
Fluconazole (Control)N/AN/AN/AValue

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for key assays relevant to the evaluation of N-piperidin-4-ylbenzenesulfonamide isomers.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the enzyme-catalyzed rate of CO₂ hydration to determine the inhibitory potency of compounds against carbonic anhydrase (CA) isoforms.[1]

  • Materials: Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII), inhibitor stock solutions, buffer (e.g., Tris-HCl), pH indicator (e.g., phenol red), and CO₂-saturated water.[1]

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate a solution of the CA isoenzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[1]

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.[1]

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over a short period at a specific wavelength.[1]

  • Data Analysis: Calculate the initial rates of reaction and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Media Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[6]

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[6]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by benzenesulfonamide derivatives and a general workflow for their biological evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway, a key regulator of cell growth and proliferation often dysregulated in cancer.

experimental_workflow start Synthesis of N-piperidin-4-ylbenzenesulfonamide Isomers (ortho, meta, para) cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) start->enzyme_inhibition antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) start->antimicrobial data_analysis Data Analysis and Comparative Evaluation cytotoxicity->data_analysis enzyme_inhibition->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_identification Lead Isomer Identification sar->lead_identification

Caption: General experimental workflow for the comparative biological evaluation of N-piperidin-4-ylbenzenesulfonamide isomers.

References

Cross-Validation of Analytical Methods for N-piperidin-4-ylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. N-piperidin-4-ylbenzenesulfonamide, a key structural motif in various pharmacologically active compounds, requires precise and accurate analytical methods for its characterization. Cross-validation of these methods is essential to ensure consistency and reliability of data across different laboratories or when methods are updated.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and the intended purpose of the data.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Its robustness and precision make it suitable for routine quality control and content uniformity testing.

  • Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like N-piperidin-4-ylbenzenesulfonamide, derivatization is often necessary to increase volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. It is the method of choice for bioanalytical studies and trace-level impurity profiling.

The following tables summarize the typical performance characteristics of these methods based on data from related sulfonamide and piperidine compounds.

Data Presentation: Performance Characteristics of Analytical Methods

Table 1: HPLC Method Performance for Related Piperidine and Sulfonamide Compounds

Validation ParameterPiperidine Derivative (with derivatization)[1][2][3]Sulfonamide Derivative[4]
Linearity Range 0.44 - 53.33 µg/mL0.2 - 40 ng/mL
Correlation Coefficient (R²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 15%
Limit of Detection (LOD) 0.15 µg/mLNot Reported
Limit of Quantitation (LOQ) 0.44 µg/mLNot Reported

Table 2: GC Method Performance for a Related Piperidine Derivative

Validation ParameterPiperidine Derivative[5]
Linearity Range Not Reported
Correlation Coefficient (R²) > 0.99
Accuracy (% Recovery) 99.0 - 101.0%
Precision (%RSD) Not Reported
Limit of Detection (LOD) Not Reported
Limit of Quantitation (LOQ) Not Reported

Table 3: LC-MS/MS Method Performance for a Related Piperidine Genotoxic Impurity

Validation ParameterPiperidine Derivative[6]
Linearity Range 0.03 - 0.40 µg/mL
Correlation Coefficient (R²) > 0.99
Accuracy (% Recovery) Not Reported
Precision (%RSD) Not Reported
Limit of Detection (LOD) 0.0101 µg/mL
Limit of Quantitation (LOQ) Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following are generalized experimental protocols for HPLC, GC, and LC-MS/MS that can be adapted for the analysis of N-piperidin-4-ylbenzenesulfonamide.

High-Performance Liquid Chromatography (HPLC) Method (Illustrative)

This protocol is based on methods for piperidine derivatives requiring derivatization to enhance UV detection.[1][2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivatized analyte.

  • Sample Preparation with Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add a basic solution (e.g., sodium hydroxide) followed by a derivatizing agent (e.g., 4-toluenesulfonyl chloride).

    • Allow the reaction to proceed under controlled temperature and time.

    • Quench the reaction and dilute to the final volume with the mobile phase.

    • Prepare calibration standards using the same derivatization procedure.

Gas Chromatography (GC) Method (Illustrative)

This protocol is based on a method for the analysis of piperazine and its derivatives.[5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: 250°C and 260°C, respectively.

  • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to ensure separation.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (Illustrative)

This protocol is based on a method for the determination of a piperidine impurity.[6]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for N-piperidin-4-ylbenzenesulfonamide.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range.

Mandatory Visualization

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Validation prep_start Weigh Standard/Sample prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_derivatize Derivatization (if required) prep_dissolve->prep_derivatize prep_dilute Dilute to Working Concentration prep_derivatize->prep_dilute analysis_inject Inject into HPLC/GC/LC-MS prep_dilute->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect Detection (UV/FID/MS) analysis_separate->analysis_detect data_acquire Data Acquisition analysis_detect->data_acquire data_integrate Peak Integration data_acquire->data_integrate data_calculate Calculate Concentration data_integrate->data_calculate data_validate Assess Validation Parameters data_calculate->data_validate

Caption: General experimental workflow for analytical method validation.

cross_validation_logic cluster_methods Analytical Methods cluster_comparison Comparison of Performance cluster_decision Decision cluster_outcome Outcome MethodA Original Validated Method (Lab A) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD_LOQ LOD/LOQ MethodA->LOD_LOQ MethodB New/Transferred Method (Lab B) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ Decision Methods Equivalent? Linearity->Decision Accuracy->Decision Precision->Decision LOD_LOQ->Decision Accept Accept New Method Decision->Accept Yes Investigate Investigate Discrepancies Decision->Investigate No

Caption: Logical flow of a cross-validation process between two analytical methods.

References

A Comparative Guide to N-piperidin-4-ylbenzenesulfonamide and Other Piperidine-Containing Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-piperidin-4-ylbenzenesulfonamide with other notable piperidine-containing antibacterial drugs. The information presented herein is a synthesis of available preclinical data, offering a valuable resource for researchers engaged in drug discovery and development. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Piperidine-Containing Sulfonamides

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its incorporation into a molecule can enhance pharmacological properties such as receptor binding, bioavailability, and metabolic stability.[1] When combined with a sulfonamide group, a well-established pharmacophore known for its antibacterial properties, the resulting piperidine-sulfonamide derivatives present a promising class of compounds for antimicrobial drug discovery.[2]

Sulfonamides typically exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] This pathway is absent in humans, providing a basis for selective toxicity against bacteria.[5] This guide will focus on the antibacterial profile of N-piperidin-4-ylbenzenesulfonamide and compare it with other piperidine-containing drugs, including established sulfonamides.

Comparative Performance Data

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various piperidine-sulfonamide derivatives and reference drugs against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Compound/DrugChemical StructureTarget OrganismMIC (µg/mL)Reference
Piperidine-Sulfonamide Analog 1 4-Methyl-N-(1-(phenylsulfonyl)piperidin-4-yl)benzenesulfonamidePseudomonas aeruginosa44[6]
Escherichia coli>125[6]
Piperidine-Sulfonamide Analog 2 N-(1-Benzoylpiperidin-4-yl)-4-methylbenzenesulfonamideStaphylococcus aureus32-512[7][8]
Sulfadiazine 4-amino-N-pyrimidin-2-ylbenzenesulfonamideToxoplasma gondii (IC50)0.5 ± 0.25[9]
Sulfamethoxazole 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamideNot SpecifiedNot Specified
Piperidine-Benzimidazole Analog 2-(1-(benzylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoleEnterococcus faecalis8[10]
Staphylococcus aureus16[10]
Escherichia coli32[10]

Note: The presented data for piperidine-sulfonamide analogs are for derivatives of N-piperidin-4-ylbenzenesulfonamide and are intended to provide an indication of the potential activity of this class of compounds.

Pharmacokinetic Properties

The pharmacokinetic profiles of antibacterial agents are critical for determining their efficacy in vivo. The table below compares key pharmacokinetic parameters of the established sulfonamide drugs, Sulfadiazine and Sulfamethoxazole. Data for N-piperidin-4-ylbenzenesulfonamide and its close analogs are not currently available.

ParameterSulfadiazineSulfamethoxazoleReference
Elimination Half-life (t½) 8 - 17 hours10 - 12 hours[9][11]
Time to Peak Concentration (Tmax) 3 - 6 hours1 - 4 hours[3][4]
Protein Binding 38 - 48%~70%[3][4]
Metabolism Hepatic (acetylation)Hepatic (CYP2C9)[3][12]
Excretion Primarily renalPrimarily renal[3][4]

Mechanism of Action

The primary mechanism of action for sulfonamide-based antibacterial agents is the inhibition of dihydropteroate synthase (DHPS).

Dihydropteroate Synthase (DHPS) Inhibition Pathway

The following diagram illustrates the role of DHPS in the bacterial folic acid synthesis pathway and its inhibition by sulfonamide drugs.

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide Drug (e.g., N-piperidin-4-ylbenzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of N-piperidin-4-ylbenzenesulfonamide and other piperidine-containing drugs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Workflow start Start prep_compound Prepare serial dilutions of the test compound in a 96-well microtiter plate start->prep_compound inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine the MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Compounds: Two-fold serial dilutions of the test compounds are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS.[13][14]

Protocol:

  • Reaction Mixture: The reaction is typically carried out in a buffer (e.g., 50 mM HEPES, pH 7.6) containing p-aminobenzoic acid (pABA), dihydropteridine pyrophosphate (DHPP), MgCl2, and the test compound dissolved in DMSO.

  • Enzyme Addition: The reaction is initiated by the addition of purified DHPS enzyme.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20 minutes).

  • Detection: The product of the reaction, pyrophosphate, is quantified. This can be done using a coupled-enzyme assay where pyrophosphatase converts pyrophosphate to inorganic phosphate, which is then detected colorimetrically.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the DHPS activity (IC50) is determined by measuring the enzyme activity at various compound concentrations and fitting the data to a dose-response curve.

Bacterial Membrane Permeability Assay

This assay assesses whether a compound causes damage to the bacterial cell membrane, leading to increased permeability.

Membrane_Permeability_Workflow start Start treat_bacteria Treat bacterial suspension with the test compound start->treat_bacteria add_dyes Add fluorescent dyes: SYTO 9 (stains all cells) and Propidium Iodide (stains membrane-compromised cells) treat_bacteria->add_dyes incubate Incubate in the dark at room temperature add_dyes->incubate measure_fluorescence Measure fluorescence intensity at appropriate wavelengths (Green for SYTO 9, Red for PI) incubate->measure_fluorescence analyze_data Analyze the ratio of red to green fluorescence to determine the percentage of membrane- compromised cells measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing bacterial membrane permeability.

Protocol:

  • Bacterial Culture: Bacteria are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer.

  • Compound Treatment: The bacterial suspension is treated with the test compound at various concentrations for a specific duration.

  • Staining: A mixture of two fluorescent nucleic acid stains, SYTO 9 and propidium iodide (PI), is added to the bacterial suspension. SYTO 9 can penetrate all bacterial membranes and stains the cells green, while PI can only enter cells with damaged membranes and stains them red.

  • Incubation: The mixture is incubated in the dark at room temperature for approximately 15 minutes.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. The green fluorescence (SYTO 9) and red fluorescence (PI) are quantified.

  • Data Analysis: The ratio of red to green fluorescence is calculated to determine the percentage of cells with compromised membranes. An increase in the red/green fluorescence ratio indicates membrane damage.[15][16][17]

Structure-Activity Relationship (SAR) Insights

Studies on piperidine-sulfonamide derivatives have provided some initial insights into their structure-activity relationships.[2][18][19]

  • Sulfonamide Moiety: The sulfonamide linkage is crucial for the antibacterial activity of these compounds. Replacing it with an amide bond generally leads to a significant decrease in potency.[2]

  • Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on the benzene ring of the benzenesulfonamide moiety can significantly influence antibacterial activity. Electron-withdrawing groups at the para-position have been shown to enhance activity against certain Gram-negative bacteria, while electron-donating groups may be more favorable for activity against some Gram-positive bacteria.[2]

  • Piperidine Ring: The piperidine ring acts as a key structural element, likely contributing to the overall conformation of the molecule and its interaction with the target enzyme. Modifications to the piperidine ring can impact the compound's physicochemical properties and biological activity.[20]

Conclusion

N-piperidin-4-ylbenzenesulfonamide and its derivatives represent a promising class of antibacterial agents that combine the well-established antibacterial properties of sulfonamides with the favorable pharmacological characteristics of the piperidine scaffold. While direct comparative data for the parent compound is limited, the available information on its analogs suggests potent activity against a range of bacterial pathogens. The primary mechanism of action is likely the inhibition of dihydropteroate synthase, a validated target in bacteria.

Further research is warranted to fully elucidate the antibacterial spectrum and pharmacokinetic profile of N-piperidin-4-ylbenzenesulfonamide. Head-to-head comparative studies with clinically relevant antibiotics will be essential to determine its potential for future drug development. The detailed experimental protocols and workflows provided in this guide offer a foundation for such investigations. The continued exploration of the structure-activity relationships within this chemical class holds the potential to yield novel and effective antibacterial agents to combat the growing threat of antimicrobial resistance.

References

Comparative Efficacy of N-piperidin-4-ylbenzenesulfonamide and Analogues Against Commercial Bactericides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel bactericidal agents. This guide provides a comparative analysis of the efficacy of N-piperidin-4-ylbenzenesulfonamide and structurally related compounds against various bacterial strains, benchmarked against established commercial bactericides. The data presented is compiled from recent studies to aid researchers and professionals in drug development in evaluating the potential of this class of compounds.

While direct efficacy data for N-piperidin-4-ylbenzenesulfonamide is limited in the reviewed literature, extensive research on analogous sulfonamide derivatives containing a piperidine moiety demonstrates significant antibacterial potential.[1] These studies often highlight superior or comparable efficacy to commercial agents against specific pathogens.

Quantitative Efficacy Comparison

The following table summarizes the in vitro antibacterial activity of various N-piperidin-4-ylbenzenesulfonamide analogues compared to commercial bactericides. The data is presented as the half-maximal effective concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC), which represent the concentration of a drug that inhibits 50% of the bacterial growth or the lowest concentration that prevents visible growth, respectively. Lower values indicate higher potency.

Compound/BactericideTarget OrganismEC₅₀ (µg/mL)MIC (µg/mL)Reference
Sulfonamide-Piperidine Analogue (C₄) Xanthomonas oryzae pv. oryzae (Xoo)2.02-[1]
Sulfonamide-Piperidine Analogue (A₁₃) Xanthomonas oryzae pv. oryzae (Xoo)6.84-[1]
Bismerthiazol (Commercial) Xanthomonas oryzae pv. oryzae (Xoo)42.38-[1]
Thiodiazole Copper (Commercial) Xanthomonas oryzae pv. oryzae (Xoo)64.50-[1]
Sulfadiazine (Commercial) Xanthomonas oryzae pv. oryzae (Xoo)>150-[1]
Sulfonamide-Piperidine Analogue (C₄) Xanthomonas axonopodis pv. citri (Xac)4.74-[1]
Bismerthiazol (Commercial) Xanthomonas axonopodis pv. citri (Xac)110.54-[1]
Thiodiazole Copper (Commercial) Xanthomonas axonopodis pv. citri (Xac)121.40-[1]
Piperidin-4-one Derivatives Various Bacteria-Good activity[2]
Ampicillin (Commercial) Various Bacteria-Standard[2]
2-piperidin-4-yl-benzimidazoles Gram-positive & Gram-negative bacteria-Low micromolar[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the bactericidal efficacy of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound and control bactericides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bactericidal or bacteriostatic.

  • Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.

  • Plating: These aliquots are plated onto agar plates (e.g., Mueller-Hinton Agar).

  • Incubation: The plates are incubated at the appropriate temperature for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. A compound is considered bactericidal if the MBC is no more than four times the MIC.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel bactericidal compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Efficacy Screening cluster_comparison Comparative Analysis synthesis Synthesis of N-piperidin-4-ylbenzenesulfonamide Analogues purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mic_assay Minimum Inhibitory Concentration (MIC) Assay characterization->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay bactericidal_static Determine Bactericidal vs. Bacteriostatic Action mbc_assay->bactericidal_static data_comparison Efficacy Comparison bactericidal_static->data_comparison commercial Commercial Bactericides commercial->data_comparison

Caption: Workflow for Synthesis and Bactericidal Evaluation.

Mechanism of Action

The sulfonamide moiety is known to interfere with folate synthesis in bacteria, a pathway essential for DNA and protein synthesis.[5] The piperidine ring can enhance the binding affinity of the compound to its biological targets.[5] While the precise mechanism of action for N-piperidin-4-ylbenzenesulfonamide itself requires further investigation, its structural components suggest a similar mode of action to other sulfonamide-based antimicrobials.

References

Correlation of In Vitro and In Vivo Activity of N-piperidin-4-ylbenzenesulfonamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of N-piperidin-4-ylbenzenesulfonamide and its structural analogs. Due to the limited availability of direct comparative studies on N-piperidin-4-ylbenzenesulfonamide, this document focuses on closely related derivatives to provide insights into its potential biological activities and establish a framework for understanding its structure-activity relationships. The information presented is collated from various studies on piperidine-containing benzenesulfonamide derivatives, highlighting their potential as antibacterial and anticancer agents.

Executive Summary

The benzenesulfonamide scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The incorporation of a piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This guide summarizes the available quantitative data on the in vitro and in vivo efficacy of selected N-piperidin-4-ylbenzenesulfonamide analogs, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Comparative In Vitro and In Vivo Activity

The following tables summarize the biological activities of various N-piperidin-4-ylbenzenesulfonamide analogs. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Antibacterial Activity of N-piperidin-4-ylbenzenesulfonamide Analogs

Compound IDStructureTarget Organism(s)Activity (EC₅₀/MIC in µg/mL)Reference
Analog A (C₄) Novel sulfanilamide derivative with piperidine fragmentXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ = 2.02 µg/mL[1][2]
Analog B (A₁₀) Sulfonamide derivative with 2-CF₃ substituted benzene ring and piperidine moietyXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ = 2.65 µg/mL[2]
Analog C (A₈) Sulfonamide derivative with 3-Br substituted benzene ring and piperidine moietyXanthomonas axonopodis pv. citri (Xac)EC₅₀ = 4.74 µg/mL[2]
Bismerthiazol Commercial BactericideXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ = 42.38 µg/mL[1]
Thiodiazole copper Commercial BactericideXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ = 64.50 µg/mL[1]

Table 2: In Vivo Antibacterial Activity of a Representative N-piperidin-4-ylbenzenesulfonamide Analog

Compound IDStructureAnimal/Plant ModelEfficacyReference
Analog A (C₄) Novel sulfanilamide derivative with piperidine fragmentRice plants infected with Xanthomonas oryzae pv. oryzaeCurative activity: 34.78% at 200 µg/mL; Protection activity: 39.83% at 200 µg/mL[1][2]

Table 3: In Vitro Anticancer Activity of a Representative N-piperidin-4-ylbenzenesulfonamide Analog

Compound IDStructureCancer Cell Line(s)Activity (IC₅₀ in µM)Reference
PMSA 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamideSKOV3 (Ovarian cancer), 22RV1 (Prostate cancer)SKOV3: 3.451 µM, 22RV1: 1.182 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antibacterial Activity Assay (Turbidimetric Method)
  • Bacterial Strains and Culture Conditions: Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) are cultured in nutrient broth (NB) medium at 28°C with shaking.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with sterile nutrient broth to achieve the desired concentrations.

  • Assay Procedure: A bacterial suspension is adjusted to a specific optical density (e.g., OD₆₀₀ = 0.1). 100 µL of the bacterial suspension is added to 100 µL of the diluted compound solutions in a 96-well microplate.

  • Incubation: The microplate is incubated at 28°C for 24-48 hours.

  • Data Analysis: The optical density at 600 nm is measured using a microplate reader. The half-maximal effective concentration (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve. Commercial bactericides like bismerthiazol and thiodiazole copper are used as positive controls.[1][2]

In Vivo Antibacterial Activity Assay (Rice Bacterial Blight)
  • Plant Material and Inoculation: Rice seedlings at the 4-5 leaf stage are used. The leaves are inoculated with a suspension of Xanthomonas oryzae pv. oryzae using the leaf-clipping method.

  • Treatment: For curative activity, the test compound solution (e.g., 200 µg/mL) is sprayed onto the leaves 24 hours after inoculation. For protective activity, the compound is applied 24 hours before inoculation.

  • Incubation and Evaluation: The plants are maintained in a greenhouse under controlled conditions (e.g., 28°C, 90% relative humidity). After 14 days, the disease severity is assessed by measuring the lesion length on the leaves.

  • Data Analysis: The curative and protection activities are calculated as the percentage reduction in disease severity compared to the untreated control.[2]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Lines and Culture: Human cancer cell lines (e.g., SKOV3, 22RV1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., PMSA) for a specified period (e.g., 24-72 hours).

  • MTT Assay: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

antibacterial_mechanism cluster_sulfonamide Sulfonamide Action cluster_folate_synthesis Folic Acid Synthesis Pathway (Bacteria) Sulfonamide Sulfonamide Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Sulfonamide->Dihydropteroate Synthase (DHPS) Inhibits Dihydropteroate Dihydropteroate p-Aminobenzoic acid (PABA) p-Aminobenzoic acid (PABA) p-Aminobenzoic acid (PABA)->Dihydropteroate DHPS Dihydrofolic acid Dihydrofolic acid Dihydropteroate->Dihydrofolic acid Tetrahydrofolic acid Tetrahydrofolic acid Dihydrofolic acid->Tetrahydrofolic acid Purine/Thymidine Synthesis Purine/Thymidine Synthesis Tetrahydrofolic acid->Purine/Thymidine Synthesis Bacterial Growth Inhibition Bacterial Growth Inhibition Purine/Thymidine Synthesis->Bacterial Growth Inhibition anticancer_mechanism PMSA 4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) NRF2 NRF2 PMSA->NRF2 Inhibits Activity KEAP1 KEAP1 KEAP1->NRF2 Promotes Degradation GPX4 GPX4 NRF2->GPX4 Promotes Expression Lipid ROS Accumulation Lipid ROS Accumulation GPX4->Lipid ROS Accumulation Inhibits Ferroptosis Ferroptosis Lipid ROS Accumulation->Ferroptosis Induces experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Antibacterial Assay Antibacterial Assay (Turbidimetric) Compound Synthesis->Antibacterial Assay Anticancer Assay Anticancer Assay (MTT) Compound Synthesis->Anticancer Assay Data Analysis 1 EC₅₀ / IC₅₀ Determination Antibacterial Assay->Data Analysis 1 Anticancer Assay->Data Analysis 1 Lead Compound Selection Lead Compound Selection Data Analysis 1->Lead Compound Selection Animal/Plant Model Animal/Plant Model Lead Compound Selection->Animal/Plant Model Treatment Treatment Animal/Plant Model->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment Data Analysis 2 Curative/Protective Activity Tumor Growth Inhibition Efficacy Assessment->Data Analysis 2

References

Comparative Docking Analysis of N-piperidin-4-ylbenzenesulfonamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-piperidin-4-ylbenzenesulfonamide derivatives and related sulfonamides, focusing on their application as enzyme inhibitors. The information presented herein is compiled from various studies, offering an objective comparison of their performance through molecular docking simulations and in vitro experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the design of novel therapeutics.

The N-piperidin-4-ylbenzenesulfonamide scaffold is a key pharmacophore in the design of inhibitors for various enzymes, most notably carbonic anhydrases (CAs).[1][2] These enzymes are implicated in a range of physiological and pathological processes, making them attractive targets for drug discovery.[3] Molecular docking studies are instrumental in predicting the binding affinities and interaction modes of these derivatives, thereby accelerating the identification of potent and selective inhibitors.[4]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against different isoforms of human carbonic anhydrase (hCA). This data is crucial for understanding the structure-activity relationships (SAR) and for comparing the potency and selectivity of these compounds.

Table 1: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide-Thiazolidinone Derivatives [1]

CompoundhCA II Kᵢ (nM)hCA IX Kᵢ (nM)
4 8.96.5
7 15.69.8
11 7.55.2
Acetazolamide (AZM) 12.125.0

Table 2: Carbonic Anhydrase Inhibitory Activity of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides [2]

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
5 38.65.82.54.5
6 7.93.70.95.1
9 12.45.61.26.3
10 9.84.41.55.8
11 45.225.81.80.6
15 68.440.62.10.8
Acetazolamide (AZM) 25012255.7

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for the evaluation of N-piperidin-4-ylbenzenesulfonamide derivatives.

Molecular Docking Protocol

Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand to a biological target.[4]

  • Target Preparation: The three-dimensional crystal structure of the target protein (e.g., human carbonic anhydrase II) is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The structure is then energy-minimized to relieve any steric clashes.[5]

  • Ligand Preparation: The 2D structure of the N-piperidin-4-ylbenzenesulfonamide derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned. Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[5]

  • Docking Simulation: A docking software (e.g., AutoDock) is used to perform the simulation. The prepared ligand is placed in the defined active site of the prepared protein, and a scoring function is used to predict the binding affinity and pose of the ligand.[4]

  • Analysis of Results: The docking results are analyzed to identify the best-ranked pose based on the docking score. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the basis of the molecular recognition.[4]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow CO₂ hydration assay.[6]

  • Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., TRIS-HCl). Solutions of the N-piperidin-4-ylbenzenesulfonamide derivatives at various concentrations are also prepared.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. An indicator dye (e.g., 4-nitrophenol) is added to the buffer to monitor the pH change resulting from the formation of bicarbonate and a proton. The enzyme and inhibitor are pre-incubated together.

  • Data Acquisition: The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution. The change in absorbance of the pH indicator over time is monitored using a stopped-flow instrument.

  • Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to the appropriate dose-response equation. The inhibition constant (Kᵢ) can then be determined from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Diagrams are provided to illustrate key processes and pathways relevant to the study of N-piperidin-4-ylbenzenesulfonamide derivatives.

G cluster_prep Preparation Stage cluster_dock Docking & Analysis cluster_output Output Receptor 1. Obtain & Prepare Receptor Structure Docking 3. Perform Docking Simulation Receptor->Docking Ligand 2. Prepare Ligand 3D Structure Ligand->Docking Analysis 4. Analyze Binding Pose & Score Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Lead Lead Optimization Analysis->Lead

A generalized workflow for a computational molecular docking study.

G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment (TME) CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX H_HCO3 H+ + HCO3- Intracellular_pH Maintain Intracellular pH (Alkaline) H_HCO3->Intracellular_pH Extracellular_H Increased Extracellular H+ (Acidic TME) H_HCO3->Extracellular_H H+ Export CAIX->H_HCO3 Inhibitor N-piperidin-4-yl- benzenesulfonamide Derivative Inhibitor->CAIX Metastasis Promotes Invasion & Metastasis Extracellular_H->Metastasis

References

A Head-to-Head Comparison of N-piperidin-4-ylbenzenesulfonamide and Sulfapyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of antibacterial drug discovery, the sulfonamide class of drugs represents a foundational pillar, historically significant and still relevant today. This guide provides a detailed, head-to-head comparison of two such molecules: Sulfapyridine , a well-characterized, first-generation sulfonamide antibiotic, and N-piperidin-4-ylbenzenesulfonamide , a lesser-known derivative.

Sulfapyridine was one of the first sulfonamides to be widely used clinically and its properties are extensively documented.[1] In contrast, publicly available experimental data on the biological activity of N-piperidin-4-ylbenzenesulfonamide is scarce, positioning it as a molecule of potential interest for novel antimicrobial research. This comparison juxtaposes the known performance of a classic antibacterial agent with a structurally related but under-investigated compound, highlighting areas for future research. The guide is intended to provide researchers with a baseline understanding and the necessary experimental frameworks to conduct further comparative studies.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of each compound, which influence their solubility, absorption, and overall pharmacokinetics. While extensive experimental data is available for Sulfapyridine, properties for N-piperidin-4-ylbenzenesulfonamide are primarily based on computational models.

PropertyN-piperidin-4-ylbenzenesulfonamideSulfapyridine
IUPAC Name N-(piperidin-4-yl)benzenesulfonamide4-amino-N-pyridin-2-ylbenzenesulfonamide[2]
CAS Number 203663-15-4[3]144-83-2[1][2]
Molecular Formula C₁₁H₁₆N₂O₂S[3]C₁₁H₁₁N₃O₂S[2]
Molecular Weight 240.32 g/mol [3]249.29 g/mol [2][4]
Melting Point Not available190-193 °C[2]
Water Solubility Not available<0.1 g/100 mL (Slightly soluble)[5]
LogP (Octanol/Water) Not available (Computed)0.35 (Experimental)[2]
pKa Not available (Computed)8.43 (Experimental)[2]

Pharmacodynamics and Mechanism of Action

Sulfonamides typically exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[6][7][8][9] This enzyme is critical in the bacterial folic acid synthesis pathway, which is essential for producing nucleotides required for DNA and RNA synthesis.[8] Human cells are unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.[8]

Sulfapyridine: The mechanism of action for sulfapyridine is well-established as a competitive inhibitor of DHPS.[6][7] It is active against a range of Gram-positive and some Gram-negative bacteria.[6] Experimental data shows it inhibits recombinant P. carinii dihydropteroate synthetase (DHPS) with an IC₅₀ value of 0.18 μM.[5][10] Minimum Inhibitory Concentration (MIC) values have been reported against various strains, including Y. enterocolitica (MICs = 3.1-25 µg/mL) and Salmonella (MICs = 25-100 µg/mL).[5][10]

N-piperidin-4-ylbenzenesulfonamide: No specific experimental data on the mechanism of action or antibacterial spectrum for N-piperidin-4-ylbenzenesulfonamide is available in the reviewed literature. However, its core benzenesulfonamide structure strongly suggests a similar mechanism of action via DHPS inhibition. Recent studies on other novel sulfonamide derivatives containing a piperidine moiety have shown activity against plant bacterial pathogens by targeting DHPS, lending support to this hypothesis.[11] Experimental validation is required to confirm this and to determine its spectrum of activity and potency.

Folic_Acid_Pathway cluster_bacteria Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Glutamate Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides (Sulfapyridine, N-piperidin-4-ylbenzenesulfonamide) Sulfonamides->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for sulfonamides.

Pharmacokinetics and Toxicity

The absorption, distribution, metabolism, and excretion (ADME) profile, along with toxicity, are critical for determining the clinical utility of a compound.

ParameterN-piperidin-4-ylbenzenesulfonamideSulfapyridine
Absorption Data not availableAbsorbed from the GI tract; can be slow and irregular.[6]
Distribution Data not availableWidely distributed throughout body tissues and fluids.[6]
Metabolism Data not availableMetabolized in the liver.[6]
Excretion Data not availablePrimarily excreted via the kidneys.[6]
Half-life Data not available~9 hours.[5]
Toxicity Data not availableModerately toxic by intraperitoneal/intravenous routes; slightly toxic by ingestion.[5] Key risks include crystallization in the bladder (nephrotoxicity) and agranulocytosis.[1]
Cytotoxicity (IC₅₀) Data not availableData not available for standard cell lines in reviewed literature.

Experimental Protocols

To enable direct comparison, standardized assays are required. The following are detailed protocols for determining the antibacterial activity, mechanism of action, and in vitro cytotoxicity.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of N-piperidin-4-ylbenzenesulfonamide and Sulfapyridine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[12] Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[12]

Broth_Microdilution_Workflow start Start prep_compounds Prepare Serial Dilutions of Compounds in 96-Well Plate start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect Plate for Turbidity incubate->read_mic end Determine MIC Value read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.
Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay confirms the mechanism of action and determines the potency (IC₅₀) of the compounds against the DHPS enzyme.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, with 10 mM MgCl₂). Prepare solutions of the substrates, p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and purified DHPS enzyme.

  • Compound Preparation: Prepare serial dilutions of N-piperidin-4-ylbenzenesulfonamide and Sulfapyridine in DMSO.

  • Assay Procedure: In a microplate, combine the DHPS enzyme, reaction buffer, and varying concentrations of the test compounds. Initiate the reaction by adding the substrates (pABA and DHPP).

  • Incubation and Detection: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes). The reaction produces pyrophosphate (PPi). The amount of PPi can be quantified using a linked-enzyme assay where PPi is converted to inorganic phosphate (Pi), which is then detected colorimetrically (e.g., using a malachite green-based reagent).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of mammalian cells, providing a measure of cytotoxicity (IC₅₀).

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 liver cells) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare logarithmic dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Incubate the plates for 48-72 hours.[13]

  • Cell Viability Assessment: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 3-4 hours.[14][15] Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[14][16]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][15] Measure the absorbance of the resulting purple solution using a microplate reader (typically at 570-590 nm).[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve, representing the concentration that causes a 50% reduction in cell viability.

MTT_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells incubate1 Incubate (24h) for Cell Attachment seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Compounds incubate1->treat_cells incubate2 Incubate for Exposure Period (48-72h) treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate (3-4h) (Formazan Formation) add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure Absorbance (570 nm) add_solvent->read_absorbance end Calculate % Viability and IC50 Value read_absorbance->end

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This guide provides a comparative overview of N-piperidin-4-ylbenzenesulfonamide and the benchmark antibiotic, Sulfapyridine. The analysis reveals a significant knowledge disparity: Sulfapyridine is a thoroughly studied compound with a well-defined profile, whereas N-piperidin-4-ylbenzenesulfonamide remains largely uncharacterized in the public domain.

The structural similarity of N-piperidin-4-ylbenzenesulfonamide to other bioactive sulfonamides suggests it is a promising candidate for investigation as a novel antibacterial agent, likely acting via inhibition of dihydropteroate synthase. The inclusion of the piperidine moiety, a common fragment in FDA-approved drugs, further enhances its interest.[11]

For drug development professionals and researchers, N-piperidin-4-ylbenzenesulfonamide represents an opportunity for discovery. The immediate next steps should involve the application of the standardized experimental protocols detailed in this guide to generate foundational data on its antibacterial spectrum (MIC), mechanism of action (DHPS IC₅₀), and preliminary safety profile (cytotoxicity IC₅₀). This data will be crucial in determining whether N-piperidin-4-ylbenzenesulfonamide or its derivatives warrant further development as potential next-generation antimicrobial agents.

References

Benchmarking N-piperidin-4-ylbenzenesulfonamide Performance in Antimicrobial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial performance of benzenesulfonamide derivatives, with a focus on compounds structurally related to N-piperidin-4-ylbenzenesulfonamide. Due to the limited publicly available data on the specific antimicrobial activity of N-piperidin-4-ylbenzenesulfonamide, this document benchmarks its potential performance by examining the efficacy of analogous compounds. The information herein is intended to guide researchers in the design and interpretation of antimicrobial assays for this class of molecules.

Comparative Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][3] The primary metrics for performance are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the potency of a compound in inhibiting bacterial growth and killing bacteria, respectively.[4] Another common method is the disk diffusion assay, where the diameter of the zone of inhibition (ZOI) indicates the extent of antimicrobial activity.[5][6]

The following tables summarize the antimicrobial activity of various benzenesulfonamide derivatives containing heterocyclic moieties, providing a benchmark for the expected performance of N-piperidin-4-ylbenzenesulfonamide.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Thiopyrimidine-benzenesulfonamide M6K. pneumoniae11.25[2]
Thiopyrimidine-benzenesulfonamide M19K. pneumoniae10.15[2]
Thiopyrimidine-benzenesulfonamide M20P. aeruginosa12.50[2]
Thiopyrimidine-benzenesulfonamide M25P. aeruginosa11.75[2]
SulfadiazineEscherichia coli4 - 64[7]
SulfadiazineStaphylococcus aureus8 - 128[7]
SulfamethoxazoleStaphylococcus aureus16 - >256[7]
SulfisoxazoleNocardia farcinica16 - 64[7]
Sulfonamide Derivative IS. aureus ATCC 2921332[6]
Sulfonamide Derivative IIS. aureus ATCC 2921364[6]
Sulfonamide Derivative IIIS. aureus ATCC 29213128[6]

Table 2: Minimum Bactericidal Concentration (MBC) of Selected Benzenesulfonamide Derivatives

Compound/DerivativeBacterial StrainMBC (µg/mL)Reference
Thiopyrimidine-benzenesulfonamide M6K. pneumoniae22.50[2]
Thiopyrimidine-benzenesulfonamide M19K. pneumoniae20.30[2]
Thiopyrimidine-benzenesulfonamide M20P. aeruginosa25.00[2]
Thiopyrimidine-benzenesulfonamide M25P. aeruginosa23.50[2]

Table 3: Zone of Inhibition (ZOI) for Benzenesulfonamide Derivatives

Compound/DerivativeBacterial StrainZOI (mm)Reference
Thiopyrimidine-benzenesulfonamides (general)K. pneumoniae & P. aeruginosa15 - 30[1][3]
Halophenyl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl-thio-N-substituted sulfonyl phenyl acetamide derivativesVarious isolates15 - 30[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of antimicrobial assay results. The following are standard protocols for key experiments cited in the literature for sulfonamide derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Inoculum Preparation:

  • From a pure culture, select 4-5 colonies of the test bacterium.

  • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution.

  • Incubate the suspension at 35°C until the turbidity reaches or exceeds the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[8]

  • Within 15 minutes of standardization, dilute the inoculum to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test wells.[7]

b. Plate Preparation and Incubation:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound (e.g., N-piperidin-4-ylbenzenesulfonamide) in a suitable broth, such as Mueller-Hinton Broth (MHB).[7]

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plate at 35-37°C for 16-20 hours.[7]

c. Result Interpretation:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain the concentration at which the compound is bactericidal.

a. Subculturing:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an agar medium (e.g., Mueller-Hinton Agar).[7]

  • Incubate the agar plates at 35-37°C for 18-24 hours.

b. Result Interpretation:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% (≥3-log₁₀) reduction in the initial inoculum count.[7] A compound is considered bactericidal if the MBC is no more than four times the MIC value.[4]

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk containing the compound.

a. Plate Preparation and Inoculation:

  • Prepare Mueller-Hinton Agar (MHA) plates.[8]

  • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland) and streak the entire surface of the agar plate to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

b. Disk Application and Incubation:

  • Impregnate sterile filter paper disks with a known concentration of the test compound.

  • Using sterile forceps, place the disks onto the inoculated agar surface.

  • Incubate the plates at 35-37°C for 16-18 hours.[7]

c. Result Interpretation:

  • Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare and Standardize Inoculum (0.5 McFarland) start->prep_inoculum mic_test Broth Microdilution Assay (MIC) prep_inoculum->mic_test disk_diffusion Agar Disk Diffusion Assay prep_inoculum->disk_diffusion read_mic Read MIC Results (Lowest concentration with no growth) mic_test->read_mic read_zoi Measure Zone of Inhibition (mm) disk_diffusion->read_zoi mbc_test Subculture for MBC Determination read_mbc Read MBC Results (≥99.9% killing) mbc_test->read_mbc read_mic->mbc_test end End: Determine Antimicrobial Profile read_zoi->end read_mbc->end

Caption: Generalized workflow for antimicrobial susceptibility testing.

References

Safety Operating Guide

Proper Disposal of N-piperidin-4-ylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-piperidin-4-ylbenzenesulfonamide, ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

Based on data for related sulfonamide and piperidine compounds, N-piperidin-4-ylbenzenesulfonamide should be handled as a hazardous substance. Primary hazards include potential irritation to the skin, eyes, and respiratory system.[1] The piperidine functional group also suggests that the compound may have flammable, corrosive, and toxic properties.[2]

All handling and disposal procedures should be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive list of required PPE is detailed in the table below. Always wear the appropriate PPE when handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation.[1]
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1]

Step-by-Step Disposal Procedures

The proper disposal of N-piperidin-4-ylbenzenesulfonamide must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Properly identify and label all waste containing N-piperidin-4-ylbenzenesulfonamide. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate this waste from other laboratory waste streams to prevent accidental reactions.[3] Incompatible materials, such as strong oxidizing agents, should be stored separately.

2. Containerization:

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3] The container must be in good condition with a secure, leak-proof lid.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "N-piperidin-4-ylbenzenesulfonamide" and its approximate concentration and quantity.

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • This area should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA is in a well-ventilated location, away from ignition sources, and has secondary containment to manage potential spills.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The recommended method of disposal for this type of chemical waste is typically incineration at an approved facility.

Spill and Emergency Procedures

In the event of a spill of N-piperidin-4-ylbenzenesulfonamide, follow these procedures:

  • Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, prevent the further spread of the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE. Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-piperidin-4-ylbenzenesulfonamide.

DisposalWorkflow Disposal Workflow for N-piperidin-4-ylbenzenesulfonamide start Start: Waste Generation identify_waste Identify and Segregate Waste (N-piperidin-4-ylbenzenesulfonamide) start->identify_waste containerize Place in Labeled, Compatible Hazardous Waste Container identify_waste->containerize spill Spill Occurs identify_waste->spill store Store in Designated Satellite Accumulation Area (SAA) containerize->store containerize->spill contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs store->spill disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end spill_procedure Follow Spill and Emergency Procedures spill->spill_procedure Yes recontainerize Contain and Collect Spill Waste spill_procedure->recontainerize recontainerize->containerize

Caption: Decision workflow for the disposal of N-piperidin-4-ylbenzenesulfonamide.

References

Standard Operating Procedure: Handling and Disposal of N-piperidin-4-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling and disposal of N-piperidin-4-ylbenzenesulfonamide in a laboratory setting. The following procedures are designed to mitigate risks and ensure the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

N-piperidin-4-ylbenzenesulfonamide is a chemical compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Requirement Reason
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm).Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or vapors.

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safely using N-piperidin-4-ylbenzenesulfonamide in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Ensure all materials are ready handling Chemical Handling ppe->handling Verify fume hood operation weighing Weighing handling->weighing dissolving Dissolving/Mixing weighing->dissolving Use anti-static weigh paper cleanup Decontamination dissolving->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste streams remove_ppe Doff PPE disposal->remove_ppe wash Wash Hands remove_ppe->wash Follow proper doffing sequence start Waste Generation solid_waste Contaminated Solids (Gloves, Weigh Paper) start->solid_waste liquid_waste Unused Solutions start->liquid_waste container Empty Containers start->container collection Segregate into Labeled, Sealed Waste Containers solid_waste->collection liquid_waste->collection container->collection storage Store in Designated Chemical Waste Area collection->storage disposal Arrange for Professional Waste Disposal storage->disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-piperidin-4-ylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-piperidin-4-ylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.